molecular formula C4H4KNaO6 B15598908 Rochelle salt CAS No. 15490-42-3

Rochelle salt

Cat. No.: B15598908
CAS No.: 15490-42-3
M. Wt: 210.16 g/mol
InChI Key: LJCNRYVRMXRIQR-OLXYHTOASA-L
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Description

Potassium sodium L-tartrate is the organic sodium and potassium salt of L-tartaric acid (mol ratio 1:1:1). It has a role as a laxative. It is a potassium salt and an organic sodium salt. It contains a L-tartrate(2-).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;sodium;(2R,3R)-2,3-dihydroxybutanedioate
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InChI

InChI=1S/C4H6O6.K.Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1
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InChI Key

LJCNRYVRMXRIQR-OLXYHTOASA-L
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Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]
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Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]
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Molecular Formula

KNaC4H4O6, C4H4KNaO6
Record name Potassium sodium tartrate
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DSSTOX Substance ID

DTXSID60932999, DTXSID90889341
Record name Potassium sodium 2,3-dihydroxybutanedioate (1/1/1)
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Molecular Weight

210.16 g/mol
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Physical Description

Colourless crystals or white crystalline powder, Colorless solid; [HSDB] Colorless crystals or white crystalline powder; Odorless; Slightly efflorescent; [MSDSonline]
Record name POTASSIUM SODIUM TARTRATE
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Boiling Point

200 °C
Record name SODIUM POTASSIUM TARTRATE
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Solubility

1 gram is soluble in 1 ml of water, insoluble in ethanol, VERY SOLUBLE IN HOT WATER, Insol in alcohol, SOLUBILITY IN WATER: 47.4 G/100 ML AT 6 °C
Record name POTASSIUM SODIUM TARTRATE
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Density

Density: 1.77 (Air=1)
Record name SODIUM POTASSIUM TARTRATE
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Color/Form

COLORLESS CRYSTALS, CRYSTALS ARE OFTEN COATED WITH WHITE POWDER

CAS No.

147-79-5, 304-59-6, 15490-42-3
Record name Potassium sodium (R*,R*)-(1)-tartrate
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Record name Potassium sodium tartrate
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Record name Tartaric acid, potassium sodium salt
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Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, potassium sodium salt (1:1:1)
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Record name Potassium sodium tartrate
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Record name Potassium sodium (R*,R*)-(±)-tartrate
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Record name POTASSIUM SODIUM TARTRATE ANHYDROUS
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Melting Point

70-80 °C, 90-100 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Properties of Rochelle Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rochelle salt, chemically known as potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), is a double salt of tartaric acid.[1] First prepared in approximately 1675 by apothecary Pierre Seignette, it is also referred to as Seignette's salt.[2][3] This compound holds historical significance as one of the first materials in which piezoelectricity was discovered.[1] Its notable piezoelectric and ferroelectric properties have led to its use in various sensitive acoustical and vibrational devices. While it has seen historical application as a laxative in medicine, its primary modern interest lies in its unique solid-state physical properties.[4][5] This guide provides a comprehensive technical overview of the crystal structure and properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Crystal Structure

This compound exhibits a fascinating temperature-dependent crystal structure, transitioning between paraelectric and ferroelectric phases. This structural variability is the origin of its unique electrical properties.

The crystal structure of this compound is complex, with the tartrate molecules bonded to sodium and potassium atoms both directly and through water molecules.[5][6] The arrangement of these molecules, particularly the hydrogen bond network, is believed to be crucial to its peculiar dielectric and ferroelectric behavior.[6][7]

Crystalline Phases

This compound is known for its two Curie points, which define the temperature range of its ferroelectric phase.[6][8]

  • High-Temperature Paraelectric Phase: Above 24 °C (297 K), this compound exists in a paraelectric phase with an orthorhombic crystal system.[2][6][8]

  • Ferroelectric Phase: Between -18 °C (255 K) and 24 °C (297 K), the crystal structure transitions to a monoclinic system, giving rise to its ferroelectric properties.[2][6][8]

  • Low-Temperature Paraelectric Phase: Below -18 °C (255 K), it reverts to a paraelectric orthorhombic phase.[2][6][8]

The spontaneous polarization in the ferroelectric phase is directed along the crystallographic a-axis.[2]

Crystallographic Data

The following table summarizes the crystallographic data for this compound in its different phases.

Phase Temperature Crystal System Space Group a (Å) b (Å) c (Å) α (°) Z
Paraelectric308 K (35 °C)OrthorhombicP2₁2₁211.9247(5)14.3066(7)6.2444(5)904
Ferroelectric274 K (1 °C)MonoclinicP2₁11.869(3)14.316(8)6.223(3)89.26(4)4
Paraelectric105 K (-168 °C)OrthorhombicP2₁2₁211.7859(6)14.1972(7)6.1875(3)904

Data sourced from Mo et al. (2014) and Görbitz & Sagstuen (2008).[2][9]

crystal_phase_transition Paraelectric (Orthorhombic, P2₁2₁2) Paraelectric (Orthorhombic, P2₁2₁2) Ferroelectric (Monoclinic, P2₁) Ferroelectric (Monoclinic, P2₁) Paraelectric (Orthorhombic, P2₁2₁2)->Ferroelectric (Monoclinic, P2₁) Cooling below 24°C (297 K) Ferroelectric (Monoclinic, P2₁)->Paraelectric (Orthorhombic, P2₁2₁2) Cooling below -18°C (255 K)

Physical and Chemical Properties

This compound exhibits a range of notable physical and chemical properties, with its piezoelectric and ferroelectric characteristics being the most significant for scientific and technological applications.

General Properties
Property Value
Chemical Formula KNaC₄H₄O₆·4H₂O
Molar Mass 282.22 g/mol
Appearance Colorless to white crystalline solid
Melting Point ~70-80 °C
Decomposition Temperature 220 °C
Density 1.78 g/cm³
Solubility in Water 73 g / 100 g of water at 20 °C
Solubility in Alcohol Practically insoluble

Data sourced from GC Chemicals.[3]

Ferroelectric Properties

This compound is a classic example of a ferroelectric material, exhibiting a spontaneous electric polarization that can be reversed by an external electric field.

Property Value
Lower Curie Temperature (TC1) -18 °C (255 K)
Upper Curie Temperature (TC2) 24 °C (297 K)
Spontaneous Polarization (Ps) Temperature-dependent, peaks within the ferroelectric range.
Coercive Field (Ec) Frequency and temperature-dependent.

Data sourced from Nguyen & Mai (2019) and Mo et al. (2014).[6][8]

The coercive field of this compound has been observed to increase with frequency, while the spontaneous polarization decreases.[10]

Piezoelectric Properties

The lack of a center of symmetry in its crystal structure is a prerequisite for the piezoelectric effect observed in this compound.[1] This property allows the material to generate an electric charge in response to applied mechanical stress.

Piezoelectric Coefficient Value (C/N or pm/V)
d₁₄Non-zero
d₂₅3.7(8) × 10⁻¹¹
d₃₆Non-zero
d₂₁7.0(6) × 10⁻¹⁰
d₂₂2.2(9) × 10⁻⁹
d₂₃2.1(9) × 10⁻⁹

Note: The complete piezoelectric tensor for this compound is complex. The values presented are from specific studies and may vary with experimental conditions. d₁₄ and d₃₆ are also reported as non-negligible.[11] Data for d₂₁, d₂₂, d₂₃, and d₂₅ sourced from dos Santos et al. (2002).

Dielectric and Elastic Properties

The dielectric constant of this compound is highly dependent on temperature, showing sharp peaks at the Curie temperatures.[7] The dielectric constant along the ferroelectric a-axis can reach very high values, on the order of 10³.[7] In contrast, the dielectric constants in the b and c directions are much smaller, around 10, and show a linear response to temperature.[7]

This compound crystals are characterized by relatively low elastic moduli, meaning they are less stiff compared to many other crystals.[8] The Young's modulus for the a, b, and c directions are approximately 2.17 x 10⁸, 3.18 x 10⁸, and 3.62 x 10⁸ respectively.[8]

Experimental Protocols

Synthesis and Crystal Growth of this compound

High-quality single crystals are essential for the accurate measurement of the physical properties of this compound.

Materials:

  • Potassium bitartrate (B1229483) (Cream of Tartar)

  • Sodium carbonate (Washing Soda)

  • Distilled water

  • Beakers

  • Heating plate with magnetic stirrer

  • Filter paper

  • Crystallization dish

Protocol:

  • Preparation of a Saturated Solution:

    • Dissolve approximately 80 grams of potassium bitartrate in 100 ml of distilled water in a beaker.

    • Heat the solution to around 70 °C while stirring continuously.[12]

    • Slowly add sodium carbonate to the hot solution. The mixture will fizz as carbon dioxide is evolved. Continue adding sodium carbonate in small portions until the fizzing stops, indicating the completion of the reaction.[9][12]

  • Filtration:

    • While the solution is still hot, filter it through filter paper to remove any impurities or undissolved solids.[9][12] This step is crucial to ensure the purity of the resulting crystals.

  • Crystallization:

    • Pour the hot, filtered solution into a clean crystallization dish and allow it to cool slowly to room temperature.

    • Cover the dish to prevent rapid evaporation and contamination.

    • Small seed crystals will form as the solution cools and becomes supersaturated.[6]

  • Growth of a Large Single Crystal:

    • Select a well-formed seed crystal from the initial crystallization.

    • Prepare a fresh saturated solution of this compound.

    • Suspend the seed crystal in the saturated solution using a fine thread.[6]

    • Allow the solution to evaporate slowly over several days to weeks. The seed crystal will grow into a larger single crystal.[6]

crystal_growth_workflow cluster_solution_prep Solution Preparation cluster_crystallization Crystallization cluster_single_crystal_growth Single Crystal Growth Dissolve Reactants Dissolve Reactants Heat and React Heat and React Dissolve Reactants->Heat and React Filter Hot Solution Filter Hot Solution Heat and React->Filter Hot Solution Cool Solution Cool Solution Filter Hot Solution->Cool Solution Formation of Seed Crystals Formation of Seed Crystals Cool Solution->Formation of Seed Crystals Prepare Saturated Solution Prepare Saturated Solution Formation of Seed Crystals->Prepare Saturated Solution Suspend Seed Crystal Suspend Seed Crystal Prepare Saturated Solution->Suspend Seed Crystal Slow Evaporation Slow Evaporation Suspend Seed Crystal->Slow Evaporation

Measurement of Ferroelectric Hysteresis Loop

The ferroelectric nature of a material is confirmed by the observation of a hysteresis loop in the polarization-electric field (P-E) curve. The Sawyer-Tower circuit is a classic method for this measurement.[13][14][15]

Equipment:

  • Function generator

  • Oscilloscope

  • A linear reference capacitor (C₀) of known capacitance

  • The this compound crystal sample with electrodes

Protocol:

  • Sample Preparation:

    • Cut a thin slab of the this compound crystal perpendicular to the ferroelectric a-axis.

    • Apply conductive electrodes (e.g., silver paste or evaporated gold) to the two opposing faces of the crystal slab.[10]

  • Circuit Assembly:

    • Connect the this compound sample in series with the linear reference capacitor.[15]

    • Apply a sinusoidal voltage from the function generator across the series combination.

    • Connect the horizontal input (X-axis) of the oscilloscope across the sample to measure the applied voltage (proportional to the electric field, E).

    • Connect the vertical input (Y-axis) of the oscilloscope across the reference capacitor to measure the voltage across it (proportional to the charge, and thus the polarization, P).[15]

  • Measurement:

    • Apply an AC voltage of sufficient amplitude to drive the sample into saturation.

    • Observe the P-E hysteresis loop on the oscilloscope screen.

    • The spontaneous polarization (Ps) can be determined from the intercept on the P-axis, and the coercive field (Ec) from the intercept on the E-axis.[15]

sawyer_tower_circuit cluster_circuit Sawyer-Tower Circuit cluster_oscilloscope Oscilloscope Function Generator Function Generator This compound Sample (C_x) This compound Sample (C_x) Function Generator->this compound Sample (C_x) Reference Capacitor (C₀) Reference Capacitor (C₀) This compound Sample (C_x)->Reference Capacitor (C₀) X-Input (E-field) X-Input (E-field) This compound Sample (C_x)->X-Input (E-field) V_x Reference Capacitor (C₀)->Function Generator Y-Input (Polarization) Y-Input (Polarization) Reference Capacitor (C₀)->Y-Input (Polarization) V_y

Measurement of Piezoelectric Coefficients

The direct piezoelectric effect can be measured by applying a known mechanical stress and measuring the resulting electric charge.

Equipment:

  • A device for applying a controlled force (e.g., an actuator or a calibrated weight system)

  • A charge amplifier or a high-impedance electrometer

  • The this compound crystal sample with electrodes

Protocol:

  • Sample Preparation:

    • Prepare a crystal of known dimensions with electrodes on appropriate faces, depending on the piezoelectric coefficient to be measured.

  • Measurement of Direct Piezoelectric Effect:

    • Apply a controlled, time-varying force to the crystal.

    • Measure the generated charge or current using a charge amplifier or electrometer.[16]

    • The piezoelectric coefficient (d) can be calculated from the ratio of the generated charge to the applied force (d = Q/F).

Conclusion

This compound remains a material of significant interest due to its pronounced piezoelectric and ferroelectric properties, which are intricately linked to its unique, temperature-dependent crystal structure. This guide has provided a detailed overview of its crystallographic data, a summary of its key physical and chemical properties in a quantitative format, and comprehensive protocols for its synthesis and characterization. The information and methodologies presented herein are intended to serve as a valuable resource for researchers and professionals in materials science, chemistry, and drug development, facilitating further investigation and application of this remarkable compound.

References

A Century of Ferroelectricity: The Pivotal Role of Rochelle Salt

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Significance of Rochelle Salt in Ferroelectric Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of ferroelectricity, a cornerstone of modern materials science with profound implications for electronics, sensors, and actuators, began with a humble crystalline salt derived from wine-making residues. This compound, or potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), was the first material in which ferroelectricity was identified, launching a field of research that continues to yield revolutionary technologies. This technical guide provides a comprehensive overview of the history of this compound in ferroelectric research, detailing the key discoveries, experimental methodologies, and the quantitative understanding of its unique properties that paved the way for the development of a vast array of functional materials. While this compound's direct applications have been largely superseded by more robust ceramic and polymer ferroelectrics, its historical importance and the fundamental principles elucidated through its study remain critical to the field.

The Dawn of an Era: The Discovery of Ferroelectricity

The story of ferroelectricity is inextricably linked with the work of Joseph Valasek. In the early 1920s, Valasek, then a graduate student at the University of Minnesota, was investigating the piezoelectric properties of this compound. Piezoelectricity, the generation of an electric charge in response to mechanical stress, had been discovered by the Curie brothers in 1880, and this compound was known to be a highly effective piezoelectric material.[1][2] However, Valasek's meticulous investigations revealed a far more intriguing phenomenon.

He observed that the polarization of a this compound crystal did not just respond linearly to an applied electric field but exhibited a distinct hysteresis loop, analogous to the behavior of ferromagnetic materials in a magnetic field.[3] This discovery, first presented in 1920 and published in the Physical Review in 1921, marked the birth of ferroelectricity.[4][5] Valasek's work demonstrated that this compound possessed a spontaneous electric polarization that could be reversed by an external electric field, a defining characteristic of ferroelectric materials.[2][6]

Unique Ferroelectric Properties of this compound

Unlike many subsequently discovered ferroelectrics that exhibit a single phase transition from a paraelectric to a ferroelectric state, this compound displays a peculiar behavior with two Curie temperatures. It is ferroelectric only within a narrow temperature range, between a lower Curie point of approximately -18°C (255 K) and an upper Curie point of about +24°C (297 K).[7][8] Outside this range, it exists in a paraelectric state. This unusual characteristic fueled intense theoretical and experimental interest in understanding the origins of its ferroelectric behavior.

The dielectric constant of this compound along its ferroelectric axis (the a-axis) is exceptionally high within the ferroelectric phase, reaching values on the order of 10³ and in some cases as high as 18,000.[9][10] This high dielectric constant is a direct consequence of the ease with which the electric dipoles within the crystal can be aligned by an external field.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound as reported in various historical and recent studies.

Table 1: Ferroelectric and Dielectric Properties of this compound

PropertyValueTemperatureNotes
Lower Curie Temperature (TC1)~ -18 °C (255 K)-Transition from paraelectric to ferroelectric phase upon warming.[7][8]
Upper Curie Temperature (TC2)~ +24 °C (297 K)-Transition from ferroelectric to paraelectric phase upon warming.[7][8]
Maximum Spontaneous Polarization (Ps)~ 0.25 µC/cm²~ 5 °CThe spontaneous polarization is temperature-dependent, peaking within the ferroelectric range.
Coercive Field (Ec)~ 200-400 V/cmRoom TemperatureHighly dependent on crystal quality, temperature, and frequency of the applied field.
Dielectric Constant (εa)> 1,000 (can reach up to 18,000)Ferroelectric PhaseAlong the ferroelectric a-axis. The dielectric constants along the b and c axes are much lower (~10).[9][10]

Table 2: Piezoelectric Coefficients of this compound

Piezoelectric CoefficientValue (x 10-12 C/N or pm/V)Notes
d14~ 350One of the largest piezoelectric coefficients.
d25~ -50
d36~ 20
d21700Measured using X-ray multiple diffraction.[11]
d222200Measured using X-ray multiple diffraction.[11]
d232100Measured using X-ray multiple diffraction.[11]

Key Experimental Protocols

The early research on this compound laid the groundwork for many experimental techniques still used in ferroelectric characterization today.

Crystal Growth

The large, high-quality single crystals of this compound necessary for these pioneering studies were typically grown from a supersaturated aqueous solution. The process involved:

  • Preparation of a Saturated Solution: this compound powder was dissolved in distilled water at an elevated temperature to create a saturated solution.

  • Seed Crystal Introduction: A small, well-formed seed crystal was suspended in the solution.

  • Controlled Cooling: The solution was then slowly cooled, allowing the this compound to crystallize onto the seed, promoting the growth of a large single crystal. The rate of cooling was a critical parameter for obtaining high-quality, flawless crystals.[12]

Measurement of Ferroelectric Hysteresis Loop: The Sawyer-Tower Circuit

One of the most significant experimental contributions from this era was the development of the Sawyer-Tower circuit for observing the ferroelectric hysteresis loop. This circuit, or a variation of it, remains a standard method for ferroelectric characterization.

Experimental Workflow:

  • Sample Preparation: A thin plate of this compound was cut perpendicular to the ferroelectric a-axis. Electrodes, often made of tin foil, were applied to the two faces.

  • Circuit Assembly: The this compound capacitor (Cx) was connected in series with a standard linear capacitor (C0) of a much larger capacitance.

  • AC Voltage Application: A sinusoidal AC voltage was applied across the series combination.

  • Oscilloscope Measurement: The voltage across the entire circuit (proportional to the applied electric field, E) was applied to the X-axis of an oscilloscope, and the voltage across the standard capacitor (proportional to the polarization, P, of the this compound) was applied to the Y-axis.

  • Hysteresis Loop Observation: The resulting trace on the oscilloscope screen displayed the characteristic P-E hysteresis loop of the ferroelectric material.[13]

Visualizing the Concepts

To better illustrate the key aspects of the history and properties of this compound, the following diagrams are provided.

timeline cluster_1800s 19th Century cluster_1920s Early 20th Century cluster_later Mid 20th Century & Beyond 1880 Piezoelectricity Discovered (Curie Brothers) 1920 Valasek Reports Ferroelectric Hysteresis 1880->1920 Leads to study of piezoelectric materials 1921 Valasek's Publication on Ferroelectricity 1920->1921 1930s-40s Development of Ferroelectric Theories (Mueller, Mason) 1921->1930s-40s Spurs theoretical understanding 1940s Discovery of BaTiO3 and other Perovskites 1930s-40s->1940s Broadens the field of ferroelectric materials

Caption: A timeline of key discoveries in early ferroelectric research.

Sawyer_Tower_Circuit cluster_circuit Sawyer-Tower Circuit cluster_scope Oscilloscope Display AC_Source AC Voltage Source Cx This compound Capacitor (Cx) AC_Source->Cx AC_Source->X_input To X-axis (Electric Field, E) C0 Standard Capacitor (C0) Cx->C0 Cx->Y_input To Y-axis (Polarization, P) C0->AC_Source Hysteresis Rochelle_Salt_Properties cluster_temp Temperature Dependence cluster_props Associated Properties Temp Temperature PE1 Paraelectric Phase Temp->PE1 < -18°C FE Ferroelectric Phase PE1->FE -18°C (TC1) PE2 Paraelectric Phase FE->PE2 +24°C (TC2) Spontaneous_Polarization Spontaneous Polarization (Ps) FE->Spontaneous_Polarization Exhibits High_Dielectric_Constant High Dielectric Constant (εa) FE->High_Dielectric_Constant Exhibits Hysteresis_Loop P-E Hysteresis Loop FE->Hysteresis_Loop Exhibits

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Sodium Potassium Tartrate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium potassium tartrate tetrahydrate, commonly known as Rochelle salt, is a double salt of L-(+)-tartaric acid with the chemical formula KNaC₄H₄O₆·4H₂O.[1][2] First prepared in approximately 1675 by apothecary Pierre Seignette in La Rochelle, France, this compound has a rich history of applications stemming from its unique piezoelectric properties.[3] Beyond its historical use in early electronics, sodium potassium tartrate tetrahydrate is a versatile reagent in modern laboratories and various industries, including pharmaceuticals, food production, and material science.[3][4][5] Its role as a chelating agent, a component in biochemical reagents, and a precipitant in protein crystallography underscores its continued importance in scientific research and development.[2][3][6] This technical guide provides an in-depth overview of the core physical and chemical properties of sodium potassium tartrate tetrahydrate, complete with experimental protocols and visual representations of key processes.

Core Physical and Chemical Properties

The fundamental properties of sodium potassium tartrate tetrahydrate are summarized in the tables below, providing a consolidated reference for laboratory and development work.

Table 1: General and Physical Properties
PropertyValueReferences
Synonyms This compound, Seignette's salt, Potassium sodium L-(+)-tartrate tetrahydrate[1][7]
Molecular Formula KNaC₄H₄O₆·4H₂O[1][2]
Molar Mass 282.22 g/mol [1][3][8]
Appearance Colorless, odorless, transparent crystals or a white crystalline powder[1][2][9]
Taste Cooling, saline taste[2][9]
Density 1.79 g/cm³[1][3]
Melting Point 70-80 °C (decomposes)[1][9]
Boiling Point Becomes anhydrous at 130-140 °C and decomposes at 220 °C[3][9]
pH 6.5 - 8.5 (for a 1% aqueous solution)[9][10][11]
Table 2: Solubility Profile
SolventSolubilityTemperature (°C)References
Water 26 g / 100 mL0[3]
66 g / 100 mL26[3]
1 g in 1 mL25[9]
Ethanol Insoluble-[3][9]
Table 3: Crystallographic Data
PropertyValueReferences
Crystal System Orthorhombic (for the tetrahydrate)
Space Group P2₁2₁2
Unit Cell Parameters a = 11.884 Å, b = 14.256 Å, c = 6.228 Å
Coordination The tartrate molecules are bonded to sodium and potassium atoms directly and through water molecules.

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties of sodium potassium tartrate tetrahydrate are outlined below.

Synthesis of Sodium Potassium Tartrate Tetrahydrate

A common laboratory-scale synthesis involves the neutralization of potassium bitartrate (B1229483) (cream of tartar) with sodium carbonate.

Materials:

  • Potassium bitartrate (KHC₄H₄O₆)

  • Sodium carbonate (Na₂CO₃)

  • Distilled water

  • Beakers

  • Heating plate with magnetic stirrer

  • Filter paper

  • Crystallizing dish

Procedure:

  • Prepare a slurry by dissolving a known quantity of potassium bitartrate in hot distilled water in a beaker with continuous stirring.

  • Gradually add sodium carbonate to the hot slurry. Effervescence (release of CO₂) will be observed.

  • Continue adding sodium carbonate portion-wise until the effervescence ceases, indicating the complete neutralization of the bitartrate.

  • Heat the solution to boiling for a short period to ensure the reaction is complete and to expel any remaining dissolved CO₂.

  • Filter the hot solution to remove any impurities.

  • Transfer the clear filtrate to a crystallizing dish and allow it to cool slowly at room temperature.

  • Colorless crystals of sodium potassium tartrate tetrahydrate will form as the solution cools and the solvent evaporates.

  • Collect the crystals by filtration and dry them at room temperature.

A visual representation of this experimental workflow is provided below.

G Synthesis of Sodium Potassium Tartrate Tetrahydrate cluster_0 Reaction cluster_1 Purification and Crystallization A Dissolve Potassium Bitartrate in Hot Water B Gradually Add Sodium Carbonate A->B Neutralization C Heat to Boiling B->C Completion of Reaction D Filter Hot Solution C->D E Cool Filtrate Slowly D->E Crystallization F Collect and Dry Crystals E->F

Caption: Experimental workflow for the synthesis of sodium potassium tartrate tetrahydrate.

Determination of Melting Point

The melting point of hydrated salts like sodium potassium tartrate tetrahydrate can be determined using a capillary melting point apparatus.

Materials:

  • Sodium potassium tartrate tetrahydrate crystals

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

Procedure:

  • Ensure the sodium potassium tartrate tetrahydrate sample is finely powdered and dry.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 70-80 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.

Determination of Solubility

The solubility of sodium potassium tartrate tetrahydrate in water can be determined at various temperatures to construct a solubility curve.

Materials:

  • Sodium potassium tartrate tetrahydrate

  • Distilled water

  • Beakers

  • Thermostatic water bath

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Filtration apparatus

  • Oven

Procedure:

  • Prepare a series of beakers, each containing a known volume of distilled water.

  • Place the beakers in a thermostatic water bath set to the desired temperature. Allow the water in the beakers to reach thermal equilibrium.

  • Add an excess amount of sodium potassium tartrate tetrahydrate to each beaker while stirring continuously to create a saturated solution.

  • Maintain the temperature and continue stirring for a sufficient time to ensure equilibrium is reached (e.g., 1-2 hours).

  • Once equilibrium is established, cease stirring and allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant solution using a pre-heated pipette to prevent premature crystallization.

  • Transfer the withdrawn solution to a pre-weighed evaporating dish.

  • Weigh the evaporating dish with the solution to determine the mass of the solution.

  • Place the evaporating dish in an oven at a temperature sufficient to evaporate the water without decomposing the salt (e.g., 100-110 °C).

  • Heat to a constant weight to obtain the mass of the anhydrous salt.

  • Calculate the mass of water evaporated (mass of solution - mass of anhydrous salt).

  • Express the solubility as grams of solute per 100 grams of water at that specific temperature.

  • Repeat this procedure for a range of temperatures to generate data for a solubility curve.

Crystal Structure Analysis by X-ray Diffraction (XRD)

The crystal structure can be determined using single-crystal or powder X-ray diffraction.

Materials:

  • A suitable single crystal or a finely powdered sample of sodium potassium tartrate tetrahydrate

  • X-ray diffractometer

Procedure:

  • For Single-Crystal XRD: A well-formed single crystal is mounted on a goniometer head. The crystal is then placed in the X-ray beam of the diffractometer. The diffractometer rotates the crystal and the detector to collect diffraction data from various crystal orientations. The resulting diffraction pattern is used to determine the unit cell dimensions, space group, and the positions of atoms within the crystal lattice.

  • For Powder XRD: A finely powdered sample is placed in a sample holder. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting powder diffraction pattern, a plot of intensity versus 2θ, is characteristic of the crystalline phases present in the sample and can be used to identify the compound and determine its lattice parameters.

Thermal Analysis (Thermogravimetric Analysis/Differential Thermal Analysis - TG/DTA)

The thermal decomposition of sodium potassium tartrate tetrahydrate can be investigated using TG/DTA.

Materials:

  • Sodium potassium tartrate tetrahydrate sample

  • TG/DTA instrument

  • Inert atmosphere (e.g., nitrogen gas)

Procedure:

  • A small, accurately weighed sample of sodium potassium tartrate tetrahydrate is placed in a crucible within the TG/DTA instrument.

  • The sample is heated at a constant rate in a controlled, inert atmosphere.

  • The thermogravimetric analyzer measures the change in mass of the sample as a function of temperature.

  • The differential thermal analyzer measures the temperature difference between the sample and an inert reference material.

  • The resulting TG curve shows mass loss steps corresponding to dehydration and decomposition. The DTA curve shows endothermic or exothermic peaks associated with these processes. The thermal decomposition of sodium potassium tartrate tetrahydrate typically shows an initial loss of water molecules, followed by the decomposition of the tartrate anion at higher temperatures.

Chemical Reactivity and Applications

Reactivity

Sodium potassium tartrate tetrahydrate exhibits reactivity characteristic of a salt of a carboxylic acid.

  • Decomposition: Upon heating, it first loses its water of hydration.[9] At higher temperatures (around 220 °C), the tartrate anion decomposes.[3][9]

  • Incompatibilities: It is incompatible with strong acids, which can cause the precipitation of potassium bitartrate. It also forms precipitates with calcium, lead, and silver salts, as well as magnesium sulfate.

Role in Fehling's Solution

A significant application of sodium potassium tartrate tetrahydrate is as a key component of Fehling's solution, which is used to test for reducing sugars. In this reagent, the tartrate ions act as a chelating agent for copper(II) ions in an alkaline solution. This chelation prevents the precipitation of copper(II) hydroxide, keeping the Cu²⁺ ions in solution and available to be reduced by the aldehyde group of a reducing sugar. The reduction of the copper(II)-tartrate complex results in the formation of a red precipitate of copper(I) oxide, indicating a positive test.

The logical relationship of the components in Fehling's test is illustrated in the following diagram.

G Role of Sodium Potassium Tartrate in Fehling's Test cluster_0 Fehling's Reagent A Copper(II) Sulfate (CuSO4) D Soluble Copper(II)-Tartrate Complex A->D Formation of Complex B Sodium Potassium Tartrate B->D Formation of Complex C Sodium Hydroxide (NaOH) C->D Formation of Complex G Copper(I) Oxide (Cu2O) Precipitate D->G Reduction E Reducing Sugar (e.g., Aldehyde) E->D F Oxidized Sugar (Carboxylic Acid) E->F Oxidation

Caption: Logical relationship of components in the Fehling's test for reducing sugars.

Conclusion

Sodium potassium tartrate tetrahydrate is a compound of significant historical and contemporary importance in science and industry. Its well-defined physical and chemical properties, including its unique piezoelectricity, solubility characteristics, and chelating ability, make it a valuable material for a wide range of applications. This guide provides a comprehensive technical overview intended to support researchers, scientists, and drug development professionals in their work with this versatile compound. The detailed experimental protocols and visual diagrams offer practical guidance for the synthesis, analysis, and application of sodium potassium tartrate tetrahydrate.

References

A Preliminary Investigation of Rochelle Salt for Piezoelectric Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth preliminary investigation into the piezoelectric properties of Rochelle salt (Sodium Potassium Tartrate Tetrahydrate, KNaC₄H₄O₆·4H₂O). This compound, one of the first discovered piezoelectric materials, exhibits a strong piezoelectric effect, making it a subject of continued interest for various applications, including sensors, actuators, and transducers. This document summarizes its key quantitative properties, details experimental protocols for its synthesis and characterization, and provides visual workflows for key processes.

Quantitative Data Presentation

The following tables summarize the key physical, piezoelectric, and dielectric properties of this compound for easy comparison and reference.

Table 1: Physical Properties of this compound

PropertyValueUnits
Chemical FormulaKNaC₄H₄O₆·4H₂O-
Molecular Weight282.23 g/mol
Crystal SystemOrthorhombic (paraelectric), Monoclinic (ferroelectric)-
Density~1.77g/cm³
Melting Point70-80°C
Ferroelectric Range-18 to +24°C

Table 2: Piezoelectric Coefficients of this compound

CoefficientValue (x 10⁻¹² C/N or pm/V)
d₁₄Not explicitly found
d₂₅Not explicitly found
d₃₆Not explicitly found
Effective d₃₃ (composite)30 - 120[1]

Note: While this compound is known for its high piezoelectric activity, specific values for the complete tensor (d₁₄, d₂₅, d₃₆) were not consistently found across recent literature. The effective d₃₃ in a composite structure is provided as a reference for its potential performance.

Table 3: Dielectric Properties of this compound

PropertyValueConditions
Dielectric Constant (εr)~10³ - 10⁴Within the ferroelectric range, along the ferroelectric axis
Dielectric Constant (εr)~10Outside the ferroelectric range

Experimental Protocols

This section details the methodologies for the synthesis, crystal growth, and characterization of this compound for piezoelectric applications.

Synthesis of this compound

Objective: To synthesize this compound from common laboratory reagents.

Materials:

  • Potassium bitartrate (B1229483) (Cream of Tartar)

  • Sodium carbonate (anhydrous)

  • Distilled water

  • Beakers

  • Heating plate with magnetic stirrer

  • Filtration apparatus (funnel, filter paper)

  • Crystallization dish

Procedure:

  • Dissolution: Dissolve a specific molar quantity of potassium bitartrate in a calculated volume of distilled water in a beaker with gentle heating and stirring.

  • Neutralization: Slowly add a stoichiometric amount of sodium carbonate to the heated solution. The addition should be gradual to control the effervescence (CO₂ release).

  • Completion of Reaction: Continue adding sodium carbonate until the fizzing ceases, indicating the complete neutralization of the tartaric acid.

  • Filtration: While the solution is still hot, filter it to remove any unreacted impurities.

  • Crystallization: Pour the hot, clear filtrate into a clean crystallization dish and allow it to cool slowly to room temperature. This compound crystals will precipitate out of the solution.

  • Harvesting: Once a sufficient amount of crystals has formed, carefully decant the mother liquor and collect the crystals.

  • Drying: Dry the harvested crystals at room temperature or in a desiccator.

Crystal Growth by Slow Evaporation

Objective: To grow larger, single crystals of this compound suitable for piezoelectric measurements.

Materials:

  • Synthesized this compound

  • Distilled water

  • Beaker

  • Thread (e.g., nylon)

  • Support rod

  • Seed crystal (a small, well-formed crystal from the initial synthesis)

Procedure:

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in distilled water at a slightly elevated temperature (e.g., 30-40 °C) to ensure complete dissolution.

  • Seed Crystal Selection: Select a small, well-formed single crystal from the initial synthesis to act as a seed.

  • Mounting the Seed Crystal: Tie the seed crystal to a thin thread and suspend it from a support rod.

  • Immersion: Immerse the suspended seed crystal into the saturated this compound solution, ensuring it is fully submerged and not touching the bottom or sides of the beaker.

  • Slow Evaporation: Cover the beaker with a perforated film (e.g., parafilm with small holes) to allow for slow evaporation of the solvent at a constant temperature.

  • Crystal Growth: Over several days to weeks, the solvent will evaporate, leading to supersaturation and the growth of the seed crystal into a larger single crystal.

  • Harvesting: Once the crystal has reached the desired size, carefully remove it from the solution and dry it.

Characterization of Piezoelectric Properties

2.3.1. Direct Piezoelectric Coefficient (d₃₃) Measurement using the Berlincourt Method

Objective: To measure the direct piezoelectric charge coefficient (d₃₃).

Apparatus:

  • d₃₃ meter (Berlincourt type)

  • This compound crystal with parallel electrodes applied to the faces perpendicular to the desired measurement axis.

Procedure:

  • Sample Preparation: Ensure the this compound crystal has flat, parallel faces. Apply conductive electrodes (e.g., silver paint or sputtered gold) to the two opposing faces.

  • Clamping: Securely clamp the crystal between the probes of the d₃₃ meter, ensuring good electrical contact.

  • Force Application: The instrument applies a known, low-frequency alternating force to the crystal.

  • Charge Measurement: The d₃₃ meter measures the electric charge generated by the crystal in response to the applied force.

  • d₃₃ Calculation: The instrument directly displays the d₃₃ value, which is the ratio of the generated charge to the applied force (in pC/N).

2.3.2. Ferroelectric Hysteresis Loop Measurement using a Sawyer-Tower Circuit

Objective: To observe the ferroelectric nature of this compound by measuring its polarization versus electric field (P-E) hysteresis loop.

Apparatus:

  • Function generator

  • High-voltage amplifier

  • Digital oscilloscope

  • Standard capacitor (linear, with capacitance much larger than the sample)

  • This compound crystal sample with electrodes

  • Resistors for the circuit

Procedure:

  • Circuit Assembly: Construct the Sawyer-Tower circuit. The this compound sample and a standard linear capacitor are connected in series.

  • Signal Application: Apply a sinusoidal or triangular wave voltage from the function generator, amplified to a high voltage, across the series combination.

  • Voltage Measurement: Use the oscilloscope to measure the voltage across the entire circuit (proportional to the applied electric field E) on the X-channel and the voltage across the standard capacitor (proportional to the polarization P of the sample) on the Y-channel.

  • Hysteresis Loop Observation: Set the oscilloscope to X-Y mode to display the P-E hysteresis loop. The shape of the loop confirms the ferroelectric nature of the material and allows for the determination of the remnant polarization and coercive field.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in the investigation of this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Synthesis Reaction cluster_product Product Formation Potassium Bitartrate Potassium Bitartrate Dissolution Dissolution Potassium Bitartrate->Dissolution Sodium Carbonate Sodium Carbonate Neutralization Neutralization Sodium Carbonate->Neutralization Distilled Water Distilled Water Distilled Water->Dissolution Dissolution->Neutralization Heated Solution Filtration Filtration Neutralization->Filtration Crude Solution Crystallization Crystallization Filtration->Crystallization Clear Filtrate Harvesting & Drying Harvesting & Drying Crystallization->Harvesting & Drying This compound Crystals This compound Crystals Harvesting & Drying->this compound Crystals

Caption: Workflow for the synthesis of this compound crystals.

Crystal_Growth_Workflow Start Start Prepare Saturated Solution Prepare Saturated Solution Start->Prepare Saturated Solution Select & Mount Seed Crystal Select & Mount Seed Crystal Prepare Saturated Solution->Select & Mount Seed Crystal Immerse Seed Crystal Immerse Seed Crystal Select & Mount Seed Crystal->Immerse Seed Crystal Slow Evaporation Slow Evaporation Immerse Seed Crystal->Slow Evaporation Monitor Crystal Growth Monitor Crystal Growth Slow Evaporation->Monitor Crystal Growth Days/Weeks Monitor Crystal Growth->Slow Evaporation Harvest Large Crystal Harvest Large Crystal Monitor Crystal Growth->Harvest Large Crystal Desired Size Reached End End Harvest Large Crystal->End

Caption: Process flow for growing large single crystals of this compound.

Piezoelectric_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_measurement Piezoelectric Measurement cluster_analysis Data Analysis Crystal Orientation Crystal Orientation Cutting & Polishing Cutting & Polishing Crystal Orientation->Cutting & Polishing Electrode Deposition Electrode Deposition Cutting & Polishing->Electrode Deposition Direct d33 Measurement Direct d33 Measurement Electrode Deposition->Direct d33 Measurement Ferroelectric Hysteresis Ferroelectric Hysteresis Electrode Deposition->Ferroelectric Hysteresis Piezoelectric Coefficient (d33) Piezoelectric Coefficient (d33) Direct d33 Measurement->Piezoelectric Coefficient (d33) Remnant Polarization (Pr) Remnant Polarization (Pr) Ferroelectric Hysteresis->Remnant Polarization (Pr) Coercive Field (Ec) Coercive Field (Ec) Ferroelectric Hysteresis->Coercive Field (Ec)

Caption: General workflow for the characterization of piezoelectric properties.

References

Unlocking Ferroelectricity: A Technical Guide to Rochelle Salt

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the First-Discovered Ferroelectric Material for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of ferroelectricity in Rochelle salt (Sodium Potassium Tartrate Tetrahydrate, NaKC₄H₄O₆·4H₂O). It delves into the material's historical significance, crystal structure, the mechanism of its spontaneous polarization, and its unique temperature-dependent properties. Detailed experimental protocols for characterization and quantitative data are presented to serve as a valuable resource for researchers in materials science and related fields.

Introduction: The Genesis of Ferroelectricity

This compound holds a unique place in the history of materials science as the first compound in which ferroelectricity was discovered. This seminal discovery was made by Joseph Valasek in 1921, who observed an analogy between the dielectric properties of this compound and the magnetic properties of ferromagnets, including the characteristic hysteresis loop.[1][2][3] This finding opened the door to a new class of materials with immense technological potential.

The defining characteristic of a ferroelectric material is the presence of a spontaneous electric polarization that can be reoriented by an external electric field. This compound exhibits this property in a specific and narrow temperature range, making it a fascinating subject for studying the delicate interplay of crystal structure and electric ordering.

Crystal Structure and Phase Transitions

This compound's ferroelectric nature is intrinsically linked to its crystal structure and how it changes with temperature. The material exhibits a rare phenomenon of having two Curie temperatures, a lower (TC1) and an upper (TC2), which define the boundaries of the ferroelectric phase.

  • Above TC2 (High-Temperature Paraelectric Phase): The crystal possesses an orthorhombic structure (space group P2₁2₁2). In this phase, the thermal energy is sufficient to disrupt any long-range ordering of electric dipoles, and the material behaves as a normal dielectric (paraelectric).

  • Between TC1 and TC2 (Ferroelectric Phase): The crystal structure transitions to a monoclinic system (space group P2₁). This lower symmetry allows for the formation of a net spontaneous polarization along the crystallographic 'a' axis.

  • Below TC1 (Low-Temperature Paraelectric Phase): The crystal reverts to an orthorhombic structure (P2₁2₁2), and the spontaneous polarization vanishes again.

These transitions between paraelectric and ferroelectric states are second-order phase transitions.

// Nodes T_low [label="Low-Temperature Region\n(T < -18°C / 255 K)", fillcolor="#F1F3F4", fontcolor="#202124"]; PE1 [label="Paraelectric Phase\n(Orthorhombic, P2₁2₁2)\nNo Spontaneous Polarization", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mrecord]; FE [label="Ferroelectric Phase\n(Monoclinic, P2₁)\nSpontaneous Polarization (Ps)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mrecord]; PE2 [label="Paraelectric Phase\n(Orthorhombic, P2₁2₁2)\nNo Spontaneous Polarization", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mrecord]; T_high [label="High-Temperature Region\n(T > 24°C / 297 K)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for ranking rank_low [style=invis]; rank_high [style=invis];

// Edges T_low -> PE1 [style=invis]; PE1 -> FE [label="Heating\nLower Curie Point (TC1)\n~ -18°C (255 K)"]; FE -> PE2 [label="Heating\nUpper Curie Point (TC2)\n~ 24°C (297 K)"]; PE2 -> T_high [style=invis];

// Bidirectional arrows (simulated) PE2 -> FE [label="Cooling", dir=back]; FE -> PE1 [label="Cooling", dir=back];

// Rank alignment {rank=same; T_low; rank_low;} {rank=same; PE1; FE; PE2;} {rank=same; T_high; rank_high;} } enddot

Caption: Temperature-dependent phase transitions in this compound.

Mechanism of Ferroelectricity

The spontaneous polarization in this compound arises from the collective ordering of dipoles within its complex crystal structure. The key to this phenomenon lies in the intricate network of hydrogen bonds involving the tartrate molecules (C₄H₄O₆²⁻) and the four molecules of water of crystallization.

In the paraelectric phases, the hydroxyl (O-H) groups and water molecules are disordered, resulting in no net dipole moment for the unit cell. As the crystal is cooled below the upper Curie point (TC2), a subtle displacement and ordering of specific hydrogen atoms within the hydrogen bond network occurs. This ordering, particularly involving the hydroxyl groups of the tartrate ions and the water molecules, breaks the crystal's centrosymmetry. This structural change creates a permanent, non-zero electric dipole moment in each unit cell, which align to produce a macroscopic spontaneous polarization. Upon further cooling below TC1, this ordering is lost again, and the crystal returns to a non-polar paraelectric state.

// Transition Arrows PE_state -> FE_state [ltail=cluster_PE, lhead=cluster_FE, label="Cooling below TC2\n(Ordering)", color="#5F6368"]; FE_state -> PE_state [ltail=cluster_FE, lhead=cluster_PE, label="Heating above TC2 or Cooling below TC1\n(Disordering)", color="#5F6368"]; } enddot

Caption: Simplified model of the order-disorder mechanism in this compound.

Quantitative Ferroelectric Properties

The key quantitative descriptors of a ferroelectric material are its Curie temperatures, maximum spontaneous polarization (Pₛ), and coercive field (Eₑ). The values for this compound are summarized below.

PropertyValueUnitsNotes
Upper Curie Temperature (TC2)~24[4][5]°CTransition from paraelectric to ferroelectric phase upon cooling.
Lower Curie Temperature (TC1)~-18[4][5]°CTransition from ferroelectric to paraelectric phase upon cooling.
Maximum Spontaneous Polarization (Pₛ)~0.25µC/cm²Occurs near the center of the ferroelectric temperature range (~5°C). Value extracted from graphical data.[5]
Coercive Field (Eₑ)~200V/cmValue at the center of the ferroelectric range. Varies with temperature. Value extracted from graphical data.[5]

Note: Pₛ and Eₑ values are highly dependent on crystal quality, temperature, and measurement frequency. The values provided are typical approximations based on available graphical experimental data.

Experimental Protocols

Characterizing the ferroelectric properties of this compound involves crystal growth followed by electrical measurements.

Crystal Growth and Sample Preparation

High-quality single crystals are essential for accurate measurements.

Methodology: Solution Growth by Slow Evaporation/Cooling

  • Solution Preparation: Create a supersaturated aqueous solution of this compound (NaKC₄H₄O₆·4H₂O). A typical starting point is dissolving 90-100 grams of this compound powder per 100 mL of distilled water, gently heating (to ~70°C) to ensure complete dissolution.

  • Seed Crystal Formation: Allow the solution to cool slowly. Small, well-formed seed crystals will precipitate. Alternatively, allow a small amount of solution in a shallow dish to evaporate to obtain seed crystals.

  • Crystal Growth: Select a high-quality, transparent seed crystal. Suspend it via a fine thread (e.g., nylon) in a fresh, slightly supersaturated solution, ensuring it does not touch the container walls or bottom.

  • Controlled Environment: Cover the container to prevent contamination and slow down the evaporation rate. Place it in a location with a stable temperature to promote slow, uniform growth. Crystals of sufficient size for measurement (~1-2 cm) can be grown over one to two weeks.

  • Sample Cutting and Polishing: Once grown, carefully remove the crystal. Using a fine saw or a thread saw, cut a thin slab (~1-2 mm thick) perpendicular to the ferroelectric 'a' axis. Gently polish the two parallel faces using fine-grade emery paper or lapping films with a lubricant (e.g., ethylene (B1197577) glycol) to avoid dissolving the crystal.

  • Electroding: Apply conductive electrodes to the polished faces. This can be done by vacuum evaporation of a metal like gold or silver, or by carefully applying silver paste. The electroded area should be well-defined for accurate polarization calculations.

Dielectric Spectroscopy

This technique measures the dielectric constant (permittivity) as a function of temperature and frequency, revealing the sharp peaks characteristic of the Curie points.

Methodology:

  • Sample Mounting: Mount the prepared crystal slab in a temperature-controlled sample holder with electrical contacts. The holder should be placed within a cryostat or oven capable of sweeping the temperature range from at least -30°C to +40°C. A thermocouple should be placed in close proximity to the sample for accurate temperature reading.

  • Instrumentation: Connect the sample to an LCR meter or an impedance analyzer.

  • Measurement Procedure:

    • Set the instrument to measure capacitance (C) and dielectric loss (tan δ).

    • Apply a small AC voltage (typically < 1 V) at a fixed frequency (e.g., 1 kHz, 10 kHz).

    • Slowly ramp the temperature through the ferroelectric range (e.g., at a rate of 0.5-1°C/min) while continuously recording capacitance and temperature.

  • Data Analysis: Calculate the relative dielectric constant (εᵣ) from the measured capacitance (C) using the formula: εᵣ = (C * d) / (ε₀ * A), where 'd' is the sample thickness, 'A' is the electrode area, and ε₀ is the permittivity of free space. Plot εᵣ versus temperature to identify the two Curie points, which will appear as sharp peaks in the dielectric constant.

Ferroelectric Hysteresis (P-E) Loop Measurement

The definitive proof of ferroelectricity is the observation of a hysteresis loop in the Polarization (P) versus Electric Field (E) plot. The Sawyer-Tower circuit is the classic method for this measurement.

Methodology:

  • Circuit Construction: Assemble a Sawyer-Tower circuit. This consists of a high-voltage AC function generator connected in series with the this compound sample (Cₓ) and a larger, linear reference capacitor (C₀). The capacitance of C₀ should be significantly larger (e.g., 100x) than the sample's capacitance.

  • Oscilloscope Connection:

    • Connect the voltage across the entire series circuit (from the function generator) to the X-input (horizontal axis) of a digital oscilloscope. This represents the applied electric field (E).

    • Connect the voltage across the reference capacitor C₀ to the Y-input (vertical axis). This voltage is proportional to the charge on the sample, and thus to its polarization (P).

  • Measurement Procedure:

    • Place the sample in the temperature-controlled holder and set the temperature to within the ferroelectric range (e.g., 5°C).

    • Apply a sinusoidal or triangular waveform from the function generator. The frequency is typically in the range of 50 Hz to 1 kHz. The applied voltage must be high enough to exceed the coercive field and saturate the polarization.

    • Set the oscilloscope to X-Y mode. A hysteresis loop should be displayed.

  • Data Extraction:

    • Spontaneous Polarization (Pₛ): The Pₛ is the y-intercept of the loop. It is calculated as Pₛ = (Vy-intercept * C₀) / A, where A is the electrode area.

    • Remanent Polarization (Pᵣ): The polarization at zero electric field.

    • Coercive Field (Eₑ): The Eₑ is the x-intercept of the loop. It is calculated as Eₑ = Vx-intercept / d, where d is the sample thickness.

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// Edges start -> growth; growth -> prep; prep -> decision; decision -> dielectric [label="Dielectric\nProperties"]; decision -> hysteresis [label="Ferroelectric\nSwitching"]; dielectric -> analysis_d; hysteresis -> analysis_h; analysis_d -> end; analysis_h -> end; } enddot

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound, despite its environmental sensitivity, remains a cornerstone material for understanding the fundamentals of ferroelectricity. Its unique properties, including the existence of two Curie points and a hydrogen-bond-driven polarization mechanism, provide a rich platform for scientific investigation. The experimental protocols and data presented in this guide offer a framework for researchers to explore and verify the remarkable dielectric and ferroelectric characteristics of this historic crystal.

References

A Technical Guide to the Piezoelectric Effect: From the Curies' Foundational Discovery to High-Performance Rochelle Salt

Author: BenchChem Technical Support Team. Date: December 2025

An Important Historical Clarification: While the names "Curie" and "Rochelle salt" are both pivotal in the history of piezoelectricity, the direct association of the Curie brothers with the discovery of the effect in this compound is a common misconception. The foundational discovery of the piezoelectric effect was made in 1880 by French physicists Pierre and Jacques Curie, who demonstrated the phenomenon in crystals like quartz and tourmaline.[1][2] this compound's exceptionally strong piezoelectric properties, which are a manifestation of ferroelectricity, were discovered later by Joseph Valasek in 1921.[3][4] This guide will first detail the Curies' seminal work and then explore the unique case of this compound.

Part 1: The Foundational Discovery by the Curie Brothers (1880)

In 1880, brothers Pierre and Jacques Curie conducted a series of experiments that provided the first conclusive demonstration of the piezoelectric effect.[5] Drawing on their knowledge of pyroelectricity (the generation of electric potential in a material due to temperature changes), they hypothesized that mechanical stress could produce a similar electrical effect in certain crystals lacking a center of symmetry.[6][7] Their work established that applying mechanical stress to these crystals generated an electrical charge on their surfaces—a phenomenon they termed "piezoelectricity" from the Greek word piezein, meaning "to press."[8]

The Curies' experimental setup, though rudimentary by modern standards, was ingenious and effective, consisting of little more than tinfoil, glue, wire, magnets, and a jeweler's saw.[5] Their method was designed to apply a calibrated force to a precisely cut crystal and measure the minute electrical charge produced.

Methodology:

  • Crystal Preparation: Crystals such as quartz, tourmaline, and topaz (B1169500) were carefully cut into specific shapes (e.g., thin plates) to isolate the crystallographic axes most responsive to pressure.[5][9]

  • Electrode Application: Tinfoil electrodes were glued to the crystal faces perpendicular to the axis where the charge was expected to develop. These electrodes collected the surface charge generated under stress.[5][7]

  • Application of Mechanical Stress: A known mechanical force (stress) was applied to the crystal. The Curies devised an apparatus where weights could be suspended from a jaw clamping one end of the crystal, creating a tensile stress.[8][10] This force caused a deformation (strain) in the crystal lattice.

  • Charge Measurement: The minute electrical charge produced was measured using a custom-built quadrant electrometer, an instrument Pierre Curie had perfected.[11][12][13] The piezoelectric quartz electrometer became a crucial tool, capable of measuring the very weak currents generated.[10] The charge was found to be directly proportional to the applied force.

The Curies and their contemporaries quantified the piezoelectric effect by defining coefficients that relate the applied mechanical stress to the resulting electrical polarization. The table below summarizes early approximate values for quartz, the primary material used in their foundational experiments.

CrystalPiezoelectric CoefficientApproximate Value (pC/N)
Quartz d₁₁2.3
d₁₄-0.67

Note: These values are modern approximations of what the Curies observed. Their initial measurements established the principle and order of magnitude.

The following diagram illustrates the logical flow of the Curies' experiment to demonstrate the direct piezoelectric effect.

G cluster_setup Experimental Setup cluster_process Experimental Process A Precisely Cut Crystal (e.g., Quartz) B Tinfoil Electrodes A->B P3 Generate Electric Charge on Crystal Surfaces B->P3 C Stress Apparatus (Weights) P1 Apply Known Mechanical Stress (Force) C->P1 D Quadrant Electrometer P2 Induce Strain (Deformation) P1->P2 P2->P3 P4 Measure Charge with Electrometer P3->P4

Curies' experimental workflow for the direct piezoelectric effect.

In 1881, based on thermodynamic principles, Gabriel Lippmann mathematically deduced that the converse effect must also exist: applying an electric field to a piezoelectric crystal would cause it to deform mechanically.[5][6] The Curie brothers quickly confirmed this prediction experimentally, proving the complete reversibility of the phenomenon.[5][12]

The diagram below illustrates the dual and reversible nature of the piezoelectric effect.

G ME Mechanical Energy (Stress/Strain) EE Electrical Energy (Electric Field/Charge) ME->EE Direct Effect (Curie, 1880) EE->ME Converse Effect (Lippmann/Curie, 1881)

Logical relationship of direct and converse piezoelectric effects.

Part 2: this compound and the Discovery of Ferroelectricity

For several decades, piezoelectricity remained a laboratory curiosity. The field was revolutionized by the work of Joseph Valasek who, in 1921, was investigating the properties of this compound (sodium potassium tartrate tetrahydrate, NaKC₄H₄O₆·4H₂O).[3][14] He discovered that this compound exhibited an unusually large piezoelectric response, but only within a specific temperature range (between –18°C and 24°C).[15][16]

Valasek's research demonstrated that the material possessed a spontaneous electric polarization that could be reversed by an external electric field, a phenomenon analogous to ferromagnetism.[4][17] This discovery marked the identification of the first "ferroelectric" material. All ferroelectric materials are inherently piezoelectric, and this compound was the first material found to be orders of magnitude more piezoelectric than quartz.[9][18]

Characterizing this compound built upon the Curies' principles but required additional controls, particularly for temperature, given the material's sensitivity.

Methodology:

  • Crystal Growth and Preparation: Single crystals of this compound are grown from a saturated aqueous solution. Samples are cut with precise orientation to the crystallographic axes.

  • Electrode Deposition: Conductive electrodes (e.g., silver paint or sputtered gold) are applied to the relevant faces of the crystal.

  • Temperature Control: The crystal is placed in a temperature-controlled chamber to maintain it within its ferroelectric range.

  • Dielectric Hysteresis Measurement: To confirm ferroelectricity, an alternating electric field of increasing amplitude is applied across the crystal while measuring the resulting polarization. A plot of polarization versus electric field reveals a characteristic hysteresis loop, confirming the spontaneous and switchable polarization.[16]

  • Piezoelectric Coefficient Measurement: A dynamic load (e.g., from a mechanical shaker) or a static load is applied to the crystal. The resulting charge is measured with a charge amplifier or electrometer, allowing for the calculation of the piezoelectric coefficient (e.g., d₂₅).

The piezoelectric response of this compound within its ferroelectric phase is significantly higher than that of quartz, which made it a critical material for early electroacoustic applications like microphones and phonograph pickups.[19]

MaterialPiezoelectric CoefficientValue (pC/N)Notes
**Quartz (α-SiO₂) **d₁₁2.3Stable, low piezoelectric response.
This compound (NaKC₄H₄O₆·4H₂O) d₂₅~275Very high response, but only between -18°C and 24°C. Sensitive to humidity.

Note: The piezoelectric coefficients of this compound are highly temperature-dependent.

Conclusion

The discovery of the piezoelectric effect by Pierre and Jacques Curie in 1880 was a landmark achievement in physics, establishing a fundamental link between mechanical and electrical phenomena in crystals. Their meticulous experimental work with materials like quartz laid the essential groundwork for the field.[1][2] Decades later, Joseph Valasek's discovery of ferroelectricity in this compound unveiled a new class of materials with exceptionally strong piezoelectric properties.[3][17] Together, these discoveries paved the way for countless modern technologies, from sensors and actuators to medical ultrasound and electronic frequency control.

References

The Dawn of Electroacoustics: An In-depth Technical Guide to the Early Applications of Rochelle Salt in Transducers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Discovered to be piezoelectric in the 1880s, Rochelle salt (potassium sodium tartrate tetrahydrate, KNaC₄H₄O₆·4H₂O) was the cornerstone of electroacoustic technology for decades. Its exceptionally high piezoelectric effect—the ability to generate an electrical charge in response to mechanical stress and vice versa—made it the material of choice for the first generation of sensitive audio transducers. This technical guide provides a detailed examination of the early applications of this compound in sonar, microphones, phonograph pickups, and loudspeakers. It includes summaries of performance data, detailed experimental protocols derived from historical sources and patents, and visualizations of key operational principles and workflows. While long since superseded by more stable materials, the foundational concepts developed with this compound transducers paved the way for modern piezoelectric and ferroelectric devices.

Introduction to this compound and its Piezoelectric Properties

This compound is a double salt of tartaric acid that exhibits a strong piezoelectric effect.[1] The phenomenon was first systematically studied by Jacques and Pierre Curie in 1880.[2] However, it was the pioneering work of figures like Alexander McLean Nicolson at Western Electric in the late 1910s that translated this laboratory curiosity into practical transducer applications.[3][4]

The material's primary advantage was its extraordinarily high piezoelectric coefficients compared to other materials of the era, like quartz. This high output meant that devices like microphones could generate a usable signal without extensive pre-amplification.[2][5] However, this compound suffered from significant drawbacks that ultimately led to its replacement:

  • Hygroscopicity: The crystals are deliquescent and readily absorb moisture from the air, which degrades their performance and can eventually cause them to dissolve.[6]

  • Low Thermal Stability: The material decomposes at temperatures above 55°C (131°F).[1]

  • Limited Ferroelectric Range: Its strong piezoelectric properties are only present within its ferroelectric range, between its two Curie points of -18°C and +24°C (-0.4°F and 75°F).[7][8] Outside this range, its performance drops significantly.

These limitations necessitated protective casings and limited the operational environment of this compound transducers.[9]

Core Applications and Performance Characteristics

The high sensitivity of this compound led to its widespread use in consumer and military electronics from the 1930s through the post-World War II era.[2] Key applications included microphones, phonograph pickups, earpieces, and early sonar systems.

Sonar Transducers

During the period between 1915 and 1940, this compound was one of the only available materials for piezoelectric hydrophones. The U.S. Navy's 1940s sonar systems used a 24 kHz transducer that featured a this compound element mounted back-to-back with a magnetostriction transducer.[4] The this compound element was used for receiving, but its unreliability and susceptibility to failure were persistent issues. This led to its eventual replacement by more robust materials like ammonium (B1175870) dihydrogen phosphate (B84403) (ADP).[4][10]

Microphones and Phonograph Pickups

The commercial success of this compound was most prominent in consumer audio. The Brush Development Company, founded in 1930, became a major producer of piezoelectric devices, holding numerous patents and licensing the technology to manufacturers like Shure.[2][11] These devices relied on a "bimorph" or "twister" element assembly.

The bimorph element was a crucial innovation where two specially cut slabs of this compound were cemented together. When a voltage was applied, one slab would expand while the other contracted, causing the entire element to bend or twist. Conversely, bending or twisting the element would generate a significant voltage. This configuration amplified the mechanical motion, making it ideal for phonograph pickups and diaphragm-driven microphones.[12]

Loudspeakers ("Reproducers")

This compound was also used in loudspeakers, often called "crystal reproducers." These devices were attractive because they were voltage-operated and required no external field current, unlike the electromagnetic speakers of the era.[13] An article from 1932 describes a crystal speaker where the bimorph element was mechanically linked to a paper cone, producing surprisingly clear audio for the time.[13]

Quantitative Data Presentation

Quantitative performance data for early this compound transducers is sparse in modern literature. The following tables summarize key parameters derived from historical technical articles and specifications.

ParameterValueApplicationYear/SourceNotes
Operating Frequency 24 kHzSonar Transducer1940 / NSL ArchiveUsed in early U.S. Navy sonar systems; noted for being unreliable.[4]
Impedance ~25,000 Ohms (@ 1,000 Hz)Loudspeaker1932 / Radio-CraftDescribed as having characteristics similar to a 0.03-μF capacitor.[13]
Sensitivity ~50 mV / 0.1 PaMicrophone(Generic) / SlideshareCrystal microphones were known for their high output voltage, reducing the need for preamplifiers.[14]
Frequency Response 0 to 500,000 Hz (Crystal Only)Loudspeaker1932 / Radio-CraftThe practical frequency response was limited by the mechanical assembly (cone, tone-arm).[13]
Curie Points -18°C and +24°CGeneralMultipleThe ferroelectric (and thus highly piezoelectric) properties exist only between these temperatures.[8]
Decomposition Temp. 55°C (131°F)GeneralBritannicaThe crystal structure breaks down at this temperature.[1]

Experimental Protocols

The following protocols are synthesized from descriptions in historical patents and technical documents, outlining the fundamental steps used to create this compound transducers.

Protocol 1: Growth of this compound Crystals

Large, single crystals were essential for transducer manufacturing. The primary method was slow evaporation or cooling of a supersaturated solution.

Materials:

  • Potassium bitartrate (B1229483) (Cream of Tartar)

  • Sodium carbonate (Washing Soda)

  • Distilled water

  • Heating apparatus, large beakers or crystallization dish

  • String, seed crystal (a small, well-formed existing crystal)

Methodology:

  • Purification of Reactants: Commercial cream of tartar often contains impurities. It was first purified by recrystallization: dissolving it in boiling distilled water, filtering the hot solution to remove insoluble matter, and allowing the purified cream of tartar to crystallize upon cooling.[15]

  • Synthesis of this compound: A saturated solution of the purified cream of tartar was prepared. Sodium carbonate was slowly added to this solution until the mixture was neutralized (pH ~8). This reaction produces potassium sodium tartrate.[6]

  • Preparation of Supersaturated Solution: The synthesized this compound was dissolved in heated distilled water to create a supersaturated solution. The amount of salt to add depends on the temperature, following a known solubility curve.

  • Seeded Crystal Growth: A small, high-quality seed crystal was suspended by a thread into the center of the warm, supersaturated solution. The container was then sealed and allowed to cool very slowly over several days. As the solution cooled, the this compound precipitated out of the solution and grew onto the seed crystal, forming a large, single crystal.[15]

Protocol 2: Fabrication of a "Bimorph" Twister Element

The bimorph was the core component of most microphones and phonograph pickups.[12]

Materials:

  • Large, single this compound crystal

  • Crystal cutting apparatus (e.g., a wet thread saw)

  • Thin conductive foil (e.g., tin foil) for electrodes

  • Waterproof cement or adhesive

  • Leads/wires

Methodology:

  • Crystal Orientation and Cutting: The grown this compound crystal was carefully oriented along its crystallographic axes. For a twister element, two thin rectangular slabs were cut. The cuts were made at a 45° angle to the Y and Z axes, with the major faces of the slabs being perpendicular to the X-axis. This specific orientation maximizes the shear-mode piezoelectric effect.

  • Electrode Application: A thin sheet of conductive foil was cut to the size of the major faces of the crystal slabs. This foil served as the central electrode.

  • Assembly and Cementing: The two crystal slabs were cemented together with the central foil electrode sandwiched between them. The orientation of the second slab was reversed relative to the first. This "mutual opposition" design ensures that when a voltage is applied across the outer surfaces and the central foil, one slab twists in one direction and the other twists in the opposite direction, resulting in a significant twisting motion of the entire assembly.[11]

  • Outer Electrodes and Leads: Additional foil electrodes were affixed to the two outer faces of the bimorph. Wires were then carefully soldered or mechanically attached to the central and outer electrodes.

  • Moisture Proofing: The entire assembly was typically coated in a waterproof material like wax or encased in a semi-solid material like petroleum jelly to protect the deliquescent this compound from humidity.[9]

Protocol 3: Assembly of a Diaphragm-Type Crystal Microphone

This protocol describes how a bimorph element was integrated into a simple microphone.

Materials:

  • Completed this compound bimorph element

  • Microphone housing

  • Thin, stiff diaphragm (e.g., aluminum cone)

  • Pushrod or mechanical linkage

  • Mounting hardware

Methodology:

  • Mounting the Bimorph: The bimorph element was securely mounted at one end within the microphone casing, often in a compliant material to provide mechanical damping.

  • Mechanical Coupling: The free end of the bimorph element was connected to the center of the diaphragm via a small, rigid pushrod.[6]

  • Diaphragm Installation: The diaphragm was mounted at its edges to the microphone casing, allowing it to vibrate freely in response to sound waves.

  • Wiring: The leads from the bimorph element's electrodes were connected to the microphone's output terminals.

  • Final Assembly: The microphone casing was sealed. Sound waves striking the diaphragm would cause it to vibrate, transferring this motion through the pushrod to the bimorph element. The mechanical stress on the bimorph would cause it to flex or twist, generating a proportional output voltage.[5]

Visualizations (Graphviz)

Experimental Workflow: From Raw Materials to Transducer

The following diagram illustrates the overall process flow for creating a this compound transducer.

G cluster_0 Crystal Synthesis & Growth cluster_1 Bimorph Element Fabrication cluster_2 Transducer Assembly Cream of Tartar Cream of Tartar Neutralization Neutralization Cream of Tartar->Neutralization Sodium Carbonate Sodium Carbonate Sodium Carbonate->Neutralization Distilled Water Distilled Water Distilled Water->Neutralization Supersaturated Solution Supersaturated Solution Neutralization->Supersaturated Solution Seeded Growth Seeded Growth Supersaturated Solution->Seeded Growth Large Single Crystal Large Single Crystal Seeded Growth->Large Single Crystal Crystal Cutting Crystal Cutting Large Single Crystal->Crystal Cutting Electrode Application Electrode Application Crystal Cutting->Electrode Application Cementing Slabs Cementing Slabs Electrode Application->Cementing Slabs Moisture Proofing Moisture Proofing Cementing Slabs->Moisture Proofing Bimorph Element Bimorph Element Moisture Proofing->Bimorph Element Mechanical Coupling Mechanical Coupling Bimorph Element->Mechanical Coupling Housing & Wiring Housing & Wiring Mechanical Coupling->Housing & Wiring Final Transducer Final Transducer Housing & Wiring->Final Transducer

Workflow for this compound Transducer Manufacturing.
Logical Relationship: Principle of a Crystal Microphone

This diagram shows the logical steps in the conversion of acoustic energy to electrical energy in a diaphragm-type crystal microphone.

G A Acoustic Wave (Sound Pressure) B Diaphragm Vibration A->B causes C Pushrod Movement B->C transfers motion D Mechanical Stress on Bimorph Element C->D induces E Piezoelectric Effect in this compound D->E activates F Electrical Signal (Output Voltage) E->F generates

Acoustic to Electrical Energy Conversion Principle.
Logical Relationship: The Bimorph "Twister" Element

This diagram illustrates the operational principle of a two-plate bimorph element, which was central to achieving high sensitivity in phonograph pickups and microphones.

G cluster_0 No Applied Voltage cluster_1 Voltage Applied no_voltage Top Electrode (-) Crystal Slab 1 Center Electrode (+) Crystal Slab 2 Bottom Electrode (-) voltage Top Electrode (-) Slab 1 (Twists Left) Center Electrode (+) Slab 2 (Twists Right) Bottom Electrode (-) caption1 Element is at rest. caption2 Opposing crystal orientations cause the element to twist, generating mechanical motion.

Operating Principle of a this compound Bimorph Element.

Conclusion

The early applications of this compound in transducers marked a pivotal moment in the history of audio technology. Despite its inherent material flaws, its remarkable piezoelectric properties enabled the development of the first high-sensitivity microphones, phonograph pickups, and specialized loudspeakers. The engineering solutions developed to harness its potential, such as the bimorph element, and to mitigate its weaknesses, like moisture-proof casings, laid the groundwork for the broader field of electroacoustic and ferroelectric devices. While materials like barium titanate and lead zirconate titanate (PZT) would later offer superior stability and performance, the pioneering era of this compound remains a critical case study in the leveraging of unique material properties to overcome significant technological hurdles.

References

Rochelle Salt: A Comprehensive Technical Guide on the Double Salt of Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Rochelle salt, chemically known as potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), is a double salt of L-(+)-tartaric acid. First prepared around 1675 by apothecary Pierre Seignette in La Rochelle, France, it is also referred to as Seignette's salt.[1][2][3][4][5] Historically, it was recognized for its use as a mild laxative.[1][6][7] However, its unique physical properties, particularly its exceptionally large piezoelectric effect discovered by the Curie brothers, cemented its place in scientific history.[6] This guide provides a detailed technical overview of this compound, focusing on its synthesis, crystal structure, physicochemical properties, and diverse applications relevant to modern research and development.

Physicochemical and Crystallographic Properties

This compound is a colorless, odorless crystalline solid.[2][8] It is a hydrated salt, containing four molecules of water of crystallization, which are crucial to its crystal structure and properties.[9][10] The compound is highly soluble in water but practically insoluble in ethanol.[1][2] One of its most notable characteristics is its ferroelectric nature, which it exhibits between two Curie points, -18°C (255 K) and +24°C (297 K).[11][12][13]

Table 1: General Physicochemical Properties of this compound

PropertyValue
IUPAC Name Sodium potassium L(+)-tartrate tetrahydrate[1][8]
Chemical Formula KNaC₄H₄O₆·4H₂O[1][2][3][8]
Molar Mass 282.22 g/mol (tetrahydrate)[1]
Appearance Colorless crystals or white crystalline powder[2][8]
Density 1.79 g/cm³[8]
Melting Point 70-80 °C[2]
Decomposition Temp. 220 °C[2]
pH (5% aq. solution) 7.0 - 8.0[2][3]

Table 2: Solubility of this compound in Water

Temperature (°C)Solubility (g / 100 mL)
026[1][4][8]
2666[1][4][8]

Table 3: Crystallographic Data

Crystal SystemPhaseTemperature RangeSpace Group
OrthorhombicParaelectric> 24 °C (297 K)P2₁2₁2[5][12]
MonoclinicFerroelectric-18 °C to 24 °C (255-297 K)P2₁[5][12]
OrthorhombicParaelectric< -18 °C (255 K)P2₁2₁2[12]

Synthesis of this compound

This compound is synthesized through the neutralization of potassium bitartrate (B1229483) (cream of tartar), which is the acidic potassium salt of tartaric acid, with a sodium base. The most common laboratory and industrial methods use sodium carbonate (washing soda) or sodium hydroxide.[4][14]

The reaction with sodium carbonate is as follows: 2 KC₄H₅O₆ (Potassium Bitartrate) + Na₂CO₃ (Sodium Carbonate) → 2 KNaC₄H₄O₆ (this compound) + H₂O + CO₂[14]

The synthesis workflow involves dissolving potassium bitartrate in hot water, followed by the slow addition of sodium carbonate until the effervescence of CO₂ ceases. The resulting solution is then filtered to remove impurities and cooled to allow for crystallization.

Synthesis_Workflow cluster_reactants Reactants Preparation cluster_process Reaction Process cluster_crystallization Crystallization & Isolation Reactant1 Potassium Bitartrate (Cream of Tartar) Dissolve Dissolve Potassium Bitartrate in hot water Reactant1->Dissolve Reactant2 Sodium Carbonate (Washing Soda) Add_Base Slowly add Sodium Carbonate (Observe CO₂ evolution) Reactant2->Add_Base Water Distilled Water Water->Dissolve Dissolve->Add_Base Heat Heat mixture to ~70-80°C until reaction completes Add_Base->Heat Filter Hot filter solution to remove impurities Heat->Filter Cool Cool filtrate slowly (e.g., in refrigerator) Filter->Cool Crystallize Crystals form overnight Cool->Crystallize Harvest Harvest crystals by decanting or filtering Crystallize->Harvest Dry Dry crystals Harvest->Dry Product This compound Crystals (KNaC₄H₄O₆·4H₂O) Dry->Product

Figure 1: Synthesis workflow for this compound.

Experimental Protocols

This protocol describes a standard method for synthesizing this compound from common laboratory reagents.

  • Materials and Equipment:

    • Potassium bitartrate (Cream of Tartar, KC₄H₅O₆)

    • Anhydrous sodium carbonate (Washing Soda, Na₂CO₃)

    • Distilled water

    • Beakers (e.g., 600 mL and 250 mL)

    • Heat source (hot plate or alcohol burner)

    • Glass stirring rod

    • Funnel and filter paper (or coffee filter)

    • Analytical balance

  • Procedure:

    • Prepare Reactant Solution: In a 600 mL beaker, prepare a slurry by dissolving 80-88 grams of potassium bitartrate in approximately 100-110 mL of distilled water.[8][14]

    • Heating: Gently heat the mixture to a near-boiling temperature (70-80°C) while stirring continuously to dissolve as much of the solid as possible.[14][15]

    • Neutralization: Slowly add sodium carbonate in small portions (approximately 28 grams total for 88g of cream of tartar) to the hot solution.[14] Each addition will cause fizzing (CO₂ release). Continue adding until the effervescence ceases, indicating the reaction is complete and the solution is neutralized (pH 7-8).[2][16]

    • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel lined with filter paper into a clean 250 mL beaker. This removes any unreacted starting material or impurities.[16][17] If crystals form on the filter paper, the solution can be gently reheated.[17]

    • Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature. For better crystal formation, place the beaker in a refrigerator.[17] Crystals will precipitate from the solution as it cools.

    • Isolation and Drying: Carefully decant the remaining solution. Transfer the collected crystals onto a clean filter paper and allow them to air dry.[17]

  • Single-Crystal X-ray Diffraction (XRD): This is the definitive method for determining the precise crystal structure, including unit cell dimensions, space group, and atomic positions.[6] Data collection is often performed at various temperatures to characterize the paraelectric and ferroelectric phases.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups present in the molecule, such as O-H stretching from water and hydroxyl groups, C-H stretching, and C=O stretching from the carboxylate groups, confirming the chemical structure.[18]

  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the salt, including the temperatures at which dehydration and decomposition occur.[18] DSC can also be used to detect the phase transitions at the Curie points.

Crystal Structure and the Piezoelectric Effect

The remarkable properties of this compound are a direct result of its crystal structure. The tartrate molecule is asymmetric and binds to the potassium and sodium ions both directly and through a complex network of hydrogen bonds with the four water molecules.[9][10][19] This intricate, non-centrosymmetric arrangement is a prerequisite for piezoelectricity.[3]

Figure 2: Structure of the tartrate dianion (C₄H₄O₆²⁻).

Piezoelectricity is the generation of an electric charge in response to applied mechanical stress.[20][21] Conversely, when an electric field is applied, the crystal undergoes mechanical deformation. In this compound, applying stress deforms the crystal lattice, shifting the relative positions of the positive (K⁺, Na⁺) and negative (tartrate) ions and the polar water molecules. This displacement of charge centers creates an electric dipole moment, resulting in a measurable voltage across the crystal faces. The effect is most pronounced along the 'a' crystallographic axis.

Piezoelectric_Effect cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect Stress Mechanical Stress (Compression/Tension) Deformation Crystal Lattice Deformation Stress->Deformation induces Displacement Relative Displacement of Cations (K⁺, Na⁺) and Anions (Tartrate²⁻) Deformation->Displacement causes Polarization Creation of Net Electric Dipole Moment Displacement->Polarization results in Voltage Surface Charge Accumulation (Voltage Generation) Polarization->Voltage leads to

Figure 3: Logical flow of the direct piezoelectric effect.

Applications in Research and Drug Development

While its use in transducers has been largely superseded by more stable synthetic materials, this compound remains relevant in several scientific and industrial fields.

  • Pharmaceutical and Medicinal Use: this compound has a long history of use as a saline laxative and a mild diuretic.[1][6][7] In drug development, it is sometimes used in formulations and as a component of buffers.

  • Organic Synthesis: In aqueous workups of chemical reactions, particularly those using aluminum-based hydride reagents, a saturated solution of this compound is effectively used to break up emulsions and chelate aluminum salts, facilitating product isolation.[1][5]

  • Biochemical Reagents: It is a critical ingredient in two classic biochemical reagents:

    • Fehling's Solution: Used for the detection of reducing sugars. The tartrate ions chelate Cu²⁺ ions, keeping them in solution under alkaline conditions.[1][2][5]

    • Biuret Reagent: Used for the quantification of protein concentration. Here too, it maintains the solubility of cupric ions at an alkaline pH.[1][5]

  • Protein Crystallography: this compound is widely used as a precipitant in protein crystallization experiments, helping to induce the formation of high-quality protein crystals for X-ray diffraction studies.[1][5]

  • Advanced Materials: There is renewed interest in this compound for creating novel composite materials. By growing the crystals within 3D-printed polymer matrices, researchers have developed biodegradable, recyclable, and smart materials with combined mechanical robustness and piezoelectric sensing capabilities, suitable for applications in structural health monitoring and protective equipment.[1][13]

Conclusion

This compound is more than a historical curiosity; it is a model system for understanding ferroelectricity and a versatile compound with continuing relevance. Its status as a double salt of the naturally derived tartaric acid makes it an accessible and low-cost material. For researchers, scientists, and drug development professionals, this compound offers a unique combination of properties, from its utility in classic biochemical assays and organic synthesis to its potential in the development of next-generation sustainable and smart materials. A thorough understanding of its synthesis, structure, and properties is key to leveraging its full potential in modern scientific applications.

References

Methodological & Application

Synthesis of Rochelle Salt: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Rochelle salt (potassium sodium tartrate tetrahydrate, KNaC₄H₄O₆·4H₂O) from cream of tartar (potassium bitartrate) and sodium carbonate. This compound is a versatile compound with significant applications in pharmaceuticals, analytical chemistry, and biotechnology. These notes cover its utility as a biochemical reagent, a pharmaceutical excipient, and a key component in protein crystallography. The provided protocols offer step-by-step guidance for the synthesis, purification, and analysis of this compound, ensuring a high-purity final product suitable for research and development applications.

Application Notes

This compound is a double salt of tartaric acid that sees wide use across various scientific disciplines.[1] Its utility stems from its unique chemical and physical properties, including its piezoelectric effect, its role as a sequestering agent, and its use as a mild laxative.[2][3]

Analytical Chemistry: Fehling's Reagent

This compound is a critical component of Fehling's solution, a well-established reagent for the detection of reducing sugars and aldehydes.[4][5][6] Fehling's solution is prepared as two separate solutions, Fehling's A (aqueous copper(II) sulfate) and Fehling's B (an alkaline solution of this compound and sodium hydroxide).[7] The tartrate ions from this compound in Fehling's solution B act as a chelating agent, forming a soluble complex with cupric ions (Cu²⁺) and preventing their precipitation as copper(II) hydroxide (B78521) in the alkaline environment.[8][9] This allows the cupric ions to remain in solution and act as an oxidizing agent. In the presence of a reducing sugar, the Cu²⁺ ions are reduced to cuprous ions (Cu⁺), which precipitate as a characteristic red-brown copper(I) oxide (Cu₂O).[4][6] This color change provides a clear qualitative indication of the presence of reducing sugars. The reaction is widely used in biochemical assays and quality control processes in the food and pharmaceutical industries.

Pharmaceutical Applications

In the pharmaceutical industry, this compound finds application both as an active pharmaceutical ingredient (API) and as an excipient.[3][10]

  • Laxative: Medicinally, it has been used as a saline laxative.[3]

  • Excipient: As a pharmaceutical excipient, it can function as a buffering agent, sequestrant, and emulsifier in various formulations.[3] Its ability to chelate metal ions can also enhance the stability of drug products by preventing metal-catalyzed degradation. The United States Pharmacopeia (USP) grade of this compound is available for such applications, ensuring high purity and suitability for use in drug products.[3]

  • Organic Synthesis: In organic synthesis, particularly in workups involving aluminum-based hydride reagents, a saturated aqueous solution of this compound is employed to break up emulsions and chelate aluminum salts, facilitating product isolation.[11]

Biotechnology and Protein Crystallography

This compound is a common precipitant used in protein crystallization screening.[12] The process of obtaining high-quality protein crystals is often a bottleneck in determining the three-dimensional structure of proteins by X-ray crystallography. The crystallization of a protein is a complex process influenced by numerous factors, including pH, temperature, protein concentration, and the presence of precipitants.[13]

This compound is included in many commercially available and laboratory-prepared crystallization screening kits.[14] It functions by decreasing the solubility of the protein in a controlled manner, leading to the formation of a supersaturated solution from which crystals can nucleate and grow. The concentration of this compound is a critical parameter that is systematically varied in screening experiments to identify optimal conditions for crystallization.[15][16] Its high solubility in water allows for the preparation of high-concentration stock solutions for this purpose.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, purification, and analysis of this compound, as well as its application in Fehling's test.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from potassium bitartrate (B1229483) (cream of tartar) and sodium carbonate.

Materials and Equipment:

  • Potassium bitartrate (KHC₄H₄O₆)

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Distilled or deionized water

  • Beakers (500 mL and 1 L)

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter paper

  • Crystallization dish

  • Spatula

  • pH indicator strips or a pH meter

Procedure:

  • Dissolution of Potassium Bitartrate: In a 1 L beaker, add 200 g of potassium bitartrate to 250 mL of distilled water.[2][17]

  • Heating: Gently heat the suspension to near boiling (approximately 80-90 °C) with continuous stirring to dissolve the potassium bitartrate.[18]

  • Neutralization: Slowly and carefully add anhydrous sodium carbonate in small portions to the hot solution. Effervescence (release of CO₂) will occur. Continue adding sodium carbonate until the bubbling ceases, indicating that the potassium bitartrate has been completely neutralized.[17][18] The solution should become clear.

  • pH Adjustment: Check the pH of the solution. For commercial preparations, a pH of around 8 is targeted.[18] If necessary, adjust the pH with small additions of sodium carbonate (to increase pH) or a dilute solution of tartaric acid (to decrease pH).

  • Hot Filtration: While the solution is still hot, filter it through a pre-heated Buchner funnel to remove any insoluble impurities.[17]

  • Concentration and Crystallization: Transfer the hot filtrate to a clean crystallization dish. The solution can be concentrated by gentle heating to a volume of about 400 mL to encourage crystallization upon cooling.[17] Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or a cool place to facilitate the formation of this compound crystals.[1]

  • Crystal Harvesting and Drying: After several hours or overnight, collect the crystals by decantation or filtration.[17] Wash the crystals with a small amount of cold distilled water to remove any remaining mother liquor. Dry the crystals on a filter paper at room temperature.

Reaction Stoichiometry: 2 KHC₄H₄O₆ (s) + Na₂CO₃ (s) → 2 KNaC₄H₄O₆ (aq) + H₂O (l) + CO₂ (g)

Quantitative Data Summary:

Reactant/ProductMolar Mass ( g/mol )Starting AmountTheoretical Molar RatioExpected Yield (Theoretical)
Potassium Bitartrate188.18200 g2-
Sodium Carbonate105.99~56.3 g1-
This compound (tetrahydrate)282.22-2~299.9 g

Note: The actual yield will be lower than the theoretical yield due to losses during transfers and incomplete crystallization. An expected yield of around 210 g has been reported for similar starting quantities.[18]

Protocol 2: Purity Analysis of this compound by Titration

This protocol describes a titration method for determining the purity of the synthesized this compound. The method involves the carbonization of the salt to form potassium and sodium carbonates, which are then titrated with a standardized acid.[17]

Materials and Equipment:

  • Synthesized this compound

  • 0.5 N Sulfuric acid (H₂SO₄), standardized

  • 0.5 N Sodium hydroxide (NaOH), standardized

  • Methyl red-methylene blue indicator solution

  • Porcelain crucible

  • Bunsen burner or muffle furnace

  • 500 mL beaker

  • Hot plate

  • Filtration setup

  • Burette (50 mL)

  • Pipettes

Procedure:

  • Sample Preparation: Accurately weigh approximately 2 g of the synthesized this compound into a tared porcelain crucible.[19]

  • Carbonization: Gently heat the crucible and its contents, gradually increasing the temperature until the salt is fully carbonized (a black residue remains).[19]

  • Extraction of Carbonate: Allow the crucible to cool. Place the crucible in a 500 mL beaker and add 50 mL of distilled water and a precisely measured volume of 0.5 N sulfuric acid (e.g., 50 mL).[19]

  • Boiling and Filtration: Cover the beaker and boil the solution for 30 minutes to ensure all the carbonate has reacted and to expel any dissolved CO₂.[19] Filter the hot solution and wash the crucible and filter paper with hot distilled water until the washings are neutral to litmus (B1172312) paper.[19]

  • Titration: Cool the combined filtrate and washings. Add a few drops of methyl red-methylene blue indicator. Titrate the excess sulfuric acid with standardized 0.5 N sodium hydroxide until the endpoint is reached (color change from violet-blue to green).[19]

  • Blank Determination: Perform a blank titration using the same volume of 0.5 N sulfuric acid but without the carbonized salt.

  • Calculation: The purity of the this compound can be calculated based on the amount of sulfuric acid consumed by the carbonate residue. Each mL of 0.5 N sulfuric acid is equivalent to 52.54 mg of C₄H₄KNaO₆.[19]

Protocol 3: Preparation and Use of Fehling's Solution

This protocol details the preparation of Fehling's solution and its use in the qualitative analysis of reducing sugars.

Materials and Equipment:

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • This compound (KNaC₄H₄O₆·4H₂O)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Volumetric flasks

  • Test tubes and test tube rack

  • Water bath

  • Sample containing a suspected reducing sugar (e.g., glucose solution)

  • Negative control (e.g., sucrose (B13894) solution)

Procedure for Preparation of Fehling's Solution:

  • Fehling's Solution A: Dissolve 34.66 g of copper(II) sulfate pentahydrate in distilled water and make up the volume to 500 mL in a volumetric flask.

  • Fehling's Solution B: Dissolve 173 g of this compound and 50 g of sodium hydroxide in distilled water and make up the volume to 500 mL in a volumetric flask.[7]

  • Store the two solutions separately in rubber-stoppered bottles.

Procedure for Fehling's Test:

  • In a test tube, add 1 mL of the sample solution to be tested.

  • In separate test tubes, add 1 mL of a known reducing sugar solution (positive control) and 1 mL of a known non-reducing sugar solution (negative control).

  • To each test tube, add 1 mL of Fehling's solution A and 1 mL of Fehling's solution B and mix well. The resulting solution should be a deep blue color.[4]

  • Place the test tubes in a boiling water bath for a few minutes.[4]

  • Observe any color change. The formation of a reddish-brown precipitate of copper(I) oxide indicates a positive result for the presence of a reducing sugar.[5]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product Cream_of_Tartar Cream of Tartar (KHC₄H₄O₆) Dissolution 1. Dissolution in Hot Water Cream_of_Tartar->Dissolution Sodium_Carbonate Sodium Carbonate (Na₂CO₃) Neutralization 2. Neutralization Sodium_Carbonate->Neutralization Water Water (H₂O) Water->Dissolution Dissolution->Neutralization Filtration 3. Hot Filtration Neutralization->Filtration Crystallization 4. Cooling & Crystallization Filtration->Crystallization Harvesting 5. Harvesting & Drying Crystallization->Harvesting Rochelle_Salt This compound (KNaC₄H₄O₆·4H₂O) Harvesting->Rochelle_Salt

Caption: Workflow for the synthesis of this compound.

Fehling_Test_Workflow cluster_reagents Reagents cluster_procedure Test Procedure cluster_results Results Fehlings_A Fehling's A (CuSO₄ solution) Mix 1. Mix Reagents & Sample Fehlings_A->Mix Fehlings_B Fehling's B (this compound + NaOH) Fehlings_B->Mix Sample Test Sample Sample->Mix Heat 2. Heat in Water Bath Mix->Heat Observe 3. Observe Color Change Heat->Observe Positive Positive (Red-Brown Precipitate) Observe->Positive Reducing Sugar Present Negative Negative (No Precipitate) Observe->Negative Reducing Sugar Absent

Caption: Workflow for Fehling's test for reducing sugars.

References

Application Notes and Protocols for Rochelle Salt Single Crystal Growth by Slow Evaporation Method

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Objective: To provide a detailed methodology for the growth of high-quality Rochelle salt (Sodium Potassium Tartrate Tetrahydrate, KNaC₄H₄O₆·4H₂O) single crystals using the slow evaporation method. This document outlines the necessary materials, experimental protocols, and key parameters influencing crystal growth, along with methods for their characterization.

Introduction

This compound is a double salt of tartaric acid that exhibits piezoelectricity, making it a material of interest in various technological applications, including transducers and sensors.[1][2] In the pharmaceutical and drug development sectors, understanding crystallization processes is crucial for drug formulation and delivery. The slow evaporation method is a widely used and effective technique for growing high-quality single crystals from a solution at a constant temperature.[3] This method relies on the gradual removal of the solvent, leading to a state of supersaturation and subsequent crystal nucleation and growth.

Materials and Equipment

Reagents:
  • This compound (Potassium Sodium Tartrate Tetrahydrate, KNaC₄H₄O₆·4H₂O)

  • Distilled or Deionized Water

Alternative for this compound Synthesis:

  • Cream of Tartar (Potassium Bitartrate, KHC₄H₄O₆)[4]

  • Sodium Carbonate (Washing Soda, Na₂CO₃) or Sodium Bicarbonate (Baking Soda, NaHCO₃)[5]

Equipment:
  • Glass beakers or crystallizing dishes

  • Heating plate with magnetic stirrer

  • Thermometer

  • Filter paper (e.g., Whatman No. 1)

  • Glass funnel

  • Petri dishes or a desiccator for controlled evaporation

  • Nylon thread or fishing line (for seeding)

  • Spatula and weighing balance

Quantitative Data

Solubility of this compound in Water

The solubility of this compound is highly dependent on temperature. A saturated solution is essential for crystal growth, and the following table provides solubility data at various temperatures.[6][7]

Temperature (°C)Solubility (g / 100 mL of water)
026
647.4
2073[8]
2666
Physical and Chemical Properties of this compound
PropertyValue
Molecular Formula KNaC₄H₄O₆·4H₂O[8]
Molecular Weight 282.23 g/mol [8]
Crystal System Orthorhombic[9]
Density 1.79 g/cm³[7]
Melting Point 70-80 °C[8]
Decomposition Temperature 220 °C[8]
pH (5% solution at 25°C) 7-8[8]

Experimental Protocols

Protocol 1: Preparation of Saturated this compound Solution
  • Determine the required amount of this compound: Based on the desired volume of the solution and the ambient temperature for crystal growth, use the solubility table (Section 3.1) to calculate the mass of this compound needed to create a saturated solution. It is advisable to prepare a slightly supersaturated solution to initiate crystal growth.

  • Dissolution: Heat the distilled water in a beaker on a heating plate to a temperature approximately 10-15°C above the planned growth temperature. This will facilitate the dissolution of the salt.

  • Add this compound: Gradually add the calculated amount of this compound to the heated water while continuously stirring with a magnetic stirrer until the salt is completely dissolved.

  • Filtration: Once the salt is fully dissolved, remove the beaker from the heat and filter the hot solution through filter paper into a clean crystallizing dish or beaker. This step is crucial to remove any undissolved impurities or dust particles that could act as unwanted nucleation sites.[4]

  • Cooling: Allow the filtered solution to cool down to the ambient temperature slowly. The vessel should be covered (e.g., with a watch glass or perforated parafilm) to prevent rapid evaporation and contamination.

Protocol 2: Single Crystal Growth by Slow Evaporation
  • Spontaneous Nucleation: Place the crystallizing dish with the saturated solution in a location with a stable temperature and minimal vibrations. Cover the dish with a perforated lid (e.g., filter paper or a petri dish with small holes) to allow for slow and controlled evaporation of the solvent.

  • Seed Crystal Selection: After a few days, small seed crystals should start to form at the bottom of the container.[4] Carefully select a well-formed, transparent crystal with distinct facets to be used as a seed for growing a larger single crystal.

  • Seeding the Solution:

    • Prepare a fresh saturated solution of this compound as described in Protocol 4.1.

    • Tie the selected seed crystal to a thin nylon thread.

    • Suspend the seed crystal in the center of the fresh solution, ensuring it is fully submerged and not touching the walls or bottom of the container.[5]

  • Crystal Growth: Allow the solvent to evaporate slowly at a constant temperature. The rate of evaporation can be controlled by adjusting the size and number of perforations in the cover. Slower evaporation rates generally lead to higher quality and larger single crystals.[10]

  • Monitoring and Maintenance:

    • Regularly monitor the crystal growth.

    • If other small crystals start to form, they should be removed to prevent competition with the main crystal.

    • If the solution level drops significantly, a freshly prepared and filtered saturated solution can be carefully added.

Protocol 3: Harvesting and Storing the Crystal
  • Harvesting: Once the crystal has reached the desired size, carefully remove it from the solution.

  • Drying: Gently pat the crystal dry with a lint-free cloth or filter paper. Avoid excessive rubbing, as the crystal surface can be delicate.

  • Storage: this compound crystals are efflorescent in dry environments and deliquescent in high humidity.[9] Therefore, they should be stored in a sealed container with a controlled atmosphere. For long-term storage, a desiccator with a saturated salt solution to maintain a specific relative humidity is recommended.

Characterization of this compound Single Crystals

The quality and properties of the grown single crystals can be assessed using various analytical techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline nature and determine the lattice parameters of the grown crystal.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the crystal and confirm its chemical identity.[3]

  • UV-Vis Spectroscopy: To determine the optical transparency and bandgap of the crystal.[3]

  • Vicker's Microhardness Test: To evaluate the mechanical stability of the crystal.[3]

Mandatory Visualizations

Experimental Workflow for this compound Crystal Growth

experimental_workflow cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_post Post-Growth prep_solution Prepare Saturated Solution heat_dissolve Heat and Dissolve Salt prep_solution->heat_dissolve filtration Filter Hot Solution heat_dissolve->filtration cool_solution Cool to Ambient Temperature filtration->cool_solution nucleation Spontaneous Nucleation cool_solution->nucleation seed_selection Select Seed Crystal nucleation->seed_selection seeding Suspend Seed in Fresh Solution seed_selection->seeding slow_evaporation Slow Evaporation seeding->slow_evaporation harvesting Harvest Crystal slow_evaporation->harvesting drying Dry Crystal harvesting->drying characterization Characterize Crystal Properties harvesting->characterization storage Store in Controlled Environment drying->storage

Caption: Experimental workflow for this compound single crystal growth.

Key Parameters Influencing Crystal Growth

parameter_relationships crystal_quality Crystal Quality (Size, Transparency, Defects) temp Temperature solubility Solubility temp->solubility affects evaporation_rate Evaporation Rate temp->evaporation_rate influences humidity Humidity humidity->evaporation_rate influences concentration Solution Concentration supersaturation Supersaturation Level concentration->supersaturation cooling_rate Cooling Rate cooling_rate->supersaturation affects solubility->concentration determines evaporation_rate->supersaturation drives nucleation_rate Nucleation Rate supersaturation->nucleation_rate controls growth_rate Growth Rate supersaturation->growth_rate controls nucleation_rate->crystal_quality impacts growth_rate->crystal_quality impacts

Caption: Key parameters affecting this compound crystal growth.

References

Application Notes and Protocols: Solution Growth of Large Rochelle Salt Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rochelle salt (Sodium Potassium Tartrate Tetrahydrate, KNaC₄H₄O₆·4H₂O) is a piezoelectric crystal with significant applications in sensitive acoustic and vibrational devices.[1] This document provides detailed application notes and protocols for the synthesis and solution growth of large, high-quality single crystals of this compound suitable for research and development purposes. The protocols cover the synthesis from common laboratory reagents, purification, preparation of supersaturated solutions, seed crystal selection, and the controlled growth of large single crystals.

Introduction

This compound is a double salt of tartaric acid that crystallizes in the orthorhombic system.[2][3] It is well-known for its large piezoelectric effect, making it a material of interest for various transducer applications.[1] The growth of large, defect-free single crystals is crucial for harnessing its piezoelectric properties. The solution growth technique is a common and effective method for producing such crystals. This process relies on the principle of creating a supersaturated solution from which the crystalline material can precipitate onto a seed crystal under controlled conditions.

Key factors influencing the growth of large single crystals include the purity of the starting materials, the precise control of supersaturation, and the maintenance of a stable temperature environment.[1][4]

Materials and Reagents

  • Potassium Bitartrate (B1229483) (Cream of Tartar, KHC₄H₄O₆)

  • Sodium Carbonate (Washing Soda, Na₂CO₃) or Sodium Bicarbonate (Baking Soda, NaHCO₃)

  • Distilled or Deionized Water

  • Activated Charcoal (for decolorization, optional)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment (optional)

  • Ethanol (for washing, optional)

Equipment

  • Glass beakers (various sizes)

  • Heating mantle or hot plate with magnetic stirrer

  • Magnetic stir bars

  • Thermometer or temperature probe

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Crystallization vessel (e.g., large beaker or jar with a lid)

  • Nylon fishing line or thin polymer thread

  • Styrofoam container or water bath for temperature insulation[4]

  • pH meter

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from potassium bitartrate and sodium carbonate.

1. Reagent Preparation: If using sodium bicarbonate, it should be converted to sodium carbonate by heating it in an oven. Spread the sodium bicarbonate on a baking tray and heat at 175°C for at least one hour to drive off water and carbon dioxide.[5]

2. Reaction:

  • In a large beaker, create a suspension of 80 grams of potassium bitartrate in 100 mL of distilled water.[6]
  • Heat the suspension to approximately 70°C while stirring continuously.[5]
  • Slowly add sodium carbonate to the heated suspension in small portions. The solution will fizz as carbon dioxide is released.[6]
  • Continue adding sodium carbonate until the fizzing ceases, indicating the completion of the reaction.[6]

3. Purification (Optional but Recommended):

  • If the resulting solution has a yellowish tint due to impurities in the starting materials, it can be decolorized.[7] Add a small amount of activated charcoal to the hot solution and stir for 10-15 minutes.
  • Filter the hot solution through a pre-heated funnel with filter paper to remove the activated charcoal and any other insoluble impurities.[6][8]

4. Initial Crystallization:

  • Allow the filtered solution to cool slowly to room temperature.
  • For further crystallization, the beaker can be placed in a refrigerator.[6]
  • Small crystals of this compound will precipitate at the bottom of the beaker.
  • Decant the supernatant liquid and collect the crystals. These initial crystals can be used to prepare a supersaturated solution for growing a larger single crystal.

Preparation of a Supersaturated Solution

The key to growing a large crystal is to prepare a stable, supersaturated solution. This can be achieved by utilizing the temperature-dependent solubility of this compound.

Temperature (°C)Solubility (g / 100 mL H₂O)
026[3][9]
2073[10][11]
2666[3][9]

Protocol:

  • Based on the desired growth temperature, calculate the amount of this compound needed to create a saturated solution at a higher temperature. For example, to grow a crystal at room temperature (around 20-25°C), you can prepare a solution saturated at 35-40°C.

  • In a clean beaker, dissolve the calculated amount of synthesized this compound in distilled water by heating the solution while stirring. A temperature of 50-60°C is generally sufficient to ensure complete dissolution.

  • Once all the salt has dissolved, filter the hot solution to remove any undissolved microcrystals or impurities.

  • Allow the solution to cool slowly to the desired growth temperature. This will result in a supersaturated solution.

Seed Crystal Preparation and Mounting

A high-quality seed crystal is essential for the growth of a large, well-formed single crystal.

  • From the initial batch of this compound crystals, select a small, well-formed, and transparent crystal with clear facets.

  • Carefully drill a small hole in the seed crystal or securely tie a thin nylon thread around it.

  • Suspend the seed crystal in the supersaturated solution, ensuring it is not in contact with the walls or bottom of the crystallization vessel.[5][7] A pencil or rod placed across the mouth of the jar can be used to hang the thread.[5]

Crystal Growth

The growth of the crystal should occur in a location with a stable temperature to avoid rapid changes in supersaturation, which can lead to flawed crystal growth.

  • Place the crystallization vessel containing the supersaturated solution and the suspended seed crystal in a temperature-controlled environment, such as a water bath or an insulated container.[4]

  • The crystal will grow as the solvent slowly evaporates or as the solution is slowly cooled. For slow cooling, the insulated container will allow the solution to cool to room temperature over an extended period.

  • Monitor the crystal growth daily. If small, unwanted crystals begin to form on the main crystal or in the solution, they should be removed.

  • If the growth rate slows significantly, the solution can be re-saturated by gentle heating and the addition of more this compound, followed by slow cooling.

Data Presentation

ParameterValueReference
Chemical Formula KNaC₄H₄O₆·4H₂O[12]
Molecular Weight 282.22 g/mol [13]
Crystal System Orthorhombic[2][3]
pH of 5% solution 7.0 - 8.0[2][10]
Melting Point 70 - 80 °C[2][10]
Decomposition Temperature > 220 °C[2][10]

Visualizations

Logical Workflow for this compound Synthesis and Purification

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Initial Crystallization reagents Potassium Bitartrate + Sodium Carbonate in Water heating Heat to 70°C with Stirring reagents->heating reaction Reaction and CO2 Evolution heating->reaction activated_charcoal Add Activated Charcoal (Optional) reaction->activated_charcoal hot_filtration Hot Filtration activated_charcoal->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling refrigeration Refrigeration cooling->refrigeration crystal_harvesting Harvest Initial Crystals refrigeration->crystal_harvesting crystal_growth_workflow cluster_solution_prep Supersaturated Solution Preparation cluster_seed_prep Seed Crystal Preparation cluster_growth Crystal Growth dissolution Dissolve this compound in Hot Water filtration Hot Filter the Solution dissolution->filtration cooling Slowly Cool to Growth Temperature filtration->cooling suspension Suspend Seed in Supersaturated Solution cooling->suspension selection Select a High-Quality Seed Crystal mounting Mount Seed Crystal on a Thread selection->mounting mounting->suspension incubation Incubate in a Temperature-Stable Environment suspension->incubation monitoring Monitor Crystal Growth incubation->monitoring harvesting Harvest Large Single Crystal monitoring->harvesting

References

Application Notes and Protocols for Rochelle Salt Crystal Growth Using Seed Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the growth of high-quality single crystals of Rochelle salt (sodium potassium tartrate tetrahydrate) using the seeded growth technique. The protocols outlined are designed for a scientific research environment and emphasize control over crystal quality and size. While this compound itself is not a pharmaceutical, the principles and techniques of controlled crystallization are directly applicable to the manufacturing and formulation of active pharmaceutical ingredients (APIs), particularly in the context of polymorphism and crystal habit control.[1][2][3][4]

Introduction

This compound, a double salt of tartaric acid, is well-known for its significant piezoelectric properties.[5][6] This characteristic makes it a valuable material for applications in transducers, sensors, and other electromechanical devices.[5][7] Beyond its direct applications, the growth of this compound crystals serves as an excellent model system for studying the fundamentals of crystallization.

For professionals in drug development, mastering crystallization techniques is paramount. The solid-state properties of an API, including its crystal form (polymorphism) and shape (habit), profoundly impact its solubility, stability, bioavailability, and manufacturability.[2][] Seeded crystallization is a critical technique used in the pharmaceutical industry to ensure batch-to-batch consistency and to produce the desired polymorphic form of an API.[1][] These notes, therefore, use this compound as a practical example to illustrate the principles of seeded crystallization that are broadly applicable in pharmaceutical science.

Quantitative Data

Solubility of this compound in Water

Precise control over supersaturation is the driving force for crystal growth.[9] The following table summarizes the solubility of this compound in water at various temperatures. This data is crucial for preparing solutions with the optimal level of supersaturation for seeded growth.

Temperature (°C)Solubility (g / 100 mL H₂O)
026
647.4
2073
2666

Note: The solubility data indicates a general trend of increasing solubility with temperature, although there can be variations in reported values.[6][10]

Physical and Chemical Properties of this compound
PropertyValue
Chemical FormulaKNaC₄H₄O₆·4H₂O
Molar Mass282.1 g/mol
Crystal SystemOrthorhombic
Density1.79 g/cm³
Melting Point75 °C

Experimental Protocols

Synthesis of this compound (Optional)

For researchers who wish to synthesize this compound in-house, the following protocol can be used. Commercial this compound is also readily available.

Materials:

  • Potassium bitartrate (B1229483) (Cream of Tartar)

  • Sodium carbonate (Washing Soda)

  • Distilled water

  • Beakers

  • Heating plate with magnetic stirring

  • Filter paper and funnel

Protocol:

  • Prepare a solution of potassium bitartrate in distilled water. A common ratio is to dissolve potassium bitartrate in water at an elevated temperature (e.g., 70-80°C) to increase its solubility.

  • Slowly add sodium carbonate to the hot potassium bitartrate solution while stirring continuously. Carbon dioxide gas will evolve, causing fizzing. Continue adding sodium carbonate until the fizzing ceases, indicating the neutralization reaction is complete.

  • Filter the hot solution to remove any impurities or unreacted starting materials.

  • Allow the solution to cool slowly to room temperature. This compound crystals will precipitate out of the solution.

  • Collect the crystals by filtration and dry them on a filter paper. These crystals can be used to prepare the growth solution or as initial seed crystals after selection.

Preparation of a Supersaturated Growth Solution

Protocol:

  • Based on the solubility data in Table 2.1, calculate the amount of this compound required to create a saturated solution at a specific elevated temperature (e.g., 40°C).

  • In a clean, covered beaker, heat the calculated volume of distilled water to the target temperature.

  • Gradually add the pre-weighed this compound to the heated water while stirring until it is completely dissolved.

  • To ensure the solution is slightly supersaturated upon cooling, add a small excess of this compound (e.g., 5-10% more than the saturation amount at the elevated temperature).

  • Once all the salt is dissolved, filter the hot solution through a pre-warmed filter funnel into a clean, pre-warmed growth vessel to remove any dust particles or undissolved microcrystals.

  • Allow the solution to cool slowly and undisturbed to the desired growth temperature (typically slightly above room temperature). The solution is now in a metastable supersaturated state, ready for the introduction of a seed crystal.

Selection and Preparation of a Seed Crystal

The quality of the seed crystal is critical for the growth of a large, well-formed single crystal.

Protocol:

  • Examine the initially grown or commercially obtained this compound crystals under magnification. Select a crystal that is transparent, free of cracks or inclusions, and has well-defined facets.

  • If necessary, carefully shape the seed crystal to remove any imperfections. This can be done by gently rubbing the crystal on a moist, lint-free cloth.

  • Drill a small hole in an inconspicuous part of the seed crystal using a fine needle.

  • Thread a thin nylon or silk fiber through the hole and secure it with a knot. This will be used to suspend the seed crystal in the growth solution.

Seeded Crystal Growth

Protocol:

  • Carefully lower the prepared seed crystal into the center of the supersaturated growth solution. Ensure the crystal is fully submerged and not touching the sides or bottom of the container.

  • Cover the growth vessel to prevent evaporation and contamination. A slow, controlled evaporation can be a method for inducing crystal growth, but for high-quality crystals, temperature reduction is often preferred.

  • Place the growth setup in a location with a stable temperature, away from vibrations and direct sunlight. A temperature-controlled incubator or a well-insulated container can be used to maintain a constant temperature or to control the cooling rate.

  • Monitor the crystal growth over several days to weeks. The growth rate can be controlled by adjusting the degree of supersaturation, either by slowly lowering the temperature or by allowing very slow evaporation of the solvent.[11]

  • If secondary nucleation (the formation of new, unwanted crystals) occurs, carefully remove the main crystal, filter the solution to remove the small crystals, and then re-introduce the seed crystal into the clarified solution.

Visualizations

Experimental Workflow for Seeded Crystal Growth

Seeded_Crystal_Growth_Workflow cluster_prep Preparation cluster_growth Growth cluster_harvest Harvesting & Analysis cluster_troubleshooting Troubleshooting A Synthesize or Procure This compound B Prepare Supersaturated Solution A->B D Suspend Seed Crystal in Solution B->D C Select and Prepare Seed Crystal C->D E Controlled Cooling or Slow Evaporation D->E F Monitor Crystal Growth E->F G Remove Crystal from Solution F->G Desired size reached I Secondary Nucleation Occurs F->I H Dry and Characterize Crystal G->H J Filter Solution and Re-introduce Seed I->J J->D

Caption: Workflow for the seeded growth of this compound crystals.

Logical Relationship of Crystallization Parameters

Crystallization_Parameters cluster_inputs Controllable Inputs cluster_outputs Crystal Attributes Supersaturation Supersaturation GrowthRate Growth Rate Supersaturation->GrowthRate Polymorph Polymorphic Form Supersaturation->Polymorph Temperature Temperature Temperature->Supersaturation influences Temperature->GrowthRate SeedQuality Seed Crystal Quality SeedQuality->GrowthRate CrystalQuality Crystal Quality (e.g., clarity, defects) SeedQuality->CrystalQuality Impurities Impurities Impurities->GrowthRate Impurities->CrystalQuality CrystalSize Final Crystal Size GrowthRate->CrystalSize GrowthRate->CrystalQuality

References

Application Note: Characterization of Rochelle Salt using X-ray Diffraction (XRD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rochelle salt (Sodium Potassium Tartrate Tetrahydrate, KNaC₄H₄O₆·4H₂O) is a well-known piezoelectric and ferroelectric material. Its unique electrical properties are intrinsically linked to its crystal structure. X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystallographic structure, phase, and other structural properties of materials. This application note provides a detailed protocol for the characterization of this compound using XRD, which is crucial for quality control, phase transition studies, and understanding its structure-property relationships in various applications, including pharmaceuticals and electronics.

This compound exhibits a complex crystal structure that undergoes temperature-dependent phase transitions. At room temperature, it is in a ferroelectric phase, which is bracketed by two Curie points at 255 K (-18°C) and 297 K (24°C).[1][2] Below 255 K and above 297 K, it transitions into a paraelectric phase.[1][2][3] These phase transitions involve subtle changes in the crystal lattice, which can be effectively monitored using XRD.

Key Applications of XRD in this compound Characterization:

  • Phase Identification: Confirming the crystalline phase of this compound and identifying any impurities.

  • Crystal Structure Analysis: Determining the lattice parameters, space group, and atomic coordinates.

  • Phase Transition Studies: Investigating the structural changes that occur during the ferroelectric to paraelectric phase transitions by performing temperature-dependent XRD measurements.

  • Crystallinity Assessment: Evaluating the degree of crystallinity of a sample.

  • Particle Size and Strain Analysis: Estimating crystallite size and lattice strain from peak broadening.

Experimental Protocols

This section details the methodologies for sample preparation and XRD data acquisition for both powder and single-crystal this compound.

Sample Preparation

a) Synthesis of this compound Crystals:

This compound crystals can be grown from a saturated aqueous solution.[1]

  • Materials: Cream of tartar (potassium bitartrate), sodium carbonate (soda ash), and distilled water.

  • Procedure:

    • Prepare a saturated solution of cream of tartar in hot distilled water.

    • Slowly add sodium carbonate to the solution until effervescence ceases. This indicates the neutralization of the tartaric acid.

    • Filter the hot solution to remove any impurities.

    • Allow the solution to cool slowly and evaporate at room temperature. Large, transparent crystals of this compound will form over time.

    • Carefully remove the crystals from the solution and dry them with a lint-free cloth.

b) Preparation for Powder XRD (PXRD):

  • Take a well-formed this compound crystal and gently grind it into a fine, homogeneous powder using an agate mortar and pestle.

  • The fine powder is then mounted onto a sample holder. Ensure a flat, smooth surface for the analysis to minimize preferred orientation effects.

c) Preparation for Single-Crystal XRD:

  • Select a small, high-quality single crystal (typically < 0.5 mm in all dimensions) with well-defined faces and no visible defects.

  • Mount the crystal on a goniometer head using a suitable adhesive or oil.

XRD Data Acquisition

a) Powder X-ray Diffraction (PXRD):

  • Instrument: A standard powder diffractometer (e.g., Rigaku SmartLab).[4]

  • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).[4]

  • Voltage and Current: 30 kV and 15 mA.[4]

  • Scan Range (2θ): 10° to 50°.[4]

  • Scan Speed: 5°/min.[4]

  • Step Size: 0.02°.[4]

  • Temperature: Room temperature.

b) Single-Crystal X-ray Diffraction:

  • Instrument: A single-crystal diffractometer (e.g., Oxford Diffraction Gemini R Ultra with a Ruby CCD detector).[1]

  • X-ray Source: Mo Kα radiation (λ = 0.71073 Å).[1]

  • Temperature Control: A temperature control device (e.g., a cryostream) is essential for studying phase transitions. Data can be collected at various temperatures, for instance, from 308 K down to 100 K, to observe the paraelectric-ferroelectric-paraelectric phase transitions.[1][3]

  • Data Collection Strategy: A series of diffraction frames are collected by rotating the crystal through different angles. The collection strategy should be optimized to ensure complete data coverage and redundancy.

Data Presentation

The quantitative data obtained from the XRD analysis of this compound at room temperature is summarized in the table below.

Table 1: Powder XRD Data for this compound at Room Temperature

2θ (°)d-spacing (Å)(hkl)
16.415.397(210)
19.724.498(220)
20.964.235(211)
23.813.734(031)
24.423.642(221)
27.603.229(231)
28.123.171(002)
29.713.004(321)
32.832.726(410)
35.622.518(132)
39.632.272(440)
44.922.016(113)

Data sourced from IRJET, Vol. 9, Issue 5, May 2022.[4]

Crystal System: Orthorhombic[4] Space Group: P2₁2₁2[4] Lattice Parameters: [4]

  • a = 11.7859 Å

  • b = 14.1972 Å

  • c = 6.1875 Å

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the characterization of this compound using XRD.

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Processing & Characterization start This compound Crystal Growth powder_prep Grind into Fine Powder start->powder_prep single_crystal_prep Select & Mount Single Crystal start->single_crystal_prep pxrd Powder XRD Data Collection powder_prep->pxrd scxrd Single-Crystal XRD Data Collection single_crystal_prep->scxrd pxrd_data Phase ID, Lattice Parameters pxrd->pxrd_data scxrd_data Structure Solution & Refinement scxrd->scxrd_data temp_study Temperature-Dependent Phase Transition Analysis scxrd->temp_study pxrd_data->temp_study

Caption: Experimental workflow for XRD characterization of this compound.

logical_relationship cluster_property Material Properties cluster_structure Crystal Structure cluster_xrd Characterization Technique cluster_output Analysis Output prop Piezoelectric & Ferroelectric Properties struct Orthorhombic Crystal Structure (Phase Transitions with Temperature) prop->struct is dependent on xrd X-Ray Diffraction (XRD) struct->xrd is analyzed by output Diffraction Pattern (Peak Positions & Intensities) xrd->output generates output->struct reveals

Caption: Logical relationship in this compound characterization.

References

Application Note: Fourier-Transform Infrared Spectroscopy (FTIR) for the Analysis of Rochelle Salt

Author: BenchChem Technical Support Team. Date: December 2025

AN-FTIR-001

Abstract

Rochelle salt, or potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), is a well-known ferroelectric material with applications in transducers and non-linear optics. Its molecular structure and hydrogen bonding network are crucial to its unique properties. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to investigate the vibrational modes of molecules. This application note provides a detailed protocol for the FTIR analysis of this compound, outlines the interpretation of its infrared spectrum, and presents characteristic vibrational frequencies.

Introduction

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. The resulting spectrum provides a unique molecular "fingerprint" that can be used for identification, purity assessment, and structural elucidation.[1] In the case of this compound, FTIR is instrumental in identifying the various functional groups present, such as hydroxyl (-OH), carboxylate (-COO⁻), and C-H groups, as well as characterizing the water of crystallization. The vibrational bands associated with these groups provide insight into the crystal lattice and the hydrogen bonding that governs its ferroelectric behavior.

Experimental Protocol

This section details the methodology for acquiring an FTIR spectrum of this compound using the potassium bromide (KBr) pellet technique.

1. Materials and Equipment

  • This compound (potassium sodium tartrate tetrahydrate) powder

  • FTIR grade Potassium Bromide (KBr) powder

  • FTIR Spectrometer (e.g., PerkinElmer)[2]

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Spatula

  • Desiccator

2. Sample Preparation (KBr Pellet Method)

  • Drying: Gently dry the this compound and KBr powders in a desiccator over a desiccant to remove any adsorbed moisture, which can interfere with the O-H stretching region of the spectrum.

  • Mixing: Weigh approximately 1-2 mg of this compound and 100-200 mg of KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding: Transfer the weighed this compound and KBr to an agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical for obtaining a high-quality spectrum by minimizing scattering effects.

  • Pellet Formation: Transfer the ground mixture to the pellet-forming die. Distribute the powder evenly. Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2-5 minutes. This will form a transparent or semi-transparent pellet.

  • Pellet Inspection: Carefully remove the pellet from the die. A good pellet should be thin and transparent. If the pellet is opaque or brittle, it indicates insufficient grinding or pressure.

3. Instrument Parameters and Data Acquisition

  • Background Spectrum: Place the empty pellet holder in the sample compartment of the FTIR spectrometer. Collect a background spectrum. This will account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

  • Sample Spectrum: Mount the KBr pellet containing the this compound sample in the pellet holder and place it in the sample compartment.

  • Data Collection: Record the FTIR spectrum over a wavenumber range of 4000 cm⁻¹ to 400 cm⁻¹.[2] Use a resolution of 4 cm⁻¹ and co-add a minimum of 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Perform baseline correction and peak picking as needed using the spectrometer's software.

Data Presentation: Characteristic FTIR Peaks of this compound

The FTIR spectrum of this compound exhibits several characteristic absorption bands corresponding to the different vibrational modes of the tartrate anion and the water of crystallization. The following table summarizes the key vibrational frequencies and their assignments.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3550 - 3200Strong, BroadO-H stretching (intermolecular H-bonding)Water of Crystallization, Hydroxyl
~1619StrongO-H bendingWater of Crystallization
~1608StrongC=O asymmetric stretchingCarboxylate
~1450MediumC-H bendingC-H
~1390StrongC=O symmetric stretchingCarboxylate
~1118MediumC-C stretchingCarbon Skeleton
~1082MediumC-C stretchingCarbon Skeleton
~890MediumC-C stretchingCarbon Skeleton

Note: Peak positions can vary slightly depending on the sample preparation and instrument.[2][3]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the FTIR analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start: this compound & KBr Powders mix Mix Sample and KBr (1:100 ratio) start->mix grind Grind Mixture in Agate Mortar mix->grind press Press into Transparent Pellet grind->press background Collect Background Spectrum (Empty Holder) press->background Transfer Pellet to Spectrometer sample_spec Collect Sample Spectrum (4000-400 cm⁻¹) background->sample_spec process Process Spectrum (e.g., Baseline Correction) sample_spec->process interpret Interpret Spectrum: Assign Peaks process->interpret report Report Findings interpret->report Structure_Spectrum_Relationship cluster_structure Molecular Structure of this compound cluster_vibrations Vibrational Modes cluster_spectrum FTIR Spectrum tartrate Tartrate Anion (C₄H₄O₆²⁻) h_bond Hydrogen Bonding Network tartrate->h_bond coo_stretch C=O Stretching (asymmetric & symmetric) tartrate->coo_stretch cc_stretch C-C Stretching tartrate->cc_stretch water Water of Crystallization (4H₂O) water->h_bond oh_stretch O-H Stretching water->oh_stretch oh_bend O-H Bending water->oh_bend h_bond->oh_stretch peak1 Broad Peak ~3400 cm⁻¹ oh_stretch->peak1 peak2 Strong Peaks ~1600 cm⁻¹ coo_stretch->peak2 peak3 Medium Peaks ~1100-800 cm⁻¹ cc_stretch->peak3 oh_bend->peak2

References

Application Notes and Protocols: Measuring the Piezoelectric Coefficient of Rochelle Salt

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rochelle salt (Sodium Potassium Tartrate Tetrahydrate, KNaC₄H₄O₆·4H₂O) holds a significant place in the history of materials science as one of the first materials in which piezoelectricity was discovered.[1][2] Its strong piezoelectric effect and the ease with which large single crystals can be grown make it an excellent model compound for research and educational purposes.[3][4] A key characteristic of a piezoelectric material is its piezoelectric coefficient (d), which quantifies the electric charge generated in response to an applied mechanical stress (direct effect) or the mechanical strain produced by an applied electric field (converse effect).[5][6]

This document provides detailed protocols for the preparation of this compound crystals and the measurement of their effective piezoelectric coefficient using the direct quasi-static method. This method is widely used due to its relative simplicity and accuracy in determining piezoelectric properties.[5][7] It is important to note that this compound exhibits its remarkable ferroelectric and piezoelectric properties between its two Curie points, at -18°C and 24.9°C.[8][9]

Part 1: Experimental Protocols

Protocol 1: Synthesis and Growth of this compound Crystals

This protocol details the solution growth method for producing single crystals of this compound suitable for piezoelectric measurements.

Materials and Equipment:

  • Potassium bitartrate (B1229483) (Cream of Tartar)

  • Sodium carbonate (Washing Soda)

  • Distilled or deionized water

  • Beakers (600 ml and 250 ml)

  • Heat source (e.g., lab burner or hot plate)

  • Stirring rod

  • Filter paper and funnel

  • Shallow dish for crystallization

  • Nylon thread

  • Seed crystal (a small, well-formed crystal from a previous batch)

Procedure:

  • Prepare a Saturated Solution: In a 600 ml beaker, dissolve approximately 90-100 grams of this compound powder (or a stoichiometric mixture of its precursors) per 100 ml of distilled water.[3] Alternatively, synthesize the salt by reacting 80g of cream of tartar with sodium carbonate in simmering distilled water until the fizzing (CO₂ production) stops.[10]

  • Heat and Filter: Gently heat the solution while stirring until all the solute has dissolved.[4] Filter the hot, supersaturated solution through filter paper into a clean 250 ml beaker or shallow dish to remove any impurities or undissolved particles.[3][10]

  • Nucleation: Allow the solution to cool slowly. Small, well-faceted crystals will begin to form as the solution evaporates and cools.[3] These can be used as seed crystals.

  • Seed Crystal Growth: Select a small, transparent, and well-formed crystal as a seed. Tie it to a thin nylon thread and suspend it in a freshly prepared, slightly undersaturated solution (to prevent initial dissolution of the seed).

  • Crystal Maturation: Allow the solution to cool and evaporate slowly and undisturbed over several days to a week. The seed crystal will grow larger as salt precipitates from the solution.[3][4] The slower the cooling and evaporation, the larger and higher quality the resulting crystal will be.

  • Harvesting and Preparation: Once a crystal of sufficient size (e.g., >1 cm) is grown, carefully remove it from the solution and dry it with a lint-free tissue.[3] The crystal may need to be cut into a specific geometry (e.g., a rectangular slab) for measurement. A wet thread can be used to carefully saw through the crystal.[3]

Protocol 2: Measurement of the Piezoelectric Coefficient (d₃₃) by the Direct Method

This protocol describes the quasi-static direct method for measuring the effective longitudinal piezoelectric coefficient, d₃₃. In this method, a known dynamic force is applied to the crystal, and the resulting charge is measured.[5][7]

Materials and Equipment:

  • This compound crystal (cut and prepared)

  • Conductive foil (e.g., aluminum or copper) or silver paint for electrodes

  • Force sensor (load cell)

  • Shaker or mechanical vibrator to apply a dynamic force

  • Function generator to drive the shaker

  • Charge amplifier

  • Data acquisition (DAQ) system or oscilloscope

  • Mounting fixture to hold the crystal and sensor

Procedure:

  • Electrode Application: Apply electrodes to the two opposing faces of the crystal slab. This can be done by carefully securing thin aluminum foil to the surfaces or by painting them with conductive silver paint.[3]

  • Experimental Setup:

    • Mount the force sensor onto the mechanical shaker.

    • Place the electroded this compound crystal directly on top of the force sensor.

    • Ensure a firm, stable mechanical connection in series: Shaker -> Force Sensor -> Crystal -> Rigid support. This ensures the force measured by the sensor is the same as that applied to the crystal.

    • Connect the output of the force sensor to an input channel of the DAQ system/oscilloscope.

    • Connect the electrodes of the crystal to the input of the charge amplifier. Connect the output of the charge amplifier to another input channel of the DAQ system/oscilloscope.[11][12]

  • Measurement:

    • Use the function generator to drive the shaker with a low-frequency sinusoidal waveform (e.g., 10-200 Hz).[7][12] The frequency should be well below the crystal's mechanical resonance.

    • Apply a small, oscillating force (e.g., 0.1 N to 0.5 N).[12]

    • Simultaneously record the force signal (F) from the load cell and the charge signal (Q) from the charge amplifier using the DAQ system or oscilloscope.

  • Calculation:

    • Determine the amplitudes of the force (F₀) and charge (Q₀) signals from the recorded data.

    • The piezoelectric coefficient d is calculated using the formula:

      • d = Q₀ / F₀

    • The units will be picocoulombs per Newton (pC/N) or picometers per Volt (pm/V).[8]

  • Data Analysis: Repeat the measurement multiple times and average the results to ensure reproducibility and minimize random error.

Part 2: Data Presentation

The piezoelectric properties of this compound are described by a tensor, as its response depends on the direction of the applied force and the faces where the charge is measured. For a single crystal, specific coefficients like d₂₁, d₂₂, and d₂₃ are determined.[13] For practical applications, especially with composites or non-ideally oriented crystals, an effective longitudinal d₃₃ coefficient is often measured.[8][9]

Piezoelectric Coefficient Value (x 10⁻¹² C/N or pm/V) Measurement Method Reference
d₂₁700X-ray Multiple Diffraction[13]
d₂₂2200X-ray Multiple Diffraction[13]
d₂₃2100X-ray Multiple Diffraction[13]
d₂₅37X-ray Multiple Diffraction[13]
Table 1: Piezoelectric coefficients for a single crystal of this compound in the ferroelectric phase.
Material Sample Thickness Effective d₃₃ (pC/N) Measurement Method Reference
PLA/Rochelle Salt Composite1.5 mm~119Direct Piezoelectric Effect[8]
PLA/Rochelle Salt Composite2.5 mm~39Direct Piezoelectric Effect[8]
Wood/Rochelle Salt CompositeN/A10 - 17Direct Piezoelectric Effect[14]
Commercial PVDF-TrFE (for comparison)40 µm~22Direct Piezoelectric Effect[8]
Table 2: Effective d₃₃ piezoelectric coefficients measured for this compound-based composites.

Part 3: Visualizations

experimental_workflow Overall Experimental Workflow for Piezoelectric Measurement cluster_prep Crystal Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare Supersaturated This compound Solution B Grow Single Crystal via Solution Method A->B C Harvest, Cut, and Shape Crystal Sample B->C D Apply Electrodes to Opposing Faces C->D E Mount Sample in Test Fixture D->E F Apply Known Dynamic Force (F) E->F G Measure Generated Electric Charge (Q) F->G H Calculate Coefficient d = Q / F G->H I Statistical Analysis and Reporting H->I

Caption: Logical workflow from crystal synthesis to final data analysis.

measurement_setup Direct Piezoelectric Coefficient Measurement Setup fg Function Generator daq Data Acquisition System / Oscilloscope shaker Mechanical Shaker fg->shaker Drive Signal comp Computer for Analysis daq->comp forcesens Force Sensor shaker->forcesens Force (F) forcesens->daq Force Signal crystal This compound Crystal forcesens->crystal chargeamp Charge Amplifier crystal->chargeamp Charge (Q) chargeamp->daq Charge Signal

Caption: Schematic of the direct d₃₃ measurement instrumentation.

References

Application Notes & Protocols: Electrophoretic Deposition of Rochelle Salt Nanocrystals

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide an overview of the electrophoretic deposition (EPD) of Rochelle salt (Potassium Sodium Tartrate Tetrahydrate, KNaC₄H₄O₆·4H₂O) nanocrystals. This document is intended for researchers, scientists, and drug development professionals interested in the fabrication of piezoelectric and ferroelectric thin films for various applications.

Introduction to this compound and Electrophoretic Deposition

This compound is a double salt of tartaric acid known for being one of the first materials discovered to exhibit piezoelectricity.[1] It is a non-toxic, environmentally friendly material that is regaining interest for applications in sensors, actuators, and biomedical devices.[2][3] Electrophoretic Deposition (EPD) is a versatile and cost-effective colloidal processing technique used to fabricate thin and thick films of materials on a conductive substrate.[4] The process involves the movement of charged particles suspended in a liquid medium under the influence of an electric field, leading to their deposition onto an electrode.[4] This document outlines a straightforward method for producing nanocrystalline piezoelectric layers of this compound using EPD combined with an anti-solvent precipitation method.[3][5]

Application Notes

The unique piezoelectric properties of this compound nanocrystal films make them suitable for a range of advanced applications, particularly in the biomedical and sensor fields.

  • Drug Development: Stimuli-Responsive Systems Piezoelectric nanomaterials are at the forefront of research for targeted and controlled drug delivery systems.[6] When subjected to mechanical stress, such as focused ultrasound, piezoelectric nanoparticles generate a localized electric field.[7] This field can be harnessed to trigger the release of therapeutic agents from a drug carrier or to temporarily increase the permeability of cell membranes, enhancing drug uptake at a specific site.[7][8] This approach offers spatiotemporal control over drug release, which can enhance treatment efficacy while reducing systemic side effects.[6] this compound, being a biocompatible piezoelectric material, is a promising candidate for developing such advanced, externally-triggered therapeutic platforms.

  • Biosensors and Diagnostics Thin films are a critical component in the development of biosensors, acting as a matrix for the immobilization of biological recognition elements (e.g., enzymes, antibodies).[9] The piezoelectric effect of a this compound nanocrystal film can be exploited for signal transduction. For instance, the binding of a target analyte to the film's surface can alter its mass or mechanical properties, which in turn changes the electrical signal generated under an applied stress. This allows for the creation of label-free, highly sensitive biosensors.[10][11] The ease of fabrication via EPD makes it possible to coat complex electrode geometries for novel sensor designs.

  • Tissue Engineering Electrical stimulation is known to play a role in various biological processes, including cell proliferation and differentiation. Piezoelectric scaffolds can provide localized electrical cues to cells in response to mechanical stimuli present in the physiological environment. This has potential applications in regenerating tissues like bone and nerve, where bioelectricity is crucial.

Experimental Protocols

The following protocols are based on the successful electrophoretic deposition of this compound nanocrystals via an anti-solvent precipitation method.[3][5]

3.1 Protocol 1: Preparation of this compound Nanocrystal Suspension

This protocol describes how to create a colloidal suspension of this compound nanocrystals in an ethanol (B145695) anti-solvent, which is required for the EPD process.

  • Materials & Equipment:

    • This compound (KNaC₄H₄O₆·4H₂O)

    • Deionized (DI) Water

    • Ethanol (Absolute, ≥99.8%)

    • Magnetic stirrer and stir bars

    • Beakers and graduated cylinders

  • Procedure:

    • Prepare a saturated aqueous solution of this compound by dissolving it in DI water at room temperature.

    • Prepare the anti-solvent mixture by combining DI water and ethanol in a separate beaker. Refer to Table 1 for specific solvent-to-anti-solvent ratios.

    • Place the beaker with the ethanol-water mixture on a magnetic stirrer.

    • While stirring, slowly add the saturated this compound aqueous solution to the ethanol-water mixture. The addition of the salt solution into the ethanol anti-solvent will cause the this compound to precipitate, forming nanocrystals and creating a turbid colloidal suspension.

    • Allow the suspension to stir for a designated period (e.g., 1 hour) to ensure homogeneity before proceeding with electrophoretic deposition.[12]

3.2 Protocol 2: Electrophoretic Deposition (EPD) of this compound Nanocrystals

This protocol details the deposition of the prepared nanocrystal suspension onto a conductive substrate.

  • Materials & Equipment:

    • This compound nanocrystal suspension (from Protocol 3.1)

    • EPD cell with two parallel electrodes (e.g., aluminum or platinum plates)

    • DC Power Supply

    • Nanoporous anodic aluminum oxide membrane (optional, to separate precipitation and deposition chambers)[3]

    • Substrate (Anode): Conductive material (e.g., Aluminum, ITO-coated glass)

    • Counter Electrode (Cathode)

  • Procedure:

    • Clean the substrate and counter electrode thoroughly using sonication in acetone, followed by rinsing with DI water and drying.

    • Assemble the EPD cell. Place the anode (substrate) and cathode parallel to each other at a fixed distance (e.g., 1-2 cm).

    • Optional Advanced Setup: To control crystal size and layer uniformity, separate the cell into two chambers with a nanoporous membrane.[3][5] Introduce the this compound aqueous solution into one chamber and the ethanol anti-solvent into the other, allowing controlled mixing and precipitation in the EPD chamber.

    • Pour the prepared this compound nanocrystal suspension into the EPD cell, ensuring the electrodes are fully immersed.

    • Connect the electrodes to the DC power supply, with the deposition substrate connected as the positive electrode (anode).[5]

    • Apply a constant DC voltage to initiate the deposition. The negatively charged particles/ions will migrate towards the anode. Refer to Table 2 for typical voltage and time parameters.

    • Monitor the current density during the process. An initial peak followed by a rapid decay indicates the formation of an insulating layer on the substrate.[3]

    • After the designated deposition time, turn off the power supply and carefully remove the coated substrate from the suspension.

    • Gently rinse the substrate with a suitable solvent (e.g., pure ethanol) to remove any loosely adhered particles and allow it to air dry.

    • The resulting layer can be characterized using techniques such as Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and piezoelectric force microscopy (PFM).

Data Presentation

The following tables summarize key quantitative data for the preparation and deposition of this compound nanocrystals.

Table 1: this compound Nanocrystal Suspension Compositions This table details various mixtures used for the anti-solvent precipitation method.[3]

Mixture IDSaturated RS Solution (mL)Water (mL)Ethanol (mL)Solvent-to-Anti-Solvent Ratio (v/v)
Mixture 1100501:5
Mixture 21010401:2
Mixture 31020301:1

Table 2: General Electrophoretic Deposition Parameters and Observations This table provides typical parameters for EPD of this compound and other nanocrystalline materials.[3][4][12][13]

ParameterThis compound[3]General RangeDescription
Applied Voltage 400 V10 - 500 VHigher voltage generally increases deposition rate but may affect layer quality.
Deposition Time 30 - 180 s30 s - 10 minTime determines the thickness of the deposited film.
Electrode Distance 1 cm1 - 2 cmAffects the electric field strength and uniformity.
Suspension Concentration Saturated0.1 - 5 wt.%Influences the availability of particles for deposition.
Peak Current Density ~57 mA/cm² (for Mixture 1)VariableIndicates the initial rate of particle deposition.

Visualizations

The following diagrams illustrate the experimental workflow and a key application concept.

G cluster_prep Suspension Preparation cluster_epd Electrophoretic Deposition cluster_post Post-Processing & Characterization prep1 Prepare Saturated This compound (RS) Aqueous Solution prep2 Prepare Ethanol Anti-Solvent prep3 Mix via Anti-Solvent Precipitation prep1->prep3 prep2->prep3 prep4 Homogenize (Stirring) prep3->prep4 epd1 Assemble EPD Cell with Substrate (Anode) prep4->epd1 epd2 Apply DC Voltage epd1->epd2 epd3 Deposition of Nanocrystals epd2->epd3 post1 Rinse & Dry Coated Substrate epd3->post1 post2 Characterize Film (SEM, XRD, PFM) post1->post2

Caption: Experimental workflow for EPD of this compound nanocrystals.

G stimulus External Stimulus (e.g., Ultrasound) piezo Piezoelectric Nanocrystal (e.g., this compound) Coated with Drug stimulus->piezo effect Piezoelectric Effect (Mechanical -> Electrical) piezo->effect field Localized Electric Field Generation effect->field release Controlled Drug Release field->release permeability Increased Cell Membrane Permeability field->permeability outcome Targeted Therapeutic Outcome release->outcome permeability->outcome

Caption: Concept of stimuli-responsive drug delivery using piezoelectricity.

References

Application Note: The Essential Role of Rochelle Salt in Fehling's Solution for the Quantitative and Qualitative Analysis of Reducing Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fehling's test, a foundational analytical method developed by Hermann von Fehling in 1849, remains a crucial tool for the detection and quantification of reducing sugars and aldehydes.[1][2] The test is widely applied in various fields, including medical diagnostics for screening glucose in urine to detect diabetes, and in the food industry to determine the dextrose equivalent of starch-based products like glucose syrup.[1][3] The reagent's success hinges on its unique composition, particularly the role of Rochelle salt (potassium sodium tartrate) in maintaining the stability and reactivity of the solution. This document provides a detailed overview of the mechanism, protocols, and applications of Fehling's solution, with a specific focus on the function of this compound.

The Principle of Fehling's Test and the Role of this compound

Fehling's solution is comprised of two separately prepared solutions, Fehling's A (an aqueous solution of copper(II) sulfate) and Fehling's B (an alkaline solution of this compound and sodium hydroxide).[4][5] These solutions are combined in equal volumes immediately before use to form the active, deep blue Fehling's reagent.[6][7]

The core principle of the test is a redox reaction. In an alkaline environment, the aldehyde group (-CHO) of a reducing sugar is oxidized to a carboxylate anion (-COO⁻).[1][8] Concurrently, the copper(II) ions (Cu²⁺) in the Fehling's reagent are reduced to copper(I) ions (Cu⁺), which then precipitate as a brick-red copper(I) oxide (Cu₂O).[4][9][10] The formation of this red precipitate indicates a positive test for reducing sugars.[4][11]

The function of this compound is critical. In the strongly alkaline conditions provided by the sodium hydroxide (B78521) in Fehling's B, Cu²⁺ ions from Fehling's A would readily precipitate as insoluble, light blue copper(II) hydroxide (Cu(OH)₂), rendering them unavailable for the redox reaction.[12][13] this compound prevents this precipitation by acting as a chelating agent.[3][6] The tartrate ions from the salt form a stable, soluble, deep blue bis(tartrate)cuprate(II) complex with the Cu²⁺ ions.[5][6] This chelation keeps the copper ions dissolved and accessible to be reduced by the sugar, ensuring the test's efficacy.

Experimental Protocols

The following protocols outline the preparation of Fehling's solution and the procedure for conducting a standard reducing sugar test. The reagent should always be freshly prepared by mixing the two stock solutions before use, as the final complex is unstable and degrades over time.[1][9]

3.1 Preparation of Stock Solutions

The preparation involves creating two separate, stable solutions: Fehling's A and Fehling's B.

Solution ComponentChemical NameFormulaConcentration / Mass per 500 mLAppearance
Fehling's A Copper(II) Sulfate (B86663) PentahydrateCuSO₄·5H₂O34.65 gDeep Blue Solution
Sulfuric Acid (dilute)H₂SO₄A few drops
Fehling's B Potassium Sodium Tartrate Tetrahydrate (this compound)KNaC₄H₄O₆·4H₂O173 gColorless Solution
Sodium HydroxideNaOH50 g

Protocol for Fehling's A:

  • Weigh 34.65 g of copper(II) sulfate pentahydrate.

  • Dissolve the solid in distilled water.

  • Add a few drops of dilute sulfuric acid to prevent the hydrolysis of the copper salt.

  • Transfer the solution to a 500 mL volumetric flask and dilute to the mark with distilled water. Mix thoroughly.

Protocol for Fehling's B:

  • In a separate beaker, carefully weigh 173 g of this compound and 50 g of sodium hydroxide.

  • Dissolve the solids in distilled water. This process is exothermic and should be handled with care.

  • Once dissolved and cooled, transfer the solution to a 500 mL volumetric flask and dilute to the mark with distilled water. Mix thoroughly.

3.2 Qualitative Test for Reducing Sugars

This protocol is used to determine the presence or absence of reducing sugars.

  • Prepare the active Fehling's reagent by mixing equal volumes of Fehling's A and Fehling's B in a clean test tube. For example, mix 1 mL of Fehling's A with 1 mL of Fehling's B. The resulting solution should be a clear, deep blue.[5]

  • Add approximately 1 mL of the sample to be tested to the Fehling's reagent.

  • For control, prepare a separate tube with 1 mL of distilled water instead of the sample.[5]

  • Place the test tubes in a boiling water bath and heat for several minutes (typically 2-5 minutes).[6][7]

  • Observe any color change. The formation of a brick-red, orange, or yellow precipitate of copper(I) oxide indicates a positive result for reducing sugars.[8] If the solution remains blue, the test is negative.

Mechanism and Workflow Visualization

The following diagrams illustrate the chemical role of this compound and the experimental workflow of the Fehling's test.

G CuSO4 Cu²⁺ (from CuSO₄) Complex Soluble Bistartratocuprate(II) Complex [Cu(tartrate)₂]²⁻ CuSO4->Complex Chelation prevents Cu(OH)₂ precipitation Rochelle Tartrate Ions (from this compound) Rochelle->Complex NaOH OH⁻ (from NaOH) Precipitate Red Precipitate (Cu₂O) Complex->Precipitate Reduction Sugar Reducing Sugar (R-CHO) OxidizedSugar Oxidized Sugar (R-COO⁻) Sugar->OxidizedSugar Oxidation Sugar->Precipitate

Caption: Chemical role of this compound in Fehling's Test.

G start Start prep_A Prepare Fehling's A (CuSO₄ solution) start->prep_A prep_B Prepare Fehling's B (this compound + NaOH) start->prep_B mix Mix Equal Volumes of Fehling's A and B prep_A->mix prep_B->mix add_sample Add Test Sample mix->add_sample heat Heat in Water Bath add_sample->heat observe Observe for Color Change heat->observe positive Red Precipitate Forms (Positive Result) observe->positive Yes negative Solution Remains Blue (Negative Result) observe->negative No end End positive->end negative->end

References

Application of Rochelle Salt in Silvering Mirrors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rochelle salt, chemically known as potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), serves as a key reducing agent in the chemical deposition of silver for creating high-quality mirrors. This process, a variation of the Tollens' test, is valued for its ability to produce a uniform and highly reflective silver layer. This document provides detailed application notes, experimental protocols, and an examination of the underlying chemical principles for researchers and scientists.

Introduction

The silver mirror reaction, a classic method for depositing a thin layer of metallic silver onto a solid surface, is a widely utilized technique in the fabrication of mirrors and other reflective coatings. While various reducing agents can be employed, this compound offers a controlled and reliable reduction of an ammoniacal silver nitrate (B79036) solution (Tollens' reagent), leading to the formation of a brilliant silver mirror. This method is appreciated for its relatively slow and steady deposition rate, which contributes to a more uniform and adherent silver film compared to stronger reducing agents.

Chemical Principles

The silvering process using this compound is a redox reaction. The key steps involve the preparation of two stable solutions that are mixed immediately before use.

  • Ammoniacal Silver Nitrate Solution (Solution A): Silver nitrate (AgNO₃) is treated with ammonia (B1221849) (NH₃). Initially, a brown precipitate of silver(I) oxide (Ag₂O) forms, which then dissolves in excess ammonia to form the diamminesilver(I) complex ([Ag(NH₃)₂]⁺). This complex is the active oxidizing agent in the reaction.

  • This compound Solution (Solution B): this compound acts as the reducing agent. The tartrate ion (C₄H₄O₆²⁻) is oxidized, while the diamminesilver(I) complex is reduced to metallic silver (Ag).

The overall simplified chemical equation for the reaction can be represented as:

2[Ag(NH₃)₂]⁺(aq) + C₄H₄O₆²⁻(aq) + 2OH⁻(aq) → 2Ag(s) + 4NH₃(aq) + C₄H₂O₆²⁻(aq) + 2H₂O(l)

In this reaction, the tartrate ion is oxidized to the dioxosuccinate ion, and elemental silver precipitates to form the mirror.

Quantitative Data Summary

While extensive quantitative data for the this compound silvering method is not broadly published in academic literature, the following table summarizes typical parameters and expected outcomes based on established protocols.

ParameterValue/RangeNotes
Silver Layer Reflectivity ~95%Across the visible spectrum.[1]
Typical Silver Layer Thickness MicronsSufficient for high reflectivity.[1]
Reaction Temperature 20-40°CWarmer temperatures can increase the reaction rate. A controlled temperature of around 38°C is often recommended.[2]
Reaction Time 15-30 minutesSlower deposition compared to other reducing agents, allowing for better control and uniformity.[2]
Stability of Solutions Separate solutions are stable for extended periods when stored in dark, sealed containers. The mixed solution is unstable and must be used immediately.[3][4]

Experimental Protocols

Materials and Reagents
  • Silver nitrate (AgNO₃)

  • Ammonia solution (25% NH₃)

  • This compound (Potassium sodium tartrate tetrahydrate)

  • Distilled or deionized water

  • Glass substrate (e.g., microscope slide, glass plate)

  • Stannous chloride (SnCl₂) (for sensitizing, optional but recommended)

  • Nitric acid (HNO₃) (for cleaning)

  • Sodium hydroxide (B78521) (NaOH) (for cleaning)

  • Beakers, graduated cylinders, and stirring rods

  • Protective gloves and safety goggles

Protocol 1: Standard this compound Silvering Method

This protocol is adapted from established methods for producing a high-quality silver mirror.[2]

Solution Preparation:

  • Solution A (Ammoniacal Silver Nitrate):

    • Dissolve 2.5 grams of silver nitrate in 120 mL of distilled water in a clean beaker.

    • Slowly add 25% ammonia solution dropwise while stirring. A dark precipitate of silver oxide will form.

    • Continue adding ammonia just until the precipitate completely dissolves. Avoid adding a large excess of ammonia.

    • Add an additional 2.1 grams of silver nitrate and stir until dissolved.

    • Bring the total volume to 473 mL with distilled water.

    • Allow the solution to settle for a few hours, then filter and store in a labeled, dark glass bottle.

  • Solution B (this compound Reducing Solution):

    • Dissolve 1.6 grams of this compound in 473 mL of distilled water in a separate beaker.

    • Bring the solution to a boil.

    • Add 1.6 grams of silver nitrate to the boiling solution and continue to boil for an additional 5 minutes.

    • Allow the solution to cool, then filter and store in a labeled, dark glass bottle.

Glass Surface Preparation:

  • Thoroughly clean the glass surface with a detergent solution, followed by rinsing with tap water and then distilled water.

  • For optimal results, further clean the surface by swabbing with a sodium hydroxide solution, followed by a thorough rinse with distilled water.

  • A final cleaning with nitric acid, followed by extensive rinsing with distilled water, will ensure a pristine surface.

  • (Optional but recommended) To sensitize the glass surface, immerse it in a dilute solution of stannous chloride (e.g., 1 g/L) for 1-2 minutes, followed by a thorough rinse with distilled water. This step promotes better adhesion of the silver layer.

Silvering Procedure:

  • Gently warm the prepared glass substrate to approximately 38°C. This can be done by rinsing with warm distilled water.[2]

  • In a clean beaker, mix equal volumes of Solution A and Solution B. It is beneficial to warm the individual solutions to a similar temperature before mixing.[2]

  • Immediately pour the mixed solution onto the warmed glass surface.

  • Gently agitate or rock the glass to ensure the entire surface is evenly coated with the solution.

  • Allow the reaction to proceed for about 30 minutes, during which a silver mirror will form.[2]

  • Pour off the spent silvering solution and rinse the mirrored surface gently with distilled water.

  • Allow the mirror to air dry completely in a dust-free environment.

  • For protection, the silver layer can be coated with a suitable backing paint or lacquer.

Diagrams

Chemical Pathway of Silver Mirror Formation

ChemicalPathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products AgNO3 Silver Nitrate (AgNO₃) Tollens Diamminesilver(I) Complex [Ag(NH₃)₂]⁺ AgNO3->Tollens + NH₃ (excess) NH3 Ammonia (NH₃) NH3->Tollens RochelleSalt This compound (KNaC₄H₄O₆) Tartrate Tartrate Ion (C₄H₄O₆²⁻) RochelleSalt->Tartrate in solution Silver Metallic Silver (Ag) Tollens->Silver Reduction Tartrate->Silver Reduces OxidizedTartrate Oxidized Tartrate Products Tartrate->OxidizedTartrate Oxidation ExperimentalWorkflow start Start prep_solutions Prepare Solution A (Ammoniacal Silver Nitrate) & Solution B (this compound) start->prep_solutions clean_glass Clean and Prepare Glass Substrate start->clean_glass mix_solutions Mix Equal Volumes of Solution A and B prep_solutions->mix_solutions sensitize_glass Sensitize Glass with SnCl₂ (Optional) clean_glass->sensitize_glass warm_glass Warm Glass to ~38°C sensitize_glass->warm_glass apply_solution Pour Mixed Solution onto Glass warm_glass->apply_solution mix_solutions->apply_solution reaction Allow Reaction to Proceed (~30 min) apply_solution->reaction rinse_dry Rinse with Distilled Water and Air Dry reaction->rinse_dry protect Apply Protective Backing rinse_dry->protect end End protect->end

References

Application Notes and Protocols: The Function of Rochelle Salt in Copper Electroplating Baths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rochelle salt, chemically known as potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), is a crucial component in various alkaline copper electroplating formulations, most notably in cyanide and electroless copper baths. Its multifaceted role is pivotal in achieving high-quality, adherent, and uniform copper deposits. These application notes detail the primary functions of this compound, provide typical operational parameters, and outline experimental protocols for evaluating its effects on the electroplating process and the resulting copper layer.

Principal Functions of this compound

This compound serves several key functions in copper electroplating baths, primarily by acting as a complexing agent, promoting anode corrosion, refining the grain structure of the deposit, and sequestering metallic impurities.

Complexing Agent for Copper Ions

In alkaline cyanide copper baths, copper is present as a complex cyanide ion, typically [Cu(CN)₃]²⁻. This compound, a salt of a hydroxycarboxylic acid, acts as a secondary complexing agent or chelator for copper(II) ions. The tartrate anion forms a soluble complex with copper ions, which helps to stabilize the concentration of free copper ions in the bath. This chelation is critical for preventing the precipitation of copper hydroxide (B78521) in the alkaline solution and for controlling the deposition rate, leading to smoother and more uniform metal deposition.[1][2]

The complexation of copper ions by tartrate can be represented by the following equilibrium:

Cu²⁺ + C₄H₄O₆²⁻ ⇌ [Cu(C₄H₄O₆)]

This equilibrium helps to maintain a consistent supply of copper ions at the cathode surface, which is essential for obtaining a fine-grained and adherent deposit.

Copper_Complexation Cu_ion Copper Ions (Cu²⁺) Complex Soluble Copper-Tartrate Complex Cu_ion->Complex Chelation Tartrate Tartrate Ions (from this compound) Tartrate->Complex

Caption: Chelation of Copper Ions by Tartrate from this compound.

Anode Corrosion and Efficiency

This compound plays a significant role in promoting uniform anode corrosion.[3][4][5] In cyanide copper baths, the copper anodes can become passivated due to the formation of an insulating layer of copper oxides or other insoluble compounds, a phenomenon known as anode polarization. This leads to a decrease in anode efficiency, an increase in bath voltage, and can cause the generation of harmful cyanogen (B1215507) gas.

This compound helps to keep the copper ions in solution at the anode surface, preventing the formation of this passive layer.[6] This ensures smooth and consistent dissolution of the copper anodes, which is vital for maintaining the copper concentration in the bath and for the overall stability of the electroplating process. Improved anode corrosion also minimizes the formation of sludge and particulate matter that can lead to rough deposits.[3][4]

Grain Refinement and Deposit Quality

The presence of this compound in the plating bath contributes to a finer-grained copper deposit.[3][4][6] As a complexing agent, it influences the kinetics of copper deposition at the cathode. By controlling the availability of copper ions, it promotes the formation of new crystal nuclei over the growth of existing crystals. This results in a deposit with a more uniform and dense microstructure. A fine-grained structure generally imparts desirable physical properties to the copper layer, including improved brightness, ductility, and corrosion resistance.

Sequestration of Metallic Impurities

Copper electroplating baths are susceptible to contamination from various metallic impurities, which can be introduced from the anodes, the substrate being plated, or from the water and other chemicals used. These impurities can co-deposit with the copper, leading to brittle, discolored, or poorly adherent coatings. This compound can act as a sequestering agent, forming stable complexes with many of these detrimental metallic ions, thereby preventing them from interfering with the copper deposition process.[3][4]

Data Presentation

Table 1: Typical Composition and Operating Parameters of a this compound Cyanide Copper Bath
ParameterConcentration / ValueFunction
Copper Cyanide (CuCN)22.5 - 45 g/LSource of copper ions
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)30 - 60 g/LPrimary complexing agent for copper
This compound (KNaC₄H₄O₆·4H₂O) 30 - 60 g/L Secondary complexing agent, anode corrosion aid, grain refiner
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)15 - 30 g/LIncreases conductivity and pH
Free Cyanide5 - 15 g/LEnsures anode dissolution and bath stability
Temperature50 - 70 °CAffects plating rate and deposit properties
Cathode Current Density2 - 6 A/dm²Influences deposition speed and quality
pH12.0 - 13.0Maintained for optimal bath performance

Note: The exact composition can vary depending on the specific application (e.g., strike plating vs. high-speed plating). For high-speed plating, concentrations are generally higher.[3]

Table 2: Proposed Experimental Design for Quantitative Analysis of this compound Effects
Experiment IDThis compound (g/L)Cathode Efficiency (%)Throwing Power (%)Deposit Hardness (Vickers)Internal Stress (MPa)
RS-115[To be determined][To be determined][To be determined][To be determined]
RS-230[To be determined][To be determined][To be determined][To be determined]
RS-345[To be determined][To be determined][To be determined][To be determined]
RS-460[To be determined][To be determined][To be determined][To be determined]
RS-575[To be determined][To be determined][To be determined][To be determined]

This table serves as a template for a systematic study. All other bath parameters (copper cyanide, free cyanide, pH, temperature, and current density) should be held constant.

Experimental Protocols

The following protocols are standard methods used to evaluate the performance of electroplating baths and the quality of the resulting deposits.

Protocol for Hull Cell Testing

The Hull cell is a miniature plating cell used to qualitatively assess the characteristics of a plating bath over a range of current densities on a single test panel.

Objective: To visually inspect the appearance of the copper deposit at different current densities and to identify the optimal operating range and any potential issues such as burning, dullness, or poor coverage.

Materials:

  • 267 mL Hull cell

  • Polished brass or steel cathode panels

  • Copper anode

  • DC power supply

  • Heater and thermostat for temperature control

  • Air agitation (optional)

  • Sample of the copper electroplating bath

Procedure:

  • Clean the cathode panel thoroughly by degreasing and acid dipping, followed by a water rinse.

  • Place the copper anode in the Hull cell.

  • Fill the Hull cell with 267 mL of the plating bath sample.

  • Heat the solution to the desired operating temperature.

  • Insert the clean cathode panel into the cell.

  • Connect the electrodes to the DC power supply (anode to positive, cathode to negative).

  • Apply a specific total current (e.g., 2 Amperes) for a set duration (e.g., 5 minutes).

  • After plating, remove the cathode panel, rinse it with water, and dry it carefully.

  • Visually examine the panel. The end of the panel closest to the anode represents the high current density region, while the end furthest away represents the low current density region.

  • Observe the bright plating range, the presence of any dull or burnt deposits at high current densities, and the coverage at low current densities.

Hull_Cell_Workflow cluster_prep Preparation cluster_plating Plating cluster_analysis Analysis Clean_Panel Clean Cathode Panel Setup_Cell Set up Hull Cell Clean_Panel->Setup_Cell Prepare_Bath Prepare Plating Bath Prepare_Bath->Setup_Cell Apply_Current Apply Current Setup_Cell->Apply_Current Rinse_Dry Rinse and Dry Panel Apply_Current->Rinse_Dry Examine_Panel Examine Panel Rinse_Dry->Examine_Panel

Caption: Workflow for Hull Cell Testing of a Copper Plating Bath.

Protocol for Measuring Throwing Power using a Haring-Blum Cell

Throwing power is a measure of the ability of an electroplating solution to produce a deposit of uniform thickness on a cathode of irregular shape.

Objective: To quantitatively determine the throwing power of the copper plating bath.

Materials:

  • Haring-Blum cell (a rectangular tank with a centrally placed anode and two cathodes at different distances)

  • Two identical cathode panels

  • Copper anode

  • DC power supply

  • Analytical balance

Procedure:

  • Clean and weigh the two cathode panels accurately (W₁_initial and W₂_initial).

  • Place the anode in the center of the Haring-Blum cell.

  • Position the two cathodes at different, known distances from the anode (e.g., one at a distance 'd' and the other at a distance '5d').

  • Fill the cell with the plating solution and bring it to the operating temperature.

  • Apply a constant DC current for a specified time to achieve a measurable deposit thickness.

  • After plating, remove the cathodes, rinse, dry, and reweigh them accurately (W₁_final and W₂_final).

  • Calculate the mass of copper deposited on each cathode:

    • ΔW₁ = W₁_final - W₁_initial

    • ΔW₂ = W₂_final - W₂_initial

  • Calculate the throwing power (TP) using the Field's formula:

    • TP (%) = [ (P - M) / (P + M - 2) ] * 100

    • Where P is the primary current distribution ratio (ratio of the distances of the cathodes from the anode, e.g., 5), and M is the metal distribution ratio (ΔW₁ / ΔW₂).

Protocol for Analysis of this compound Concentration

Objective: To determine the concentration of this compound in the plating bath.

Materials:

  • Sample of copper plating bath

  • Concentrated hydrochloric acid

  • Zinc dust

  • Manganese sulfate (B86663)

  • 25% Sulfuric acid

  • 0.1 N Potassium permanganate (B83412) solution

  • 0.1 N Sodium thiosulfate (B1220275) solution

  • Potassium iodide

  • Starch indicator solution

  • Standard laboratory glassware (pipettes, beakers, burette)

Procedure:

  • Pipette a 5 mL sample of the plating bath into a 250 mL beaker.

  • In a fume hood, add 5 mL of concentrated hydrochloric acid and boil to destroy the cyanides. Do not evaporate to dryness.

  • Cool the solution and add approximately 2 grams of zinc dust to precipitate the copper. Allow to react for about 30 minutes with occasional stirring.

  • Filter the solution to remove the precipitated copper. Wash the filter paper with deionized water and collect the filtrate.

  • To the filtrate, add 1 gram of manganese sulfate and 10 mL of 25% sulfuric acid.

  • Add exactly 50 mL of 0.1 N potassium permanganate solution.

  • Heat the solution to 80-90 °C for approximately 30 minutes. Do not boil.

  • Cool the solution to room temperature and add 3 grams of potassium iodide.

  • Titrate the liberated iodine with 0.1 N sodium thiosulfate solution using starch as an indicator until the blue color disappears.

  • The concentration of this compound is calculated based on the amount of potassium permanganate consumed in the oxidation of the tartrate.

Conclusion

This compound is a vital additive in copper electroplating baths, particularly in cyanide formulations. Its primary functions as a complexing agent, anode corrosion promoter, and grain refiner contribute significantly to the stability of the plating process and the quality of the deposited copper layer. While comprehensive quantitative data on its effects is sparse, the protocols outlined provide a framework for researchers to systematically evaluate and optimize the concentration of this compound for specific applications, ensuring consistent and high-quality results.

References

Application Notes: Rochelle Salt as a Chiral Resolving Agent in Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, is a critical process in the fields of stereochemistry and pharmaceutical development. The biological activity of chiral molecules often resides in a single enantiomer, with the other being inactive or even eliciting undesirable side effects. Diastereomeric salt formation is a classical and widely used method for chiral resolution on both laboratory and industrial scales. This technique relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.

Rochelle salt, chemically known as sodium potassium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), is a double salt of L-(+)-tartaric acid. While tartaric acid itself is a well-established chiral resolving agent for racemic bases, particularly amines, the direct application of this compound is less commonly documented. However, this compound can be effectively utilized in chiral resolution protocols. These application notes provide a detailed framework and experimental protocols for the use of this compound as a chiral resolving agent, primarily through the in situ generation of tartaric acid. The protocols are based on established methods for chiral resolution using tartaric acid and are adapted for the use of this compound.

Principle of Chiral Resolution using this compound

The chiral resolving power of this compound originates from its tartrate component, which is derived from the naturally occurring L-(+)-tartaric acid. The fundamental principle involves the reaction of a racemic base, such as a chiral amine (R/S-amine), with the tartrate dianion from this compound. This reaction, typically facilitated by the addition of an acid to generate free tartaric acid in situ, leads to the formation of two diastereomeric salts:

  • (R)-amine-(+)-tartrate

  • (S)-amine-(+)-tartrate

These diastereomeric salts exhibit different solubilities in a given solvent. By carefully selecting the solvent and controlling the crystallization conditions, one diastereomer will preferentially crystallize from the solution, leaving the other enriched in the mother liquor. The less soluble diastereomeric salt can then be isolated by filtration. Subsequently, the resolved enantiomer of the amine can be regenerated by treatment with a base, which deprotonates the amine and allows for its separation from the aqueous tartrate salt.

Experimental Protocols

The following protocols are adapted from the well-established resolution of racemic α-methylbenzylamine using L-(+)-tartaric acid and are presented for the use of this compound.

Protocol 1: Chiral Resolution of Racemic α-Methylbenzylamine

This protocol details the resolution of racemic (±)-α-methylbenzylamine. The principle relies on the differential solubility of the diastereomeric tartrate salts in methanol (B129727).[1]

Materials:

  • Racemic (±)-α-methylbenzylamine

  • This compound (Sodium Potassium L-(+)-Tartrate Tetrahydrate)

  • Hydrochloric acid (HCl), concentrated or a standardized solution

  • Methanol (MeOH)

  • Sodium hydroxide (B78521) (NaOH), 50% aqueous solution

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, separatory funnel, Büchner funnel)

  • Heating plate and magnetic stirrer

  • Rotary evaporator

  • Polarimeter

Procedure:

Step 1: In Situ Generation of Tartaric Acid and Diastereomeric Salt Formation

  • In a 250 mL Erlenmeyer flask, dissolve 10.6 g of this compound in 50 mL of water.

  • To this solution, slowly add a stoichiometric amount of hydrochloric acid to protonate the tartrate dianion to tartaric acid. The amount of HCl will depend on its concentration. For example, if using 12 M HCl, add approximately 6.3 mL.

  • In a separate 250 mL Erlenmeyer flask, add 6.1 mL of racemic α-methylbenzylamine to 100 mL of methanol.

  • Slowly, and with stirring, add the aqueous tartaric acid solution to the methanolic solution of the amine. The mixture will likely become warm.

  • Cork the flask and allow it to stand undisturbed at room temperature for at least 24 hours, or until a significant amount of crystalline precipitate has formed. For improved crystallization, the flask can be placed in a cold bath or refrigerator after initial crystal formation at room temperature.

Step 2: Isolation of the Less Soluble Diastereomeric Salt

  • Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

  • Air-dry the crystals. This solid is the enriched diastereomeric salt of one of the amine enantiomers (typically the (-)-amine-(+)-tartrate, which is less soluble in methanol).[1]

Step 3: Regeneration of the Enantiomerically Enriched Amine

  • Transfer the collected crystals to a beaker and add approximately 20 mL of water.

  • Slowly add 3-4 mL of 50% sodium hydroxide solution while stirring until the salt completely dissolves and the solution is strongly basic (pH > 12).[2][3][4] This step neutralizes the tartaric acid and liberates the free amine, which may form an oily layer.[1]

  • Transfer the mixture to a separatory funnel.

  • Extract the liberated amine with two 20 mL portions of diethyl ether.

  • Combine the ether extracts and dry them over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

Step 4: Purification and Analysis

  • Carefully remove the diethyl ether using a rotary evaporator to yield the enantiomerically enriched α-methylbenzylamine.

  • Determine the yield of the resolved amine.

  • Measure the optical rotation of the purified amine using a polarimeter.

  • Calculate the specific rotation and determine the enantiomeric excess (ee) by comparing the measured specific rotation to the known value for the pure enantiomer.[5] The literature value for pure (S)-(-)-α-methylbenzylamine is approximately -38° in methanol.[1]

Quantitative Data Summary

The following table summarizes typical results obtained from the chiral resolution of racemic amines using L-(+)-tartaric acid, which serves as a benchmark for the adapted this compound protocol.

Racemic CompoundResolving AgentSolventLess Soluble DiastereomerYield of Resolved AmineEnantiomeric Excess (ee) of Resolved AmineReference
(±)-α-MethylbenzylamineL-(+)-Tartaric AcidMethanol(-)-Amine-(+)-TartrateVaries (typically <50% for a single crystallization)Can be high after recrystallization[1]
Racemic AmineMonoethyl L-tartrateMethanolVariesDependent on optimizationDependent on optimization[6]

Note: The theoretical maximum yield for the resolution of a racemic mixture in a single step is 50%. The enantiomeric excess can be improved by recrystallization of the diastereomeric salt before the regeneration of the amine.

Diagrams

Logical Workflow for Chiral Resolution

Chiral_Resolution_Workflow cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_separation Separation & Regeneration racemic_mixture Racemic Mixture (e.g., R/S-Amine) diastereomeric_salts Formation of Diastereomeric Salts (in solution) racemic_mixture->diastereomeric_salts rochelle_salt This compound + Acid rochelle_salt->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt mother_liquor Mother Liquor with More Soluble Salt filtration->mother_liquor regeneration Regeneration (Base Treatment) less_soluble_salt->regeneration resolved_enantiomer Resolved Enantiomer regeneration->resolved_enantiomer resolving_agent_recovery Aqueous Tartrate regeneration->resolving_agent_recovery

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Signaling Pathway of Diastereomeric Salt Formation

Diastereomer_Formation racemic_amine Racemic Amine (R-NH₂ + S-NH₂) diastereomer1 (R)-Amine-(+)-Tartrate (R-NH₃⁺ ⁻OOC-CH(OH)-CH(OH)-COO⁻) racemic_amine->diastereomer1 diastereomer2 (S)-Amine-(+)-Tartrate (S-NH₃⁺ ⁻OOC-CH(OH)-CH(OH)-COO⁻) racemic_amine->diastereomer2 tartaric_acid L-(+)-Tartaric Acid (from this compound + Acid) tartaric_acid->diastereomer1 tartaric_acid->diastereomer2

Caption: Formation of diastereomeric salts from a racemic amine and tartaric acid.

References

Application Notes and Protocols: Non-Linear Optical Properties of Glycine-Doped Rochelle Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the non-linear optical (NLO) properties of glycine-doped Rochelle salt (GSPT) crystals. This document includes key quantitative data, detailed experimental protocols for crystal growth and characterization, and visual workflows to guide researchers in this field. The incorporation of glycine (B1666218) into the this compound lattice has been shown to enhance its second-order NLO properties, making it a promising material for applications in laser technology and optoelectronics.

Overview of Non-Linear Optical Properties

Glycine-doped this compound is a semi-organic NLO material that combines the high optical non-linearity of organic materials with the favorable thermal and mechanical properties of inorganic crystals. Doping this compound (sodium potassium tartrate, NaKC₄H₄O₆·4H₂O) with the amino acid glycine (NH₂CH₂COOH) results in a non-centrosymmetric crystal structure, which is a prerequisite for second-order NLO effects such as second harmonic generation (SHG).

Quantitative Data Summary

The optical properties of glycine-doped this compound have been characterized to determine its potential for NLO applications. The key quantitative data are summarized in the tables below.

Table 1: Second-Order NLO and Linear Optical Properties of Glycine-Doped this compound (GSPT)
PropertyValueReference Material
SHG Efficiency1.17 times that of KDPKDP (Potassium Dihydrogen Phosphate)
Optical Band Gap5.6 eV-
Transmittance93% in the visible range-

Data sourced from "Spectral and NLO studies of Glycine-Doped Sodium Potassium Tartrate Crystals for laser applicaitons."[1][2][3]

Table 2: Representative Third-Order NLO Properties of Doped Glycine Crystals

Note: The following data is for other glycine-doped crystals and serves as a reference for the potential third-order NLO properties of glycine-doped this compound, for which specific Z-scan data is not yet available in the reviewed literature.

MaterialLaser WavelengthNonlinear Refractive Index (n₂)Nonlinear Absorption Coefficient (β)Third-Order Susceptibility (χ⁽³⁾)
Glycine-doped Potassium Thiourea Chloride632.8 nm-7.27 x 10⁻¹² cm²/W--
Succinic Acid-doped Glycine532 nm-1.12 x 10⁻¹¹ cm²/W1.25 x 10⁻⁵ cm/W1.15 x 10⁻⁶ esu
α-Glycine632.8 nm2.14 x 10⁻⁸ cm²/W2.48 x 10⁻⁵ cm/WRe(χ⁽³⁾) = 7.97 x 10⁻⁷ esu, Im(χ⁽³⁾) = 8.00 x 10⁻⁷ esu

Data for Glycine-doped Potassium Thiourea Chloride sourced from Azhar et al.[4] For Succinic Acid-doped Glycine, data is from a 2023 study.[5] For α-Glycine, data is from a study on its Z-scan properties.[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Crystal Growth of Glycine-Doped this compound (Slow Evaporation Method)

This protocol describes the synthesis of GSPT single crystals using the aqueous solution growth technique.[1]

Materials and Equipment:

  • High purity this compound (Sodium Potassium Tartrate)

  • High purity Glycine

  • Deionized water

  • Beakers and conical flasks

  • Magnetic stirrer with hot plate

  • Whatman filter paper

  • Crystallization dishes with perforated covers

  • Constant temperature bath (optional)

Procedure:

  • Prepare a saturated solution of this compound in deionized water at a constant temperature (e.g., 30°C).

  • Calculate the desired molar percentage of glycine to be added as a dopant (e.g., 1 mol%).

  • Dissolve the calculated amount of glycine into the saturated this compound solution.

  • Stir the solution continuously for several hours using a magnetic stirrer to ensure homogeneity.

  • Filter the solution using Whatman filter paper to remove any impurities.

  • Pour the filtered solution into clean crystallization dishes.

  • Cover the dishes with perforated covers to allow for slow evaporation of the solvent.

  • Place the dishes in a vibration-free environment, preferably in a constant temperature bath, to facilitate the growth of high-quality single crystals.

  • Monitor the crystal growth over a period of several weeks.

  • Once the crystals have reached the desired size (e.g., 19x12x7 mm³), they can be harvested from the solution.[1]

Crystal_Growth_Workflow cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Harvesting prep1 Dissolve this compound in Deionized Water prep2 Add Glycine Dopant prep1->prep2 prep3 Stir for Homogeneity prep2->prep3 prep4 Filter Solution prep3->prep4 growth1 Pour into Crystallization Dishes prep4->growth1 growth2 Slow Evaporation at Constant Temperature growth1->growth2 growth3 Monitor Crystal Formation growth2->growth3 harvest1 Harvest High-Quality Single Crystals growth3->harvest1

Crystal Growth Workflow
Second Harmonic Generation (SHG) Efficiency Measurement (Kurtz-Perry Powder Technique)

This protocol outlines the steps to measure the relative SHG efficiency of the grown crystals.

Materials and Equipment:

  • Nd:YAG laser (1064 nm)

  • Sample holder (capillary tube or microscope slides)

  • Photomultiplier tube (PMT) or photodiode detector

  • High-pass filter to block the fundamental wavelength (1064 nm)

  • Oscilloscope

  • Reference material: Potassium Dihydrogen Phosphate (KDP) powder

  • GSPT crystal sample, ground into a fine powder

Procedure:

  • Grind the GSPT crystal into a fine powder and sieve it to obtain a uniform particle size.

  • Pack the powdered sample into a capillary tube or between two glass slides.

  • Mount the sample in the path of the Nd:YAG laser beam.

  • Direct the fundamental laser beam (1064 nm) onto the sample.

  • Place the high-pass filter after the sample to allow only the second harmonic signal (532 nm) to pass through to the detector.

  • Measure the intensity of the 532 nm output signal using the PMT and display it on the oscilloscope.

  • Replace the GSPT sample with the KDP reference powder of the same particle size and measure the SHG intensity under identical conditions.

  • The relative SHG efficiency of GSPT is calculated by dividing its SHG signal intensity by that of the KDP reference.

SHG_Measurement_Workflow cluster_setup Experimental Setup cluster_procedure Measurement Steps laser Nd:YAG Laser (1064 nm) sample Powdered Sample (GSPT or KDP) laser->sample filter High-Pass Filter sample->filter detector PMT Detector filter->detector scope Oscilloscope detector->scope step1 Measure SHG from GSPT step2 Measure SHG from KDP Reference step1->step2 step3 Calculate Relative Efficiency step2->step3

SHG Measurement Workflow
Third-Order NLO Properties Measurement (Z-Scan Technique)

This protocol describes the Z-scan technique to determine the non-linear refractive index (n₂) and non-linear absorption coefficient (β).

Materials and Equipment:

  • Continuous wave (CW) or pulsed laser (e.g., He-Ne at 632.8 nm or Nd:YAG at 532 nm)

  • Focusing lens

  • Motorized translation stage

  • Beam splitter

  • Two photodiode detectors

  • Aperture

Procedure:

  • Mount the polished GSPT single crystal on the motorized translation stage.

  • Focus the laser beam using the lens. The sample will be moved along the z-axis through the focal point.

  • Split the laser beam into a reference beam and a transmitted beam. The reference beam is monitored by one detector to account for laser power fluctuations.

  • Closed-Aperture Z-Scan (for n₂):

    • Place an aperture before the second detector in the far field.

    • Move the sample along the z-axis from -z to +z through the focal point.

    • Record the normalized transmittance as a function of the sample position (Z).

    • A pre-focal peak followed by a post-focal valley indicates a negative n₂ (self-defocusing), while the opposite indicates a positive n₂ (self-focusing).

  • Open-Aperture Z-Scan (for β):

    • Remove the aperture so that the entire transmitted beam is collected by the detector.

    • Repeat the scan along the z-axis.

    • A valley in the transmittance at the focal point indicates reverse saturable absorption (positive β), while a peak indicates saturable absorption (negative β).

  • The values of n₂ and β are calculated by fitting the experimental data to the theoretical Z-scan equations.

Z_Scan_Workflow cluster_setup Z-Scan Setup cluster_measurements Measurement Types cluster_analysis Data Analysis laser Laser Source lens Focusing Lens laser->lens sample GSPT Crystal on Translation Stage lens->sample detector Detector sample->detector closed Closed-Aperture Scan (for n₂) sample->closed open Open-Aperture Scan (for β) sample->open fit Fit Data to Theoretical Curves closed->fit open->fit calculate Calculate n₂ and β fit->calculate

Z-Scan Experimental Workflow
Optical Transmittance and Band Gap Determination (UV-Vis-NIR Spectroscopy)

This protocol is for measuring the optical transmittance and calculating the optical band gap.

Materials and Equipment:

  • UV-Vis-NIR spectrophotometer

  • Polished GSPT single crystal of known thickness

Procedure:

  • Polish the GSPT crystal to have flat and parallel surfaces.

  • Place the crystal in the sample holder of the spectrophotometer.

  • Record the transmittance spectrum over a wide wavelength range (e.g., 200-1100 nm).

  • The lower cut-off wavelength is identified as the point where the transmittance drops sharply.

  • To calculate the optical band gap (Eg), first calculate the absorption coefficient (α) from the transmittance data using the Beer-Lambert law.

  • Plot (αhν)² versus photon energy (hν).

  • Extrapolate the linear portion of the plot to the x-axis (where (αhν)² = 0). The intercept on the x-axis gives the value of the optical band gap, Eg. For GSPT, the band gap is approximately 5.6 eV.[1][2]

Conclusion

Glycine-doped this compound crystals exhibit promising second-order non-linear optical properties, with an SHG efficiency greater than that of KDP. The high optical transparency and wide band gap make it a suitable candidate for frequency conversion applications in the visible and near-UV regions. Further investigation into its third-order NLO properties is warranted to fully explore its potential in applications such as optical switching and limiting. The protocols provided herein offer a standardized approach for the synthesis and characterization of this novel NLO material.

References

Troubleshooting & Optimization

Rochelle Salt Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rochelle salt (Sodium Potassium Tartrate Tetrahydrate) crystal growth. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the crystallization process.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question: Why are my this compound crystals not forming?

Answer:

The most common reason for the failure of crystal formation is an unsaturated solution.[1][2] To ensure your solution is saturated, stir this compound into boiling water until a small amount of undissolved material remains at the bottom.[1] If crystals still do not appear after a few days, you can try refrigerating the solution, as this compound is more soluble at higher temperatures, or increasing the evaporation rate by using a fan.[1] Another common mistake is not dissolving the salt at a high enough temperature to create a supersaturated solution upon cooling.[2]

Question: Why did a non-crystalline solid or fine, needle-like crystals form instead of large, prismatic crystals?

Answer:

The formation of a non-crystalline solid or fine, needle-like crystals is often a result of excessive supersaturation and rapid crystallization.[3][4] To avoid this, it is crucial to cool the solution slowly.[1][5] Introducing a seed crystal can also encourage the growth of larger, well-defined crystals.[3] Ensure the seed crystal itself is a prismatic this compound crystal, not a needle-like one, as the initial crystal's habit can influence subsequent crystal growth.[3]

Question: My solution is cloudy or has a yellowish tinge. How can I fix this?

Answer:

A cloudy or colored solution indicates the presence of impurities.[5][6] If you are synthesizing this compound from cream of tartar and washing soda, the cream of tartar may contain anti-caking agents that can act as unwanted nucleation sites.[3] It is recommended to recrystallize the cream of tartar first to purify it.[6] If your solution is already prepared, you can try to purify it by filtering it through activated charcoal to remove colored impurities.[5]

Question: My seed crystal is dissolving when I place it in the new solution. What's wrong?

Answer:

If your seed crystal dissolves, the new solution is not saturated.[1][7] Before introducing your seed crystal, test the solution by adding a small, unwanted crystal. If it dissolves, you need to either add more this compound or allow more water to evaporate to reach saturation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for growing this compound crystals?

A1: this compound crystals are sensitive to heat and will decompose above 55°C (131°F).[1][8] For growing large single crystals, slow cooling from a heated, saturated solution to room temperature is recommended.[1][5] The solubility of this compound increases significantly with temperature, so starting with a solution heated to around 70-75°C can create a good supersaturated solution upon cooling.[2][7]

Q2: How can I grow a large, single this compound crystal?

A2: To grow a large single crystal, you will need a seed crystal.[1] Prepare a saturated this compound solution and allow it to cool and evaporate undisturbed to form small initial crystals.[1] Select a well-formed small crystal as your seed. Tie it with a thin nylon fishing line and suspend it in a fresh, saturated solution, ensuring it does not touch the sides or bottom of the container.[1] The seed crystal will then grow larger as the solution evaporates.[6]

Q3: What are the ideal storage conditions for this compound crystals?

A3: this compound crystals are efflorescent, meaning they can lose water to the atmosphere and develop a white, dehydrated crust.[9] They are also deliquescent in high humidity, absorbing moisture from the air and potentially liquefying.[4] Therefore, it is crucial to store them in a well-sealed, airtight container in a dry place to protect them from both low and high humidity.[10]

Q4: Can I use tap water to prepare my this compound solution?

A4: It is highly recommended to use distilled water.[6] Tap water contains minerals and other impurities that can interfere with the crystallization process, leading to smaller, poorly formed, or impure crystals.

Quantitative Data Summary

ParameterValueSource(s)
Melting Point70-80 °C[10]
Decomposition Temperature55 °C (131 °F)[1][8]
Solubility in Water (0 °C)26 g / 100 mL[10]
Solubility in Water (20 °C)63 g / 100 mL[2]
Solubility in Water (26 °C)66 g / 100 mL[10]
pH of 5% solution at 25 °C7.0 - 8.0[10]

Experimental Protocols

Protocol 1: Preparation of this compound from Cream of Tartar and Sodium Carbonate

This protocol outlines the synthesis of this compound for crystallization experiments.

Materials:

  • Cream of tartar (Potassium Bitartrate)

  • Washing soda (Sodium Carbonate) or Baking soda (Sodium Bicarbonate) to be converted

  • Distilled water

  • Heat-resistant beaker or saucepan

  • Stirring rod

  • Filter paper and funnel

  • Heating plate or stove

Procedure:

  • If using baking soda, convert it to sodium carbonate: Spread baking soda on a baking sheet and heat it in an oven at a minimum of 135°C (275°F) for about an hour to drive off water and carbon dioxide.[10][11]

  • Prepare the cream of tartar solution: Heat about 100 mL of distilled water to boiling and stir in approximately 80 grams of cream of tartar until no more will dissolve.[12]

  • React with sodium carbonate: Slowly add small amounts of sodium carbonate to the hot cream of tartar solution. The solution will fizz as carbon dioxide is released.[1][13]

  • Continue adding sodium carbonate: Keep adding sodium carbonate until the fizzing stops, which indicates the reaction is complete.[1][13]

  • Filter the solution: While the solution is still hot, filter it through filter paper to remove any undissolved impurities.[1][14]

  • Crystallize the this compound: Allow the filtered solution to cool slowly and undisturbed. This compound crystals will form as the solution cools and evaporates.[1]

Protocol 2: Growing a Single this compound Crystal

This protocol describes the process of growing a large, single crystal from a seed crystal.

Materials:

  • Saturated this compound solution

  • A small, well-formed this compound crystal (seed crystal)

  • Nylon fishing line

  • A clean container (beaker or jar)

  • A support for suspending the crystal (e.g., a pencil)

Procedure:

  • Prepare a saturated solution: Follow Protocol 1 or dissolve commercially available this compound in hot distilled water until saturation is reached. Allow it to cool to room temperature.

  • Select and prepare a seed crystal: Choose a small, clear, and well-formed crystal from a previous crystallization. Carefully tie a length of nylon fishing line around it.[1]

  • Suspend the seed crystal: Pour the saturated this compound solution into a clean container. Suspend the seed crystal in the solution from a support, ensuring it is fully submerged and not touching the sides or bottom of the container.[1][6]

  • Allow the crystal to grow: Cover the container to prevent dust from entering, but do not seal it completely to allow for slow evaporation. Place it in a location with a stable temperature where it will not be disturbed.[1]

  • Replenish the solution (optional): For growing a very large crystal, you may need to add more saturated this compound solution over time. Always ensure the new solution is saturated to avoid dissolving the seed crystal.[1]

Visualizations

Troubleshooting_Crystal_Formation start Problem: No Crystals Forming q1 Is the solution saturated? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Has the solution been cooling undisturbed for several days? a1_yes->q2 sol1 Add more this compound to hot water until a small amount remains undissolved. a1_no->sol1 sol1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol3 Consider increasing evaporation with a fan or refrigerating the solution. a2_yes->sol3 sol2 Allow more time for slow cooling and evaporation. a2_no->sol2 end Crystal formation should begin. sol2->end sol3->end

Caption: Troubleshooting guide for when this compound crystals fail to form.

Crystal_Habit_Troubleshooting start Problem: Formation of Non-Crystalline Solid or Needle-like Crystals q1 Was the solution cooled rapidly? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Allow the solution to cool more slowly to avoid excessive supersaturation. a1_yes->sol1 q2 Was a seed crystal used? a1_no->q2 end Improved crystal habit should be observed. sol1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was the seed crystal needle-like? a2_yes->q3 sol2 Introduce a prismatic seed crystal to encourage ordered growth. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Use a well-formed, prismatic seed crystal. a3_yes->sol3 a3_no->end sol3->end

Caption: Troubleshooting guide for undesirable this compound crystal forms.

References

preventing formation of needle-like Rochelle salt crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of needle-like Rochelle salt (sodium potassium tartrate tetrahydrate) crystals and promoting the growth of well-defined, prismatic crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for the formation of needle-like this compound crystals?

A1: The formation of needle-like this compound crystals is primarily attributed to two main factors:

  • Excessive Supersaturation: When the concentration of the solute in the solution is too high above its saturation point, it can lead to rapid, uncontrolled crystallization, which often results in the formation of fine, needle-like crystals.[1]

  • Lack of Suitable Seed Crystals: The absence of well-formed, prismatic seed crystals can lead to spontaneous nucleation, where numerous small crystals form rapidly, often with a needle-like habit.[1] The crystal habit of the initial seed crystal can influence the habit of subsequent crystals that precipitate.[1]

Q2: How does the cooling rate of the solution affect the crystal morphology?

A2: The cooling rate plays a critical role in determining the size and shape of the crystals. Slow, controlled cooling allows for larger, more well-defined crystals to form, while rapid cooling of a saturated solution tends to produce clusters of small crystals, which can include needle-like formations.[2]

Q3: What is the ideal pH for growing prismatic this compound crystals?

A3: A slightly alkaline solution is generally preferred for growing large, clear this compound crystals. A 5% aqueous solution of this compound typically has a pH in the range of 7-8.[3] Maintaining the pH in this range can help to avoid the formation of unwanted crystal habits.

Q4: Can impurities in the starting materials affect the crystal shape?

A4: Yes, impurities can significantly impact crystal growth and morphology. Impurities can act as nucleation sites, leading to the formation of many small crystals.[1] Some impurities, such as certain metal ions, can be adsorbed onto the crystal faces and alter their growth rates, leading to changes in the crystal habit.[4] It is recommended to use pure starting materials or to recrystallize them to remove any anti-caking agents or other contaminants.[1]

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and prevent the formation of needle-like this compound crystals during your experiments.

Problem: Formation of fine, needle-like crystals.

dot

Caption: Troubleshooting workflow for preventing needle-like this compound crystals.

Data Presentation

Table 1: Solubility of this compound in Water at Various Temperatures

Temperature (°C)Solubility (g / 100 mL)
026
1040
2063
2666
30110
40167

This data can be used to prepare solutions with a known level of supersaturation.

Table 2: Recommended Cooling Profile for Growing Large, Prismatic this compound Crystals

Time PeriodAverage Cooling Rate (°C / day)Temperature Range (°C)
Initial 8 days~0.937 to ~30
Following days~1.7~30 to 22

Source: Adapted from US Patent 2,483,647.[5] This profile is for a specific apparatus and volume but provides a general guideline for the importance of a slow, controlled cooling rate.

Experimental Protocols

Protocol 1: Preparation of a Supersaturated this compound Solution

  • Determine the desired saturation temperature. Based on the solubility data in Table 1, decide on the temperature at which you want your solution to be saturated.

  • Calculate the required amount of this compound. For example, to create a solution saturated at 30°C, you would dissolve 110 g of this compound in 100 mL of distilled water.

  • Heat the distilled water. Gently heat the water to a temperature about 10-15°C above your desired saturation temperature to ensure all the salt dissolves.

  • Dissolve the this compound. Slowly add the calculated amount of this compound to the heated water while stirring continuously until it is fully dissolved.

  • Filter the solution. If any undissolved particles remain, filter the hot solution through a pre-warmed filter paper to remove any impurities or undissolved solute.

  • Cool to the saturation temperature. Allow the solution to cool to your chosen saturation temperature. The solution is now saturated and ready for crystal growth.

Protocol 2: Growing Prismatic this compound Crystals by Slow Cooling

  • Prepare a supersaturated solution as described in Protocol 1. The initial temperature should be above the desired saturation temperature.

  • Introduce a seed crystal. Select a well-formed, prismatic this compound crystal. Tie it to a fine nylon thread and suspend it in the center of the supersaturated solution. Ensure the seed crystal does not touch the sides or bottom of the container.

  • Initiate controlled cooling. Place the container in a temperature-controlled environment, such as a water bath or an incubator, that allows for a slow and steady decrease in temperature.

  • Follow a slow cooling profile. A cooling rate of approximately 0.5-1.0°C per day is a good starting point. A slower rate is generally better for producing larger, higher-quality crystals.

  • Monitor crystal growth. Observe the crystal growth over several days to weeks.

  • Harvest the crystal. Once the crystal has reached the desired size, carefully remove it from the solution and dry it with a soft, lint-free cloth.

dot

Experimental_Workflow Start Start: Prepare Supersaturated Solution Heat_Solvent 1. Heat Distilled Water Start->Heat_Solvent Dissolve_Salt 2. Dissolve this compound Heat_Solvent->Dissolve_Salt Filter_Solution 3. Filter Hot Solution Dissolve_Salt->Filter_Solution Introduce_Seed 4. Introduce Prismatic Seed Crystal Filter_Solution->Introduce_Seed Controlled_Cooling 5. Initiate Slow, Controlled Cooling Introduce_Seed->Controlled_Cooling Monitor_Growth 6. Monitor Crystal Growth Controlled_Cooling->Monitor_Growth Harvest_Crystal 7. Harvest Prismatic Crystal Monitor_Growth->Harvest_Crystal

References

how to avoid non-crystalline solid formation in Rochelle salt synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of high-quality Rochelle salt (sodium potassium tartrate tetrahydrate) crystals, with a focus on preventing the formation of non-crystalline solids.

Troubleshooting Guide: Avoiding Non-Crystalline Solid Formation

The formation of a non-crystalline or amorphous solid instead of well-defined crystals is a common issue in this compound synthesis. This is often due to rapid and uncontrolled precipitation. The following guide provides solutions to common problems.

Problem: A non-crystalline, glassy, or paste-like solid forms instead of distinct crystals.

Potential Cause Recommended Solution
Excessive Supersaturation A solution that is too concentrated will cause the salt to crash out of solution rapidly, preventing the orderly arrangement of molecules into a crystal lattice.[1] To avoid this, carefully control the concentration of your solution. Prepare a saturated solution at an elevated temperature and then allow it to cool slowly. Avoid rapid evaporation of the solvent.
Rapid Cooling Quick cooling of a saturated solution is a primary cause of amorphous precipitation.[2] Implement a slow and controlled cooling process. For growing large, clear crystals, a gradual temperature drop is crucial. For example, a process of cooling a solution from approximately 37.5°C to 22°C over a period of 18 days has been described for producing high-quality crystals.[3]
Impure Reactants Impurities in the starting materials, such as anti-caking agents in commercial cream of tartar, can act as nucleation sites, leading to the rapid formation of many small crystals or an amorphous solid.[1] It is recommended to use high-purity reagents. If using food-grade cream of tartar, consider purifying it by recrystallization before use.[1]
Lack of Nucleation Sites Spontaneous nucleation in a highly supersaturated solution can be chaotic. By providing a template for growth, you can guide the crystallization process. Introduce a high-quality seed crystal of this compound into the slightly supersaturated solution as it cools.[1] This encourages orderly growth on the seed crystal rather than uncontrolled precipitation.
Incorrect pH The pH of the solution can influence the crystallization process. For industrial preparation, a pH of around 8 is used.[4][5] While the optimal pH for laboratory-scale synthesis can be determined empirically, a slightly alkaline solution is generally preferred.[3]

Frequently Asked Questions (FAQs)

Q1: My synthesis resulted in fine, needle-like crystals instead of the desired large, prismatic ones. How can I fix this?

A1: The formation of needle-like crystals can also be a result of suboptimal crystallization conditions. The most effective solution is the use of seed crystals. Importantly, you should use prismatic seed crystals, not the needle-like ones, to encourage the growth of the desired crystal habit.[1]

Q2: What is the ideal temperature for dissolving this compound to create a saturated solution?

A2: To create a saturated solution for crystallization, it is common to dissolve this compound in water at an elevated temperature. Heating the solution to around 50°C to 70°C is a typical practice to ensure all the salt dissolves before commencing the cooling process.[2][3]

Q3: How can I purify my this compound product?

A3: Recrystallization is an effective method for purifying this compound. This involves dissolving the synthesized salt in a minimum amount of hot distilled water, filtering the solution to remove any insoluble impurities, and then allowing the solution to cool slowly to form purer crystals.[6] The use of activated charcoal during this process can also help to decolorize the solution.[4][6]

Q4: Can I use tap water for the synthesis?

A4: It is highly recommended to use distilled or deionized water for the synthesis. Tap water contains various minerals and impurities that can interfere with the crystallization process and the purity of the final product.

Q5: How should I store my this compound crystals?

A5: this compound crystals are efflorescent, meaning they can lose their water of hydration in a dry environment. They should be stored in a sealed container to maintain a stable humidity level and prevent degradation.

Data Presentation

The solubility of this compound in water is highly dependent on temperature. This property is fundamental to the crystallization process, which typically involves cooling a saturated solution.

Temperature (°C)Solubility (g / 100 mL of water)
026
2063
2666
30115
40185

Note: Solubility data is compiled from multiple sources and may show slight variations.

A patented method for growing large, clear this compound crystals suggests the following temperature control profile:

  • Initial Saturation Temperature: Approximately 37.5°C[3]

  • Final Temperature: Approximately 22°C[3]

  • Cooling Duration: 18 days[3]

This translates to an average cooling rate of approximately 0.86°C per day.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the basic synthesis of this compound from potassium bitartrate (B1229483) (cream of tartar) and sodium carbonate.

Materials:

  • Potassium bitartrate (KHC₄H₄O₆)

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Distilled water

  • Beakers

  • Heating plate with magnetic stirring

  • Filtration apparatus (funnel and filter paper)

Procedure:

  • Prepare a slurry by adding a specific amount of potassium bitartrate to a calculated volume of distilled water in a beaker. A common starting point is a 2:1 ratio of water to potassium bitartrate by weight.

  • Heat the slurry to approximately 70-80°C with constant stirring to dissolve the potassium bitartrate.

  • Slowly add sodium carbonate to the hot solution in small portions. Effervescence (fizzing) will occur as carbon dioxide is released.

  • Continue adding sodium carbonate until the fizzing ceases, indicating that the potassium bitartrate has been fully neutralized. The solution should become clear.

  • Filter the hot solution to remove any unreacted solids or impurities.

  • Cover the beaker and allow the solution to cool slowly and undisturbed to room temperature. For larger crystals, a slower cooling rate is recommended.

  • Crystals of this compound will form as the solution cools.

  • Once crystallization is complete, decant the supernatant liquid and collect the crystals.

  • Wash the crystals with a small amount of ice-cold distilled water and then dry them on a filter paper.

Protocol 2: Purification of this compound by Recrystallization

This protocol is for purifying the synthesized this compound to obtain a higher quality product.

Materials:

  • Crude this compound crystals

  • Distilled water

  • Activated charcoal (optional, for decolorization)

  • Beakers

  • Heating plate with magnetic stirring

  • Filtration apparatus

Procedure:

  • In a beaker, add the crude this compound crystals to a minimal amount of distilled water.

  • Gently heat the mixture to 50-60°C while stirring until all the crystals have dissolved.

  • If the solution is colored, add a small amount of activated charcoal and stir for 10-15 minutes.

  • Filter the hot solution to remove the activated charcoal and any other insoluble impurities.

  • Cover the beaker containing the clear filtrate and allow it to cool slowly to room temperature.

  • As the solution cools, pure this compound crystals will form.

  • Collect the purified crystals by decanting the mother liquor.

  • Dry the crystals as described in the synthesis protocol.

Mandatory Visualization

The following diagram illustrates the logical workflow for troubleshooting the formation of non-crystalline solids during this compound synthesis.

G Troubleshooting Non-Crystalline Solid Formation in this compound Synthesis start Start: Non-Crystalline Solid Observed check_supersaturation Assess Supersaturation Level start->check_supersaturation high_supersaturation High Supersaturation check_supersaturation->high_supersaturation reduce_concentration Reduce Solute Concentration or Increase Solvent Volume high_supersaturation->reduce_concentration Yes check_cooling_rate Evaluate Cooling Rate high_supersaturation->check_cooling_rate No reduce_concentration->check_cooling_rate rapid_cooling Rapid Cooling check_cooling_rate->rapid_cooling slow_cooling Implement Slow, Controlled Cooling (e.g., insulation, programmed bath) rapid_cooling->slow_cooling Yes check_purity Examine Reactant Purity rapid_cooling->check_purity No slow_cooling->check_purity impure_reactants Impurities Present check_purity->impure_reactants purify_reactants Purify Reactants (e.g., recrystallize cream of tartar) impure_reactants->purify_reactants Yes use_seed_crystals Introduce Seed Crystals impure_reactants->use_seed_crystals No purify_reactants->use_seed_crystals successful_crystallization Successful Crystalline Product use_seed_crystals->successful_crystallization

Caption: Troubleshooting workflow for non-crystalline solid formation.

References

Technical Support Center: Optimizing PieEZOELECTRIC Response of Rochelle Salt Composites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of Rochelle salt piezoelectric composites.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments in a question-and-answer format.

Q1: My measured piezoelectric response (d33 value) is significantly lower than expected or inconsistent across samples.

A1: Several factors can contribute to low or inconsistent d33 values. Consider the following troubleshooting steps:

  • Environmental Control: this compound is highly sensitive to humidity and temperature.[1][2] It can dehydrate in dry environments or liquefy at high humidity.[1]

    • Solution: Maintain a stable laboratory environment. For this compound, the ferroelectric phase, where it exhibits the highest piezoelectricity, is between -18°C and 24.9°C.[3] Avoid exposing crystals and composites to environments with relative humidity below 40% or above 85%.[2] Encapsulating the this compound within a polymer matrix can significantly improve its stability.[4]

  • Crystal Orientation: The piezoelectric response of this compound is anisotropic, meaning it varies with the direction of applied force relative to the crystal axes.[4]

    • Solution: During composite fabrication, ensure the seed crystal is oriented to promote preferential growth along the desired crystallographic axis. For instance, in PLA-Rochelle salt composites, the "optical axe" of the seed crystal should be parallel to the matrix plane and electrodes.[4]

  • Electrode Contact: Poor electrical contact between the sample and the measurement probes can lead to signal loss and inaccurate readings.

    • Solution: Ensure the electrode surfaces are clean and flat. Use a conductive paste, like silver paste, to create a uniform and reliable connection.[5] When using a Berlincourt d33 meter, the sample positioning between the probes is critical. Ensure the sample is concentric and aligned to avoid discrepancies.[6]

  • Inadequate Poling (for some composites): While this compound itself doesn't require poling, some composite materials may benefit from it to align the piezoelectric domains.[4]

    • Solution: If your composite matrix is a ferroelectric polymer like PVDF, a poling step might be necessary. Consult literature for appropriate poling protocols for your specific composite.

Q2: I am observing a high level of noise in my piezoelectric signal.

A2: Noise can originate from various sources in a piezoelectric measurement setup.[7][8][9]

  • Electromagnetic Interference: Nearby electronic equipment can induce noise in the measurement circuit.

    • Solution: Use shielded cables for all connections. Ensure proper grounding of all equipment.[8] Keep the measurement setup away from sources of electromagnetic interference.

  • Mechanical Vibrations: Unwanted vibrations in the laboratory can be picked up by the sensitive piezoelectric sample.

    • Solution: Place the measurement setup on an anti-vibration table. Avoid any mechanical disturbances during the measurement.

  • Poor Grounding (Ground Loops): Multiple ground connections can create ground loops, which are a common source of noise.[8]

    • Solution: Ensure a single, common ground point for the entire measurement system.[8]

Q3: The piezoelectric response of my composite degrades over time.

A3: The degradation of piezoelectric properties in this compound composites is often related to the stability of the this compound itself.[1][4]

  • Moisture Absorption/Dehydration: As mentioned, this compound is sensitive to humidity.[1][2]

    • Solution: Store the composite samples in a desiccator or a controlled humidity chamber. Encapsulating the this compound within a protective polymer matrix is a key strategy to enhance long-term stability.[4]

  • Thermal Decomposition: this compound decomposes at temperatures above 55°C.

    • Solution: Avoid exposing the composites to high temperatures during storage or use.

Frequently Asked Questions (FAQs)

Q: What is a typical d33 value for this compound composites?

A: The effective d33 value can vary significantly depending on the composite material and fabrication process. For example, this compound/PLA composites have shown d33 values ranging from 30 pC/N to 120 pC/N.[3][10] Wood-based this compound composites have exhibited an effective d33 of 11 pC/N.[11][12]

Q: Do I need to pole my this compound composite?

A: this compound itself is a ferroelectric material with spontaneous polarization and does not require a poling step.[4] The piezoelectric properties arise from its natural crystal structure.[4] However, if you are using a ferroelectric polymer matrix like PVDF, a poling step may be necessary to optimize the overall piezoelectric response of the composite.

Q: What are the key safety precautions when working with this compound?

A: this compound (sodium potassium tartrate) is generally considered safe and is even used as a food additive (E337). However, it's good practice to handle all chemicals with care. Avoid inhalation of dust and use gloves and safety glasses. The primary concern is its instability in certain environments, which can affect experimental results rather than posing a direct health hazard.

Quantitative Data Summary

The following tables summarize the piezoelectric properties of various this compound composites for easy comparison.

Composite MaterialPiezoelectric Coefficient (d33)Reference
This compound / PLA (1.5 mm thick)120 pC/N[3][10]
This compound / PLA (2.5 mm thick)30 pC/N[3][10]
This compound / Wood11 pC/N[11][12]
PVDF-TrFE (commercial sample)25-30 pC/N[3]

Experimental Protocols

Protocol 1: Fabrication of this compound / PLA Composites

This protocol is based on the method described by Lemaire et al. (2021).[3][10]

Materials:

  • Poly(Lactic Acid) (PLA) filament

  • This compound (sodium potassium tartrate tetrahydrate) powder

  • Distilled water

  • This compound seed crystal

Equipment:

  • 3D printer

  • Beaker

  • Hot plate with magnetic stirrer

  • Petri dish

Procedure:

  • 3D Printing of PLA Matrix: Design and print a porous PLA matrix with a desired mesh size using a 3D printer.

  • Preparation of Saturated this compound Solution: Prepare a saturated solution of this compound by dissolving an excess amount of this compound powder in distilled water at an elevated temperature (e.g., 40-50°C) with continuous stirring.

  • Crystal Growth:

    • Place the 3D printed PLA matrix in a petri dish.

    • Carefully pour the hot, saturated this compound solution into the petri dish, ensuring the matrix is fully submerged.

    • Place a this compound seed crystal on one side of the PLA matrix to initiate and guide crystal growth.

    • Allow the solution to cool down slowly to room temperature to promote the growth of this compound crystals within the PLA matrix.

  • Drying: Once crystal growth is complete, carefully remove the composite from the solution and allow it to dry at room temperature.

Protocol 2: Measurement of d33 using a Berlincourt Meter

This is a general protocol for measuring the longitudinal piezoelectric coefficient (d33).

Equipment:

  • Berlincourt-type d33 meter

  • Conductive paste (e.g., silver paste)

  • Calipers

Procedure:

  • Sample Preparation:

    • Ensure the top and bottom surfaces of the composite sample are parallel and coated with a thin, uniform layer of conductive paste to act as electrodes.

    • Measure the thickness of the sample using calipers.

  • Instrument Setup:

    • Turn on the d33 meter and allow it to stabilize.

    • Select the appropriate measurement range based on the expected d33 value of your sample.

  • Measurement:

    • Carefully place the sample between the measurement probes of the d33 meter, ensuring it is centered and making good contact with both the top and bottom probes.

    • Apply a consistent and appropriate static force as recommended by the instrument manufacturer.

    • The instrument will apply a dynamic force at a specific frequency (e.g., 110 Hz) and measure the resulting charge generated by the sample.

    • Record the displayed d33 value.

    • Repeat the measurement at least three times on different areas of the sample to ensure consistency and calculate the average.

Visualizations

ExperimentalWorkflow_PLA_RS Fabrication Workflow for this compound/PLA Composites cluster_preparation Preparation cluster_fabrication Fabrication cluster_postprocessing Post-Processing 3D_Print_PLA 3D Print Porous PLA Matrix Submerge_Matrix Submerge PLA Matrix in RS Solution 3D_Print_PLA->Submerge_Matrix Prepare_RS_Solution Prepare Saturated This compound Solution Prepare_RS_Solution->Submerge_Matrix Introduce_Seed Introduce Seed Crystal Submerge_Matrix->Introduce_Seed Crystal_Growth Controlled Cooling & Crystal Growth Introduce_Seed->Crystal_Growth Drying Dry Composite at Room Temperature Crystal_Growth->Drying Characterization Piezoelectric Characterization (d33) Drying->Characterization

Caption: Workflow for fabricating this compound/PLA composites.

Troubleshooting_Low_d33 Troubleshooting Low or Inconsistent d33 Values cluster_causes Potential Causes cluster_solutions Solutions Problem Low or Inconsistent d33 Measurement Environment Improper Environmental Control (Humidity/Temp) Problem->Environment Orientation Poor Crystal Orientation Problem->Orientation Contact Inadequate Electrode Contact Problem->Contact Poling Insufficient Poling (if applicable) Problem->Poling Control_Environment Maintain Stable Lab Environment & Use Matrix Environment->Control_Environment Control_Orientation Use & Orient Seed Crystal Orientation->Control_Orientation Improve_Contact Use Conductive Paste & Ensure Proper Alignment Contact->Improve_Contact Optimize_Poling Apply Appropriate Poling Protocol Poling->Optimize_Poling

Caption: Logical flow for troubleshooting low d33 measurements.

References

Technical Support Center: Rochelle Salt (Potassium Sodium Tartrate Tetrahydrate) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Rochelle salt, focusing on the critical influence of temperature and humidity. Find troubleshooting advice for common experimental issues and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its storage conditions so important?

A1: this compound, or potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), is a double salt of tartaric acid. It is well-known for its piezoelectric properties. Its crystalline structure incorporates four water molecules (tetrahydrate), which are crucial for maintaining its integrity and properties. The stability of this compound is highly dependent on ambient temperature and humidity because of these water molecules. Improper storage can lead to dehydration (loss of water) or deliquescence (dissolving in absorbed atmospheric moisture), compromising experimental results.[1][2]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a tightly sealed, airtight container in a dry place, protected from moisture.[3] The ideal relative humidity is between approximately 30% and 84%.[2] Long-term storage, especially for the powdered form, is not recommended as it has a tendency to cake.[3]

Q3: At what temperature does this compound decompose?

A3: this compound begins to decompose at moderately high temperatures. It is reported to decompose around 55°C (131°F).[4] Another source indicates that when incorporated into certain matrices, the ferroelectric phase can be maintained up to a decomposition temperature of 56.5°C.[5] Complete decomposition with the loss of all water molecules occurs at higher temperatures, around 220°C.[3]

Q4: What happens if this compound is exposed to low or high humidity?

A4: Exposure to relative humidity below approximately 30% will cause the crystals to effloresce, meaning they lose their water of hydration and turn into a white, dehydrated powder on the surface.[2][6] Conversely, at relative humidities above about 84%, the salt is deliquescent and will begin to absorb moisture from the air and dissolve.[2]

Q5: My this compound solution grew mold. What went wrong?

A5: The growth of mold in a this compound solution suggests that the solution was left standing for an extended period, potentially at room temperature, allowing for microbial contamination. To prevent this, use freshly prepared solutions and consider refrigeration if storage is necessary for a short period. Ensure all glassware is properly sterilized.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
White powder forming on the surface of crystals. The storage environment is too dry (low relative humidity), causing dehydration.[1][6]Transfer the crystals to a container with controlled humidity, ideally between 30% and 80% RH. A desiccator with a saturated salt solution that maintains this range can be used.
Crystals are becoming wet or "melting". The storage environment is too humid (high relative humidity), causing deliquescence.[1][2]Move the salt to a desiccator with a strong desiccant (like silica (B1680970) gel) to remove excess moisture. Ensure the primary storage container is airtight.
Powdered this compound has formed hard clumps (caking). Prolonged storage, especially in conditions of fluctuating humidity.[7][3]Gently break up the clumps with a mortar and pestle before use. To prevent this, purchase smaller quantities that will be used within a reasonable timeframe.
Inconsistent piezoelectric or ferroelectric measurements. The crystal structure may have been compromised by partial dehydration or deliquescence. There are also natural phase transitions between -18°C and 24°C that affect its properties.[5]Verify storage conditions. Perform a visual inspection of the crystals for any signs of degradation. For sensitive measurements, consider pre-conditioning the crystals in a controlled temperature and humidity environment.
Difficulty growing large, single crystals from solution. The solution is not supersaturated, or the cooling process is too rapid. Impurities may also be present.Ensure you start with a supersaturated solution, which can be achieved by dissolving the salt in heated distilled water.[8] Allow the solution to cool slowly and undisturbed. Use a seed crystal to encourage the growth of a single large crystal.[8]

Quantitative Stability Data

The stability of this compound is critically dependent on temperature and relative humidity (RH). The following table summarizes the key environmental parameters and their effects.

ParameterValueEffect on this compound StabilityReference(s)
Upper Temperature Limit ~55-56.5 °CBegins to decompose, losing water of hydration.[4][5][4][5]
Melting Point ~70-80 °CThe hydrated salt melts.[3][3]
Upper Humidity Limit > 84% RHDeliquescence: Absorbs atmospheric moisture and dissolves.[2][2]
Lower Humidity Limit < 30% RHEfflorescence: Loses water of hydration, forming a white powder.[2][2]
Ferroelectric Temperature Range -18 °C to 24 °CExhibits spontaneous polarization and strong piezoelectric effects within this range.[5] Outside this range, it is paraelectric.[5]

Experimental Protocols

Protocol 1: Gravimetric Analysis of this compound Stability

Objective: To quantitatively determine the effect of different relative humidity conditions on the stability of this compound crystals by measuring changes in mass.

Methodology:

  • Prepare several controlled humidity environments using sealed chambers (desiccators) containing different saturated salt solutions. For example:

    • ~33% RH: Saturated solution of Magnesium Chloride (MgCl₂)

    • ~58% RH: Saturated solution of Sodium Bromide (NaBr)

    • ~75% RH: Saturated solution of Sodium Chloride (NaCl)

    • ~90% RH: Saturated solution of Potassium Nitrate (KNO₃)

  • Weigh several samples of this compound crystals (approximately 1.0 g each) into pre-weighed watch glasses. Record the initial mass accurately.

  • Place one sample into each of the prepared humidity chambers.

  • Store the chambers at a constant temperature (e.g., 25°C).

  • At regular intervals (e.g., 24, 48, 72 hours), quickly remove the samples, re-weigh them, and calculate the percentage change in mass.

  • Plot the percentage mass change versus time for each humidity condition to determine the rates of water loss (efflorescence) or gain (deliquescence).

Protocol 2: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to lose its water of hydration and subsequently decomposes.

Methodology:

  • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

  • Place a small, accurately weighed sample of this compound (5-10 mg) into the TGA sample pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min).

  • Record the mass of the sample as a function of temperature.

  • The resulting TGA curve will show distinct steps corresponding to the loss of water molecules. The onset temperature of the first major weight loss step indicates the beginning of decomposition.

Logical Workflow for this compound Handling

The following diagram illustrates the decision-making process for handling and storing this compound to ensure its stability for experimental use.

RochelleSaltStability start Receive / Prepare This compound storage Store in Airtight Container (30% < RH < 84%) start->storage check_visual Visually Inspect Crystals Before Use storage->check_visual powder White Powder (Dehydrated) check_visual->powder Dehydrated? wet Wet / Dissolved (Deliquescent) check_visual->wet Wet? good Clear, Well-formed Crystals check_visual->good OK? recondition_dry Recondition in High Humidity (>30% RH) powder->recondition_dry recondition_wet Dry in Desiccator (<80% RH) wet->recondition_wet proceed Proceed with Experiment good->proceed recondition_dry->storage Stabilized recondition_wet->storage Stabilized

Caption: Workflow for ensuring this compound stability.

References

Rochelle Salt Piezoelectric Applications: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rochelle salt experimentation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this compound for piezoelectric applications, with a special focus on the complexities of poling.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used for piezoelectric applications?

This compound (Sodium Potassium Tartrate Tetrahydrate, KNaC₄H₄O₆·4H₂O) is a crystalline material known for its exceptionally high piezoelectric effect. It was one of the first materials discovered to exhibit ferroelectricity.[1][2][3] Its ability to generate a significant electrical charge in response to mechanical stress makes it a subject of interest for sensitive transducers, sensors, and other electromechanical devices.[4] However, its application is limited by its extreme sensitivity to environmental conditions.[4]

Q2: What are the unique challenges of working with this compound?

This compound presents three primary challenges for researchers:

  • Narrow Ferroelectric Range: It is only ferroelectric—the state required for spontaneous, switchable polarization—between its two Curie points of approximately -18°C (255 K) and +24°C (297 K).[5][6][7] Outside this temperature range, it loses its spontaneous polarization and strong piezoelectric properties.

  • Hygroscopic Nature: The crystal is highly sensitive to humidity. It will lose its water of crystallization (efflorescence) in environments with relative humidity below about 30-40% and will start to dissolve (deliquesce) in humidity above 84-85%.[8][9] This requires strict environmental control during experiments and storage.

  • Mechanical Fragility: As a crystalline salt, it is brittle and can be easily fractured by mechanical or thermal shock.

Q3: Is a high-voltage "poling" step necessary for this compound?

This is a critical point of distinction from many piezoelectric ceramics. While applying an electric field is necessary to observe ferroelectric hysteresis, a high-voltage "poling" procedure to induce piezoelectricity is often not required for this compound single crystals.

The piezoelectric properties of this compound are an intrinsic property of its crystal structure.[10] Recent research has shown that creating composites with well-oriented, epitaxially-grown this compound crystals can yield high piezoelectric performance without any subsequent poling step.[6] The focus is often on controlled crystal growth to achieve a preferred orientation rather than forcing domain alignment with an external field after growth.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low or No Piezoelectric Response

Possible Causes:

  • Temperature Outside Ferroelectric Range: The most common issue is the experiment being conducted outside the -18°C to +24°C window.

  • Crystal Degradation: The crystal may have been damaged by exposure to incorrect humidity levels, leading to a white, opaque crust (dehydration) or a softened surface (deliquescence).

  • Improper Crystal Orientation: The piezoelectric effect in this compound is anisotropic. The maximum response is along the ferroelectric 'a' axis. If the crystal is cut or contacted along a different axis, the measured response will be significantly lower.

  • Poor Electrode Contact: Inadequate contact between the electrodes and the crystal surface will prevent efficient charge collection.

Recommended Solutions:

  • Verify Temperature: Use a calibrated thermometer to ensure the crystal's ambient temperature is stable and within the ferroelectric range (ideally between 0°C and 20°C).

  • Inspect Crystal Quality: Visually inspect the crystal for clarity and smooth facets. If surface degradation is visible, the crystal is likely compromised. Store crystals in a sealed container with humidity control (e.g., a desiccator with a saturated salt solution to maintain a specific relative humidity).

  • Confirm Orientation: If cutting your own crystals, ensure they are cut perpendicular to the polar 'a' axis.

  • Improve Electrode Application: Use silver paste or carefully applied foil electrodes to ensure a uniform and complete connection to the crystal faces.[8] For testing, a simple setup involves sandwiching the crystal between two foil electrodes held in place with a gentle clamping mechanism.[11]

Issue 2: Inconsistent or Irregular Voltage Output During Measurement

Possible Causes:

  • Temperature Fluctuations: Even small temperature changes can cause significant variations in the piezoelectric and dielectric constants of this compound.[6]

  • Domain Switching Dynamics: The voltage output can be irregular as different domain structures within the crystal respond to stress. This is particularly noticeable if the crystal has internal defects.

  • Micro-cracking: Applying pressure too forcefully or unevenly can create micro-fractures in the crystal, leading to erratic electrical signals.

Recommended Solutions:

  • Stabilize Environment: Conduct experiments in a temperature-controlled chamber. Allow the crystal to reach thermal equilibrium before taking measurements.

  • Apply Force Uniformly: Use a calibrated mechanical press with parallel plates to apply a uniform, measured force across the entire electrode area. Avoid sharp point contacts.

  • Use Annealing: For some ferroelectric materials, annealing (heating above the Curie point and slowly cooling) can reduce internal stresses and defects. However, with this compound, this must be done with extreme care to avoid decomposition above 55°C.[4] A more practical approach is to let the crystal "rest" in a stable environment.

Issue 3: Physical Damage (Cracking) During Handling or Poling

Possible Causes:

  • Thermal Shock: Rapid changes in temperature can cause the crystal to crack.

  • Excessive Electric Field: Applying an electric field that is too high can induce mechanical stresses beyond the crystal's tolerance, causing physical damage.

  • Mechanical Stress: Over-tightening clamps or applying sharp, concentrated pressure will easily fracture the crystal.

Recommended Solutions:

  • Slow Temperature Changes: When changing the experimental temperature, do so at a slow, controlled rate.

  • Limit Electric Field: When applying a field for hysteresis measurements, start with a low voltage and increase it gradually. Monitor the crystal for any signs of stress.

  • Handle with Care: Use tweezers and gentle clamping mechanisms. When applying force for piezoelectric measurements, ensure it is distributed over a wide area.

Quantitative Data Summary

Achieving consistent piezoelectric coefficients is highly dependent on crystal quality and environmental control. The following table summarizes key electrical properties of this compound gathered from various experimental sources. Note that these values are typically measured on high-quality single crystals under ideal conditions and are not necessarily the result of a specific "poling" protocol.

PropertySymbolTypical Value(s)Temperature (°C)Notes
Piezoelectric Coefficients
d₁₄~300 - 2700 x 10⁻¹² C/N0 - 20Highly temperature dependent, peaks near the Curie points.[5][12]
d₂₅~ -50 x 10⁻¹² C/N~20
d₃₆~ 35 x 10⁻¹² C/N~20
d₂₁7.0(6) x 10⁻¹⁰ C/NFerroelectric PhaseDetermined by X-ray multiple diffraction.[13]
d₂₂2.2(9) x 10⁻⁹ C/NFerroelectric PhaseDetermined by X-ray multiple diffraction.[13]
d₂₃2.1(9) x 10⁻⁹ C/NFerroelectric PhaseDetermined by X-ray multiple diffraction.[13]
Coercive Field E_c~100 - 400 V/cm0 - 20Strongly dependent on temperature and frequency of the applied field.[8]
Spontaneous Polarization P_s~0.25 µC/cm²5Peaks mid-range between the two Curie points.[8]
Curie Temperatures T_c-18°C and +24°CN/ADefines the ferroelectric operating range.[5][6]

Experimental Protocols

Protocol 1: Preparation of this compound Crystal for Electrical Characterization

This protocol outlines the steps for preparing a grown this compound crystal for piezoelectric or ferroelectric measurements.

  • Crystal Selection: Choose a clear, well-formed single crystal free of visible cracks, inclusions, or surface degradation.

  • Cutting and Shaping (if necessary):

    • Identify the crystallographic axes. The ferroelectric 'a' axis is the polar axis.

    • To cut the crystal, use a wet thread saw. A standard blade will likely shatter it.

    • Cut a thin slab (e.g., 1-2 mm thick) perpendicular to the 'a' axis.

    • Gently polish the two parallel faces using fine-grit emery paper with a light oil or non-aqueous liquid to prevent dissolution.

  • Cleaning: Gently clean the polished surfaces with a lint-free cloth lightly dampened with ethanol (B145695) to remove any debris or oil. Allow it to dry completely in a controlled humidity environment.

  • Electrode Application:

    • Apply a thin, uniform layer of silver paste to the two parallel faces, ensuring complete coverage.

    • Alternatively, cut two pieces of aluminum foil slightly larger than the crystal faces.

    • Place the crystal between the foil pieces.

  • Mounting:

    • Mount the electroded crystal in a sample holder that makes gentle but firm electrical and mechanical contact. Spring-loaded clips are often used.

    • Ensure the holder is electrically isolated to prevent short circuits.

Protocol 2: Measuring the Ferroelectric Hysteresis (P-E) Loop

This protocol describes how to apply an electric field to observe the characteristic ferroelectric hysteresis loop. This is a characterization technique, not a poling procedure for enhancing piezoelectricity.

  • Setup:

    • Place the prepared and mounted crystal in a temperature and humidity-controlled chamber.

    • Connect the electrodes to a Sawyer-Tower circuit, which allows for the measurement of polarization (charge) versus applied electric field.[14]

    • The circuit typically consists of a high-voltage AC source, the sample, and a standard reference capacitor in series. The voltage across the sample represents the E-field, and the voltage across the reference capacitor represents the polarization (P).

  • Environmental Control:

    • Set the temperature to a point within the ferroelectric range (e.g., 10°C).

    • Allow the system to stabilize for at least 30 minutes.

  • Measurement:

    • Set the AC voltage source to a low frequency (e.g., 10-60 Hz).

    • Begin with a low applied voltage and slowly increase it.

    • Observe the P-E loop on an oscilloscope connected to the Sawyer-Tower circuit. As the voltage increases, you should see the characteristic S-shaped hysteresis loop form.

    • Record the spontaneous polarization (P_s), remanent polarization (P_r), and coercive field (E_c) from the loop.[8]

  • Shutdown:

    • Slowly ramp down the applied voltage to zero.

    • Turn off the power supply.

Visualizations

Troubleshooting_Flowchart

Experimental_Workflow

References

improving the mechanical stability of Rochelle salt crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the mechanical stability of Rochelle salt (Sodium Potassium Tartrate Tetrahydrate, KNaC₄H₄O₆·4H₂O) crystals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that compromise the mechanical stability of this compound crystals?

A1: The primary factors include inherent brittleness, sensitivity to environmental conditions, and defects formed during the growth process. This compound crystals are susceptible to dehydration in low humidity and will liquefy in high humidity.[1] They are also sensitive to temperature, decomposing above 55°C (131°F).[2][3] Physical stresses, such as cutting or impact, can easily cause fractures and defects.[1][4]

Q2: How can I improve the hardness of my this compound crystals?

A2: Doping the crystal lattice with certain additives can enhance mechanical hardness. For instance, incorporating thiourea (B124793) into the crystal structure has been shown to increase the Vicker's microhardness of the resulting crystals.[5] Another approach is to create a composite material by growing the this compound crystal within a polymer matrix, such as 3D-printed polylactic acid (PLA), which encapsulates and reinforces the brittle crystal.[6]

Q3: My crystals are forming as fine, needle-like structures instead of the desired prismatic shape. What is causing this?

A3: The formation of fine, needle-like crystals is often a result of excessive supersaturation and rapid crystallization.[7] To resolve this, it is recommended to reduce the degree of supersaturation in your growth solution and introduce a prismatic seed crystal to guide the desired crystal habit.[7]

Q4: I am not getting any crystal growth at all. What are the likely reasons?

A4: The most common reason for a lack of crystal growth is an unsaturated or insufficiently concentrated solution.[2][8] Ensure that you have dissolved enough this compound at a high enough temperature to create a supersaturated solution upon cooling.[8] If no crystals appear after a few days, you can try refrigerating the solution, as this compound is more soluble at higher temperatures, or increasing the evaporation rate.[2]

Q5: How should I properly store this compound crystals to maintain their stability?

A5: this compound crystals must be protected from moisture and heat.[2] They should be stored in a controlled environment where the relative humidity is within a stable range to prevent dehydration or deliquescence.[1] For long-term preservation, especially if not being used for piezoelectric experiments, you can seal the crystal with a water-free resin or clear nail polish.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Crystal is brittle and fractures easily during handling. 1. Inherent property of pure this compound. 2. Internal stresses and defects from the growth process.[9]1. Doping: Introduce thiourea into the growth solution to increase crystal hardness.[5] 2. Composite Formation: Grow the crystal within a 3D-printed PLA matrix for structural reinforcement.[6] 3. Annealing: While not explicitly detailed for this compound in the provided results, gentle annealing (controlled heating and cooling) is a common technique to reduce internal stresses in crystals.
Formation of a non-crystalline solid or amorphous precipitate. 1. Rapid crystallization due to high supersaturation.[5][7] 2. Presence of impurities that inhibit ordered crystal growth.[10]1. Control Supersaturation: Reduce the initial concentration of the solute or cool the solution more slowly.[7][10] 2. Introduce Seed Crystals: Add a small, well-formed this compound crystal to the solution to encourage ordered growth.[7] 3. Purification: Recrystallize the starting material to remove impurities.[10]
Crystals are cloudy or contain visible inclusions. 1. Rapid growth rate trapping solvent or impurities.[11] 2. Impurities in the starting materials (e.g., anti-caking agents in cream of tartar).[7] 3. Gravity-driven convection currents in the solution causing defects.[9]1. Slow Growth Rate: Decrease the rate of cooling or evaporation to allow impurities to be excluded from the crystal lattice.[11] 2. Purify Materials: Use high-purity starting chemicals or recrystallize the cream of tartar before synthesis.[7][10] Consider using activated charcoal to decolorize the solution.[10] 3. Minimize Convection: Maintain a stable temperature to reduce convection currents in the growth vessel.
White crust forms on the crystal surface over time. Dehydration (efflorescence) due to exposure to a dry environment.[1]1. Humidity Control: Store the crystal in an environment with controlled, moderate humidity.[12] 2. Sealing: Coat the crystal with a water-free sealant like resin or clear nail polish for protection.[2]

Quantitative Data Summary

Table 1: Vicker's Microhardness of Pure vs. Doped this compound

Crystal TypeObservation
Pure this compoundBaseline mechanical hardness.
Thiourea Doped this compoundExhibits higher microhardness compared to pure this compound, indicating improved mechanical stability.[5]

Table 2: Piezoelectric Coefficient of this compound Composites

MaterialThicknessMeasured Piezoelectric Coefficient (d₃₃)
PLA/RS Composite1.5 mm120 pC/N
PLA/RS Composite2.5 mm30 pC/N
Reference: PVDF-TrFEN/ALower than the manufactured PLA/RS samples.
(Data extracted from a study on 3D-printed biodegradable piezoelectric salt composites)[6]

Experimental Protocols

Protocol 1: Growth of Thiourea-Doped this compound for Improved Hardness

This protocol is based on the slow evaporation method to enhance mechanical stability.

  • Solution Preparation:

    • Prepare a saturated solution of pure this compound in deionized water at room temperature.

    • In a separate beaker, prepare a dilute aqueous solution of thiourea (e.g., 0.0007M).

    • Add the thiourea solution to the saturated this compound solution. The exact ratio may require optimization, but the goal is a low concentration of the dopant.

  • Crystallization:

    • Filter the mixed solution to remove any particulate impurities.

    • Pour the solution into a clean crystallizing dish.

    • Cover the dish with a perforated film (e.g., parafilm with small holes) to allow for slow evaporation.

    • Place the dish in a location with a stable temperature and minimal vibrations to promote the growth of high-quality single crystals.[5]

  • Crystal Harvesting:

    • Once crystals of the desired size have formed (this may take several days to weeks), carefully remove them from the solution using tweezers.

    • Gently dry the crystals with a lint-free cloth.

  • Mechanical Testing (Vicker's Microhardness):

    • Select a well-formed, transparent crystal.

    • Place the crystal on the stage of a Vicker's microhardness tester.

    • Apply a specific load for a set duration using the diamond indenter.

    • Measure the dimensions of the resulting indentation to calculate the microhardness value.

Protocol 2: Fabrication of a this compound/PLA Composite

This protocol describes embedding a this compound crystal within a polymer matrix for enhanced durability.

  • Matrix Fabrication:

    • Design a matrix structure (e.g., a mesh or lattice) using CAD software.

    • Use a 3D printer to fabricate the matrix from a biodegradable polymer like Polylactic Acid (PLA).[6]

  • Seed Crystal Preparation:

    • Grow a small, high-quality single crystal of this compound to use as a seed.

    • Attach the seed crystal to one side of the 3D-printed PLA matrix. Ensure the desired crystal orientation is aligned with the matrix structure.[6]

  • Composite Growth (Liquid-Phase Epitaxy):

    • Prepare a supersaturated solution of this compound.

    • Submerge the PLA matrix with the attached seed crystal into the supersaturated solution.

    • Maintain the setup at a constant temperature (e.g., around 21°C) to allow the this compound crystal to grow and fill the voids of the PLA matrix.[6]

  • Harvesting and Finishing:

    • Once the crystal growth has adequately encapsulated the matrix, remove the composite from the solution.

    • Allow the composite to dry thoroughly. The resulting structure will have the piezoelectric properties of this compound with the enhanced mechanical robustness of the PLA matrix.[6]

Visualizations

TroubleshootingWorkflow Troubleshooting Crystal Growth Issues start Start: Crystal Growth Experiment issue Identify Issue start->issue no_crystals No Crystals Forming issue->no_crystals No Growth needle_crystals Needle-like or Small Crystals issue->needle_crystals Poor Habit brittle_crystals Crystals are Brittle issue->brittle_crystals Low Stability cause_unsaturated Cause: Unsaturated Solution? no_crystals->cause_unsaturated cause_rapid_cooling Cause: Rapid Cooling/ High Supersaturation? needle_crystals->cause_rapid_cooling cause_inherent Cause: Inherent Brittleness? brittle_crystals->cause_inherent solution_saturate Action: Increase Concentration or Evaporate Water cause_unsaturated->solution_saturate Yes end Result: Improved Crystal Quality cause_unsaturated->end No, check purity solution_slow_cool Action: Slow Cooling Rate & Use Seed Crystal cause_rapid_cooling->solution_slow_cool Yes cause_rapid_cooling->end No, check purity solution_dope Action: Dope with Thiourea or Create Composite cause_inherent->solution_dope Yes solution_saturate->end solution_slow_cool->end solution_dope->end

Caption: Troubleshooting workflow for common this compound crystal growth problems.

MechanicalStabilityWorkflow Workflow for Enhancing Mechanical Stability start Start: Need for Mechanically Stable Crystal choice Select Enhancement Method start->choice doping Method 1: Doping choice->doping Intrinsic composite Method 2: Composite Formation choice->composite Extrinsic doping_prep Prepare Saturated RS Solution + Thiourea doping->doping_prep composite_prep 3D Print PLA Matrix & Prepare Seed composite->composite_prep doping_grow Grow Crystal by Slow Evaporation doping_prep->doping_grow doping_result Result: Doped Crystal with Increased Hardness doping_grow->doping_result composite_grow Grow Crystal into Matrix via LPE composite_prep->composite_grow composite_result Result: Reinforced Composite Material composite_grow->composite_result

Caption: Experimental workflows for improving the mechanical stability of this compound.

References

Technical Support Center: Refinement of Sawyer-Tower Circuit for Rochelle Salt Hysteresis Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing a refined Sawyer-Tower circuit to measure the hysteresis loop of Rochelle salt.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My hysteresis loop appears distorted, rounded, or "banana-shaped." What is the cause and how can I fix it?

A1: A distorted, open, or rounded hysteresis loop is often indicative of phase shifts in the measurement circuit or electrical leakage through the sample.[1][2][3]

  • Phase Shift: The primary cause is often a phase difference between the voltage applied to the sample (X-axis of the oscilloscope) and the voltage across the sense capacitor, which represents the charge (Y-axis).[2] This can be caused by the sample's own capacitance and resistance, as well as the components of the measurement circuit itself.

    • Solution: Introduce a phase compensation circuit. A simple approach is to use a variable resistor-capacitor (RC) network in the X-channel of the oscilloscope to manually adjust the phase and "close" the loop. More advanced setups use a bridge circuit to nullify these effects.[1]

  • Sample Conductivity: this compound can exhibit some conductivity, which causes the loop to open up and tilt.[1] This is because the current measured by the sense capacitor is a combination of the displacement current (related to polarization) and a resistive leakage current.

    • Solution: A compensation circuit, often a variable resistor in parallel with a capacitor, can be used to subtract the leakage current component.[4] Alternatively, numerical methods can be applied post-measurement to correct for the conductivity.[4]

Q2: I'm not observing a hysteresis loop at all, just a straight or slightly curved line. What's wrong?

A2: This typically indicates one of several issues: the material is not in its ferroelectric phase, the applied electric field is too low, or there is a problem with the circuit setup.

  • Temperature: this compound is only ferroelectric between its two Curie points, approximately -18°C (255 K) and 24°C (297 K).[5][6][7] Outside of this temperature range, it is paraelectric and will exhibit a linear dielectric response (a straight line on the P-E plot).

    • Solution: Ensure your sample's temperature is controlled and maintained within the ferroelectric range.

  • Insufficient Electric Field: The applied voltage may not be high enough to overcome the coercive field (Ec) of the material, which is necessary to switch the polarization and trace the hysteresis loop.

    • Solution: Gradually and carefully increase the amplitude of the driving voltage from the function generator. Be cautious not to exceed the dielectric breakdown strength of your sample. For bulk crystals (0.5 to 1 mm thick), high voltages may be required.[8]

  • Circuit Configuration: An incorrect ratio between the sense capacitor (Cs) and the sample capacitance (Cx) can lead to issues. If Cs is too small, a significant portion of the applied voltage will drop across it, reducing the field across the sample.[9]

    • Solution: As a rule of thumb, the capacitance of the sense capacitor should be much larger than that of the sample (typically Cs > 100 * Cx). This ensures that most of the applied voltage is across the sample.

Q3: The hysteresis loop appears asymmetric or shifted along the voltage or polarization axis. Why is this happening?

A3: An asymmetric or shifted loop can be caused by internal bias fields within the crystal or DC offsets in the measurement electronics.

  • Internal Bias: Defects, impurities, or stress in the this compound crystal can create a preferred polarization direction, resulting in a hysteresis loop that is not centered at the origin.

  • DC Offsets: A DC offset from the function generator or oscilloscope can also shift the loop.

    • Solution: First, ensure that your function generator's output is set to have zero DC offset. Check the ground connections in your circuit. If the asymmetry persists, it is likely due to an internal bias in the sample. This is a property of the material itself and may be influenced by its preparation and history.

Q4: How do I properly prepare a this compound crystal for measurement?

A4: Proper sample preparation is crucial for obtaining good results.

  • Crystal Growth: Single crystals can be grown from a saturated solution.[5]

  • Cutting and Polishing: The crystal should be cut into a thin slab perpendicular to the ferroelectric 'a' axis.[5][10] The surfaces should then be polished to be flat and parallel.

  • Electroding: A conductive material, such as silver paint or evaporated gold, should be applied to the two parallel faces to form the capacitor electrodes.

  • Humidity Control: this compound is sensitive to humidity. It can dehydrate in low humidity and deliquesce in high humidity.[5][6] It is advisable to perform experiments in a controlled humidity environment (40-85% relative humidity).[5]

Quantitative Data Summary

The following table provides typical values and ranges for components and parameters in a Sawyer-Tower experiment with this compound. These values are illustrative and may need to be adjusted based on the specific crystal dimensions and experimental setup.

ParameterTypical Value / RangeNotes
This compound Sample
Thickness0.5 mm - 2 mm[5][8]
Electrode Area0.5 cm² - 1.0 cm²[5]
Capacitance (Cx)100 pF - 1 nFHighly dependent on temperature and sample geometry.
Coercive Field (Ec)200 V/cm - 400 V/cmVaries with temperature and frequency.[5]
Spontaneous Polarization (Ps)0.2 µC/cm² - 0.25 µC/cm²Maximum value is near the center of the ferroelectric temperature range.[5]
Sawyer-Tower Circuit
Driving Voltage Frequency50 Hz / 60 Hz - 1 kHzLower frequencies are common for initial characterization.[1][11]
Driving Voltage Amplitude50 V - 1000 V (peak)Depends on sample thickness and coercive field.[1][8]
Sense Capacitor (Cs)0.1 µF - 10 µFShould be a high-quality, low-leakage linear capacitor. Must be Cs >> Cx.
Oscilloscope Input Impedance1 MΩStandard for most oscilloscopes.[3]

Experimental Protocol: Hysteresis Measurement of this compound

This protocol outlines the steps for measuring the ferroelectric hysteresis loop of a this compound crystal using a refined Sawyer-Tower circuit with phase compensation.

1. Sample Preparation: a. Prepare a thin slab of this compound crystal (0.5-2.0 mm thick) cut perpendicular to the ferroelectric 'a' axis.[5] b. Apply conductive electrodes (e.g., silver paint) to the two large, parallel faces. c. Measure the thickness (d) and electrode area (A) of the sample. d. Mount the sample in a temperature-controlled holder.

2. Circuit Assembly: a. Construct the Sawyer-Tower circuit as shown in the diagram below. b. Connect the output of a function generator (sine or triangle wave) in series with the this compound sample (Cx) and a linear sense capacitor (Cs). Ensure Cs >> Cx. A 1 µF ceramic or film capacitor is a common choice. c. Connect the voltage across the sample (or a scaled version using a high-impedance voltage divider) to the X-input (Channel 1) of a digital oscilloscope. d. Connect the voltage across the sense capacitor (Vsense) to the Y-input (Channel 2) of the oscilloscope. e. Ensure all components share a common ground.

3. Measurement Procedure: a. Set the oscilloscope to X-Y mode. b. Set the function generator to a sine wave output at a frequency of 60 Hz. c. Set the initial output amplitude to a low value (e.g., 5V). d. Adjust the temperature controller to bring the sample to a temperature within its ferroelectric range (e.g., 10°C). e. Slowly and carefully increase the amplitude of the function generator voltage. Observe the trace on the oscilloscope. f. As the voltage increases, a tilted line should evolve into the characteristic hysteresis loop shape as the applied field surpasses the coercive field of the sample. g. If the loop appears open or rounded, adjust the phase compensation circuit until the loop is closed and sharp at the tips. h. Once a well-defined, saturated hysteresis loop is obtained, record the image from the oscilloscope.

4. Data Analysis: a. From the oscilloscope display, measure the key parameters:

  • Coercive Field (Ec): Half of the total width of the loop along the X-axis. Convert this voltage to an electric field using E = V/d.
  • Remanent Polarization (Pr): The polarization value where the loop intersects the Y-axis (at zero electric field).
  • Spontaneous Polarization (Ps): The saturation polarization, typically extrapolated from the high-field portion of the loop to the Y-axis. b. The polarization (P) can be calculated from the voltage across the sense capacitor (Vy) using the formula: P = (Cs * Vy) / A, where A is the electrode area of the sample.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_setup 2. Setup cluster_measurement 3. Measurement cluster_analysis 4. Analysis prep_sample Prepare Rochelle Salt Sample mount_sample Mount in Temp Controlled Holder prep_sample->mount_sample build_circuit Assemble Sawyer- Tower Circuit mount_sample->build_circuit connect_scope Connect to Oscilloscope build_circuit->connect_scope set_params Set Initial T, f, V connect_scope->set_params increase_V Increase Driving Voltage set_params->increase_V observe_loop Observe Loop Formation increase_V->observe_loop compensate Adjust Phase Compensation observe_loop->compensate record_data Record Data compensate->record_data calc_params Calculate Ps, Pr, Ec record_data->calc_params

Caption: Experimental workflow for hysteresis measurement.

Troubleshooting_Logic cluster_phase Phase/Leakage Issues cluster_no_loop No Loop (Line) start Distorted Hysteresis Loop? phase_shift Phase Shift between X and Y channels start->phase_shift Yes, open/ rounded leakage Sample Conductivity (Leakage Current) start->leakage Yes, open/ rounded temp_issue Temperature outside ferroelectric range (-18°C to 24°C) start->temp_issue No, just a line field_issue Applied Electric Field too low (< Ec) start->field_issue No, just a line circuit_issue Incorrect Cs / Cx ratio (Cs not >> Cx) start->circuit_issue No, just a line solution_phase Solution: - Add Phase Compensation Circuit - Use Bridge Measurement phase_shift->solution_phase solution_leakage Solution: - Add Compensation Resistor - Use Numerical Correction leakage->solution_leakage solution_temp Solution: Adjust sample temperature temp_issue->solution_temp solution_field Solution: Increase driving voltage field_issue->solution_field solution_circuit Solution: Use larger sense capacitor circuit_issue->solution_circuit

Caption: Troubleshooting logic for common hysteresis loop issues.

References

Technical Support Center: Rochelle Salt (Potassium Sodium Tartrate Tetrahydrate)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Rochelle Salt Applications. This resource is designed for researchers, scientists, and drug development professionals working with this compound, particularly in electronic applications where controlling water content is critical. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its water content significant for electronic applications?

A1: this compound (Potassium Sodium Tartrate Tetrahydrate, KNaC₄H₄O₆·4H₂O) is a double salt of tartaric acid known for its significant piezoelectric and ferroelectric properties. The four water molecules in its crystal structure (water of hydration) are crucial to its properties but also make it highly sensitive to environmental conditions. For electronic applications such as transducers, sensors, and actuators, precise control of the material's properties is essential. The water content directly influences the dielectric constant, piezoelectric coefficients, and mechanical stability of the crystals.[1][2] Uncontrolled changes in hydration can lead to performance degradation and device failure.

Q2: How do humidity and temperature affect this compound crystals?

A2: this compound is highly susceptible to changes in ambient humidity and temperature.

  • Efflorescence: In a dry environment (relative humidity below 30-40%), the crystal will lose water molecules to the atmosphere, a process known as efflorescence.[1][3] This can lead to the formation of a white, opaque dehydrated layer on the crystal surface and alter its piezoelectric properties.[3]

  • Deliquescence: In a humid environment (relative humidity above 84%), the crystal will absorb moisture from the air and can eventually dissolve, a process called deliquescence.[4]

  • Temperature: this compound begins to decompose at moderately high temperatures (around 55°C or 131°F), where it starts to lose its water of hydration.[5] Specifically, at 55°C (328 K), it loses one water molecule, and at 100°C (373 K), it loses a total of three water molecules.[3]

Q3: What are the ideal storage conditions for this compound crystals to maintain their integrity?

A3: To prevent changes in hydration, this compound crystals should be stored in a controlled environment. The ideal relative humidity range for storage is between 40% and 85%.[6] A sealed container with a humidity control solution (e.g., a saturated salt solution) can provide a stable environment. Temperature should be kept stable and below its decomposition temperature of 55°C. For long-term storage, a desiccator with a suitable saturated salt solution to maintain the desired humidity is recommended.[7]

Q4: Can I use dehydrated this compound for my application? What are the expected changes in properties?

A4: Yes, partially or fully dehydrated this compound can be used, and in some cases, it may be desirable. A slight drying effect has been observed to reduce dielectric losses and increase the stiffness (Young's modulus) of the crystal.[7] However, the dehydration process must be carefully controlled to avoid crystal damage and achieve the desired properties. Significant changes in the crystal structure occur upon dehydration, which will alter the piezoelectric and ferroelectric characteristics.[3] The exact properties of partially dehydrated this compound are an area of ongoing research.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Crystal appears cloudy or has a white surface layer. Efflorescence due to low humidity storage or exposure to a dry environment.[3]1. Immediately move the crystal to a controlled humidity environment (40-85% RH). 2. For future storage, use a sealed container with a humidity control solution. 3. Characterize the crystal's properties to determine if they have been irreversibly altered.
Crystal surface is sticky or appears to be dissolving. Deliquescence due to high humidity storage or exposure.[4]1. Move the crystal to a lower humidity environment (below 85% RH). 2. Gently blot any excess moisture with a lint-free cloth. 3. Allow the crystal to equilibrate in a controlled humidity environment before use.
Inconsistent or drifting electrical measurements (capacitance, piezoelectric response). Fluctuations in ambient temperature and/or humidity affecting the crystal's water content.[1]1. Perform all measurements in a controlled environment (e.g., a glove box with humidity control or a sealed test chamber). 2. Allow the crystal and measurement setup to thermally and atmospherically equilibrate before taking readings. 3. Consider encapsulating the crystal to protect it from environmental changes.[7]
Cracking or fracturing of the crystal during handling or processing. Mechanical stress combined with the inherent brittleness of the crystal. Dehydration can also increase brittleness.1. Handle crystals with care, using appropriate tools (e.g., tweezers with soft tips). 2. Avoid rapid temperature changes which can induce thermal stress. 3. If cutting or shaping is required, use a wet thread sawing technique to minimize mechanical shock.
Low or no piezoelectric response from a grown crystal. 1. Improper crystal orientation. 2. Presence of impurities. 3. Incomplete crystallization or amorphous solid formation.1. Ensure the crystal is cut along the correct crystallographic axes to access the desired piezoelectric effect. 2. Purify starting materials before crystal growth. 3. Optimize crystal growth conditions (e.g., slow cooling, use of a seed crystal) to obtain a single, well-formed crystal.

Experimental Protocols

Protocol 1: Controlled Thermal Dehydration of this compound

This protocol describes a method for partially dehydrating this compound crystals using controlled heating.

Objective: To reduce the number of water molecules of hydration in a controlled manner.

Materials:

  • This compound single crystal

  • Thermogravimetric Analyzer (TGA) or a tube furnace with precise temperature control

  • Inert gas supply (e.g., dry nitrogen)

  • Sample holder (e.g., alumina (B75360) crucible)

  • Desiccator for cooling

Methodology:

  • Sample Preparation: Select a high-quality, transparent this compound crystal.

  • Initial Characterization (Optional): Characterize the initial properties of the crystal (e.g., mass, dimensions, piezoelectric coefficient) for later comparison.

  • Dehydration Process:

    • Place the crystal in the TGA or tube furnace.

    • Purge the chamber with a dry inert gas (e.g., nitrogen) to create a low-humidity environment.

    • Step 1 (Removal of one water molecule): Slowly heat the sample to 55°C (328 K) at a controlled ramp rate (e.g., 1-2°C/min). Hold at this temperature until the mass stabilizes, indicating the loss of one water molecule per formula unit.[3]

    • Step 2 (Removal of three water molecules): For further dehydration, continue heating to 100°C (373 K) and hold until mass stabilization.[3]

  • Cooling: Slowly cool the sample back to room temperature under the inert atmosphere to prevent rehydration.

  • Storage: Immediately transfer the dehydrated crystal to a desiccator or a sealed container with a desiccant for storage.

  • Final Characterization: Re-characterize the properties of the dehydrated crystal.

Protocol 2: Analysis of Water Content using Thermogravimetric Analysis (TGA)

Objective: To quantitatively determine the water content of a this compound sample.

Materials:

  • This compound sample (crystal or powder)

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans (e.g., alumina or platinum)

  • Inert gas supply (e.g., nitrogen)

Methodology:

  • Instrument Calibration: Calibrate the TGA for temperature and mass according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA pan.

  • TGA Measurement:

    • Place the sample pan in the TGA furnace.

    • Heat the sample from room temperature to approximately 200°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • The TGA curve will show distinct steps corresponding to the loss of water molecules.

    • Calculate the percentage mass loss at each step.

    • Correlate the mass loss to the number of water molecules lost based on the molar mass of water and this compound tetrahydrate.

Protocol 3: Analysis of Water Content using Karl Fischer Titration

Objective: To accurately determine the water content in a this compound sample, especially for low water concentrations.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagents

  • Anhydrous methanol (B129727) or other suitable solvent

  • This compound sample

Methodology:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions, ensuring the system is free of ambient moisture.

  • Solvent Preparation: Add a suitable volume of anhydrous solvent to the titration vessel and titrate to a dry endpoint to eliminate any residual water in the solvent.

  • Sample Introduction: Accurately weigh and introduce a known amount of the this compound sample into the titration vessel.

  • Titration: Start the titration. The iodine in the Karl Fischer reagent will react stoichiometrically with the water in the sample.

  • Endpoint Detection: The titration endpoint is detected potentiometrically when all the water has been consumed.

  • Calculation: The instrument's software will automatically calculate the water content based on the amount of titrant used.

Quantitative Data

The following table summarizes key quantitative data related to this compound and its hydration states. Note: Data for partially dehydrated states is limited and represents an area for further experimental investigation.

PropertyFully Hydrated (4H₂O)Partially Dehydrated (e.g., 3H₂O)AnhydrousUnit
Decomposition Temperature ~55 (starts to lose water)[5]>55-°C
Relative Humidity Stability 40 - 85[6]< 40-% RH
Piezoelectric Coefficient (d₂₂) ~2.2 x 10⁻⁹Data not readily availableData not readily availableC/N
Piezoelectric Coefficient (d₂₃) ~2.1 x 10⁻⁹Data not readily availableData not readily availableC/N
Dielectric Constant (ε) Varies with temperature and crystal orientationExpected to decrease[7]Data not readily available-

Visualizations

Experimental_Workflow_Dehydration cluster_prep Sample Preparation cluster_dehydration Controlled Dehydration cluster_post Post-Processing & Analysis start Start: Select High-Quality This compound Crystal char1 Initial Characterization (Mass, Piezo-response) start->char1 setup Place in Furnace/TGA under Inert Gas char1->setup heat Heat to 55°C (1 H₂O loss) or 100°C (3 H₂O loss) setup->heat hold Hold at Temperature until Mass Stabilizes heat->hold cool Cool to Room Temp under Inert Gas hold->cool store Store in Desiccator cool->store char2 Final Characterization (Mass, Piezo-response) store->char2 end End: Dehydrated Crystal char2->end

Caption: Workflow for controlled thermal dehydration of this compound.

Logical_Relationship_Humidity cluster_env Environmental Conditions cluster_effect Resulting Effects Rochelle This compound Crystal (KNaC₄H₄O₆·4H₂O) Low_RH Low Relative Humidity (< 40%) Rochelle->Low_RH High_RH High Relative Humidity (> 85%) Rochelle->High_RH High_Temp High Temperature (> 55°C) Rochelle->High_Temp Efflorescence Efflorescence (Loses H₂O) Low_RH->Efflorescence Deliquescence Deliquescence (Absorbs H₂O) High_RH->Deliquescence Decomposition Decomposition (Loses H₂O) High_Temp->Decomposition

Caption: Effects of environmental conditions on this compound.

References

Validation & Comparative

A Comparative Guide to the Piezoelectric Properties of Rochelle Salt and KDP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the piezoelectric properties of Rochelle salt (Sodium Potassium Tartrate Tetrahydrate, KNaC₄H₄O₆·4H₂O) and Potassium Dihydrogen Phosphate (KDP, KH₂PO₄). The information presented is intended to assist researchers in selecting the appropriate material for their specific applications, ranging from sensitive detectors to high-frequency transducers.

Quantitative Comparison of Piezoelectric Properties

The following table summarizes the key piezoelectric and dielectric properties of this compound and KDP. It is important to note that the properties of this compound are highly dependent on temperature and the specific crystal cut.

PropertySymbolThis compoundKDP (Potassium Dihydrogen Phosphate)Units
Piezoelectric Charge Coefficient
d₁₄>100[1]-pC/N
d₂₅3.7(8) x 10⁻¹¹ C/N (37 pC/N)[2]1.7(2)[3]pC/N
d₃₆-21(2)[3]pC/N
d₂₁7.0(6) x 10⁻¹⁰ C/N (700 pC/N)[2]-pC/N
d₂₂2.2(9) x 10⁻⁹ C/N (2200 pC/N)[2]-pC/N
d₂₃2.1(9) x 10⁻⁹ C/N (2100 pC/N)[2]-pC/N
d₃₃ (effective, in composite)30 - 120[1][4]4.54[5]pC/N
Piezoelectric Voltage Constant
g₃₃Calculated value varies significantly with temperatureNo direct experimental value foundV·m/N
Electromechanical Coupling Coefficient
kₚ (planar, in composite)0.15 - 0.25[4]--
k₃₃-0.04[5]-
Relative Dielectric Constant εr (ε/ε₀)~10³ (at Curie points), highly temperature-dependent[6]~21 (a-axis), ~43 (c-axis) at room temperature[2]-
Curie Temperature T𝒸-18°C and +24°C[1]-150°C[2]°C
Decomposition Temperature 55[7]~210 (normal atmosphere)[8]°C

Note: The piezoelectric properties of single-crystal this compound can be significantly higher than those reported for composites.

Logical Flow of Comparison

G cluster_0 Material Selection cluster_1 Piezoelectric Properties cluster_2 Performance Factors cluster_3 Application Suitability This compound This compound d Piezoelectric Charge Coefficient (d) This compound->d Very High 'd' values epsilon Dielectric Constant (ε) This compound->epsilon Very High ε Temp Temperature Stability This compound->Temp Poor High_Sensitivity High Sensitivity Sensors (e.g., microphones, hydrophones) This compound->High_Sensitivity KDP KDP KDP->d Moderate 'd' values KDP->epsilon Low ε KDP->Temp Good High_Frequency High-Frequency Transducers (e.g., ultrasonic) KDP->High_Frequency Stable_Devices Environmentally Stable Devices KDP->Stable_Devices g Piezoelectric Voltage Constant (g) d->g k Electromechanical Coupling Coefficient (k) d->k d->High_Sensitivity epsilon->g epsilon->k Temp->Stable_Devices Freq Frequency Response Mech Mechanical Properties G cluster_0 Berlincourt Method Workflow A Sample Preparation (Crystal cutting and electroding) B Sample Clamping (Between probes of d33 meter) A->B C Application of Low-Frequency Force (Sinusoidal stress applied) B->C D Charge Measurement (Generated charge is measured) C->D E d33 Calculation (d33 = Charge / Force) D->E G cluster_0 Resonance Method Workflow A Sample Preparation (Specific geometry and electroding) B Impedance Analysis (Measure impedance vs. frequency) A->B C Identify Resonance (fr) and Anti-Resonance (fa) Frequencies B->C D Calculate Coupling Coefficient (k) (Using fr and fa) C->D

References

A Comparative Study of Rochelle Salt and Quartz for Transducer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of transducer technology, the selection of a piezoelectric material is a critical determinant of device performance. Among the earliest discovered piezoelectric materials, Rochelle salt and quartz have historically been pivotal. This guide provides a comprehensive comparative analysis of these two materials for transducer applications, supported by quantitative data and detailed experimental protocols for characterization.

Executive Summary

This compound exhibits a remarkably high piezoelectric effect, making it an attractive candidate for applications requiring high sensitivity. However, its utility is significantly hampered by its strong dependence on temperature and humidity, as well as its mechanical fragility. In stark contrast, quartz stands out for its exceptional stability, high mechanical strength, and low sensitivity to environmental fluctuations, establishing it as a benchmark material in the field, despite its more modest piezoelectric coefficients. The choice between these two materials, therefore, represents a trade-off between sensitivity and stability.

Quantitative Data Comparison

The following tables summarize the key piezoelectric, dielectric, and mechanical properties of this compound and quartz.

Table 1: Piezoelectric and Dielectric Properties

PropertyThis compoundQuartz (α-Quartz)Units
Piezoelectric Strain Coefficients
d₁₄~ -350 to -550-pC/N
d₂₅~ 500 to 600-pC/N
d₃₆~ -30 to -50-pC/N
d₁₁-2.3pC/N
Piezoelectric Voltage Coefficient
g₁₁-~5.8 x 10⁻²V·m/N
Relative Dielectric Constant
εr (at room temp, low frequency)>200 (highly temperature dependent)[1][2]4.5 - 4.6-

Table 2: Mechanical and Thermal Properties

PropertyThis compoundQuartz (α-Quartz)Units
Young's Modulus 13 - 31[3]71.7 - 97.2[4][5][6]GPa
Density 1.772.65g/cm³
Operating Temperature Range -18 to 24 (ferroelectric phase)[7]-273 to 573°C
Curie Temperature 24 and -18 (Upper and Lower)[7]573°C
Humidity Sensitivity High; deliquescent outside 35-85% RHVery Low-

Experimental Protocols

Detailed methodologies for characterizing the key properties of piezoelectric materials are crucial for a comparative study.

Measurement of Piezoelectric Strain Coefficient (d₃₃) - Direct Method

The direct piezoelectric effect, where an applied stress induces a charge, is commonly used to determine the piezoelectric coefficient d₃₃.

Methodology:

  • Sample Preparation: A sample of the material is cut into a specific geometry (e.g., a disk or a plate) with electrodes applied to its parallel faces. The dimensions of the sample are precisely measured.

  • Force Application: A known, periodically varying force is applied to the sample using a mechanical shaker or a similar apparatus. A force sensor is used to measure the applied force accurately.

  • Charge Measurement: The charge generated on the electrodes is measured using a charge amplifier. This measurement must be performed under short-circuit conditions to ensure that the measured charge is proportional to the applied stress.

  • Calculation: The piezoelectric coefficient d₃₃ is calculated using the formula: d₃₃ = Q / F where Q is the generated charge and F is the applied force.

Determination of Relative Dielectric Constant (εr)

The dielectric constant is a measure of a material's ability to store electrical energy in an electric field.

Methodology:

  • Sample Preparation: A thin, flat sample of the material is prepared with parallel electrodes.

  • Capacitance Measurement: The capacitance of the sample is measured using a capacitance bridge or an LCR meter at a specific frequency (commonly 1 kHz).

  • Calculation: The relative dielectric constant (εr) is calculated using the formula for a parallel plate capacitor: C = (εr * ε₀ * A) / d where C is the measured capacitance, ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m), A is the area of the electrodes, and d is the thickness of the sample.

  • Temperature Dependence: To characterize the material fully, this measurement should be repeated at various temperatures within the desired operating range.

Measurement of Young's Modulus (E)

Young's modulus, a measure of a material's stiffness, can be determined through various methods, including tensile testing and ultrasonic pulse-echo techniques.

Methodology (Tensile Testing):

  • Sample Preparation: A sample of the material is prepared in a specific shape, such as a bar or rod, with known dimensions.

  • Application of Load: The sample is placed in a universal testing machine, and a tensile load is applied.

  • Strain Measurement: The elongation (strain) of the sample under the applied load is measured using an extensometer.

  • Stress-Strain Curve: The applied load is converted to stress (force per unit area), and a stress-strain curve is plotted.

  • Calculation: The Young's modulus is determined from the slope of the initial, linear-elastic portion of the stress-strain curve.

Visualization of Experimental Workflow and Property Comparison

G cluster_workflow Experimental Workflow for Material Characterization start Start: Select Material (this compound or Quartz) prep Sample Preparation (Cutting, Polishing, Electroding) start->prep piezo Piezoelectric Coefficient Measurement (d₃₃) prep->piezo dielectric Dielectric Constant Measurement (εr) prep->dielectric mechanical Young's Modulus Measurement (E) prep->mechanical data Data Analysis and Property Calculation piezo->data dielectric->data mechanical->data end End: Characterized Material Properties data->end G cluster_comparison Property Comparison: this compound vs. Quartz cluster_piezo Piezoelectric Effect cluster_stability Environmental Stability cluster_mechanical Mechanical Strength Rochelle_Salt This compound piezo_high High Rochelle_Salt->piezo_high is stability_low Low (Temp. & Humidity Sensitive) Rochelle_Salt->stability_low has mech_low Low Rochelle_Salt->mech_low has Quartz Quartz piezo_low Low Quartz->piezo_low is stability_high High (Stable) Quartz->stability_high has mech_high High Quartz->mech_high has

References

Validating the Ferroelectric Curie Temperatures of Rochelle Salt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Rochelle salt (Sodium Potassium Tartrate Tetrahydrate, NaKC₄H₄O₆·4H₂O) is a well-known ferroelectric material, notable for exhibiting ferroelectricity between two specific temperatures, known as the upper and lower Curie points.[1][2][3] This guide provides a comparison of its Curie temperatures with other common ferroelectric materials and outlines the experimental methodology for their validation.

Comparative Data of Ferroelectric Curie Temperatures

The ferroelectric properties of a material are only present below its Curie temperature (Tc). For this compound, ferroelectricity exists in a specific temperature range. Below is a comparison of the Curie temperatures of this compound and other notable ferroelectric materials.

MaterialChemical FormulaCurie Temperature (Tc)Crystal Structure (Ferroelectric Phase)
This compound NaKC₄H₄O₆·4H₂O-18°C and +24°C (Ferroelectric between these temperatures)[1][2]Monoclinic
Barium TitanateBaTiO₃~120°C - 130°C[3][4]Tetragonal
Potassium Dihydrogen Phosphate (KDP)KH₂PO₄-150°C (123 K)[3]Orthorhombic
Lead Zirconate Titanate (PZT)Pb[ZrₓTi₁₋ₓ]O₃ (0≤x≤1)Dependent on Zr/Ti ratio, typically 200°C - 400°CTetragonal/Rhombohedral
ColemaniteCa₂B₆O₁₁·5H₂OBelow -7°C[5]Monoclinic

Experimental Protocol for Determining Ferroelectric Curie Temperature

The most common method for determining the Curie temperature of a ferroelectric material is by measuring its dielectric constant as a function of temperature. At the Curie temperature, a phase transition occurs, leading to a sharp peak or anomaly in the dielectric constant.[6][7]

Objective: To determine the upper and lower Curie temperatures of this compound by measuring the variation of its capacitance (and thus dielectric constant) with temperature.

Materials and Equipment:

  • This compound single crystal sample

  • Parallel plate capacitor assembly (dielectric cell)[6][8]

  • Temperature-controlled chamber or oven with a cooling system[6]

  • Thermocouple or other temperature sensor

  • Capacitance meter or LCR meter

  • Data acquisition system

Procedure:

  • Sample Preparation: A thin, flat sample of the this compound crystal is prepared. The two parallel surfaces are coated with a conductive material (e.g., silver paint) to act as electrodes.

  • Sample Mounting: The prepared crystal is mounted in a parallel plate capacitor holder (dielectric cell).[8]

  • Experimental Setup: The dielectric cell is placed inside a temperature-controlled chamber. The temperature sensor is placed in close proximity to the sample to ensure accurate temperature readings. The electrodes of the dielectric cell are connected to a capacitance meter.

  • Data Collection:

    • The temperature of the chamber is slowly varied over a range that includes the expected Curie temperatures of this compound (e.g., from -30°C to +40°C). A slow heating and cooling rate is crucial to ensure thermal equilibrium.

    • The capacitance of the sample is measured at regular temperature intervals.

  • Data Analysis:

    • The dielectric constant (ε) is calculated from the measured capacitance (C) using the formula: ε = (C * d) / (ε₀ * A), where 'd' is the thickness of the crystal, 'A' is the area of the electrodes, and ε₀ is the permittivity of free space.

    • A graph of the dielectric constant versus temperature is plotted.

    • The temperatures at which sharp peaks in the dielectric constant occur correspond to the Curie temperatures. For this compound, two such peaks will be observed.[1]

Experimental Workflow Diagram

The following diagram illustrates the workflow for the experimental determination of the ferroelectric Curie temperature.

experimental_workflow cluster_prep Sample Preparation cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis prep1 Cut this compound Crystal prep2 Polish Parallel Faces prep1->prep2 prep3 Apply Conductive Electrodes prep2->prep3 setup1 Mount Sample in Dielectric Cell prep3->setup1 setup2 Place Cell in Temperature Chamber setup1->setup2 setup3 Connect to Capacitance Meter & DAQ setup2->setup3 meas1 Vary Temperature Slowly setup3->meas1 meas2 Record Capacitance and Temperature meas1->meas2 analysis1 Calculate Dielectric Constant meas2->analysis1 analysis2 Plot Dielectric Constant vs. Temperature analysis1->analysis2 analysis3 Identify Curie Temperatures at Peaks analysis2->analysis3

References

A Comparative Guide to Rochelle Salt and Barium Titanate in Ferroelectric Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ferroelectric properties of Rochelle salt and barium titanate (BTO), two prominent materials in the field of ferroelectrics. This analysis is supported by quantitative data, detailed experimental protocols for property characterization, and visualizations to elucidate key concepts and experimental setups.

Quantitative Performance Comparison

The ferroelectric performance of this compound and barium titanate is summarized in the tables below, offering a direct comparison of their key properties.

Table 1: General and Ferroelectric Properties

PropertyThis compound (Sodium Potassium Tartrate Tetrahydrate)Barium Titanate (BaTiO₃)
Chemical Formula KNaC₄H₄O₆·4H₂OBaTiO₃
Crystal Structure Orthorhombic (paraelectric), Monoclinic (ferroelectric)[1][2]Perovskite (cubic above Tc, tetragonal/orthorhombic/rhombohedral below Tc)[3]
Curie Temperature (Tc) Two Curie points: -18°C (255 K) and +24°C (297 K)[1][2]~120-130°C (~393-403 K)[3][4]
Remnant Polarization (Pr) ~0.25 µC/cm²5 - 11.4 µC/cm²[4][5]
Coercive Field (Ec) ~0.1 - 0.4 kV/cm1.1 - 4 kV/cm[4][6]
Spontaneous Polarization (Ps) ~0.25 µC/cm²Up to 26 µC/cm²

Table 2: Dielectric and Piezoelectric Properties

PropertyThis compoundBarium Titanate
Dielectric Constant (εr) Can reach up to 10,000 near the Curie points[7]1,500 - 10,000+[8]
Piezoelectric Coefficient (d₃₃) ~30 pC/N[9]75 - 470 pC/N[10]

Experimental Protocols

Synthesis and Preparation of Materials

2.1.1. This compound Single Crystal Growth

A common method for growing this compound single crystals is from an aqueous solution.

  • Materials: Cream of Tartar (potassium bitartrate), Sodium Carbonate (washing soda), distilled water.

  • Procedure:

    • Prepare a saturated solution of this compound by dissolving Cream of Tartar and Sodium Carbonate in distilled water. The reaction is: KHC₄H₄O₆ + NaHCO₃ → KNaC₄H₄O₆ + H₂O + CO₂.

    • Heat the solution to ensure all solutes are dissolved and then filter it to remove any impurities.

    • Allow the solution to cool slowly. Small seed crystals will form.

    • Select a well-formed seed crystal and suspend it in a freshly prepared saturated solution.

    • Allow the solvent to evaporate slowly at a constant temperature. The seed crystal will grow into a larger single crystal over time.

2.1.2. Barium Titanate Ceramic Synthesis

Barium titanate ceramics are typically prepared via a solid-state reaction method.[11][12]

  • Materials: Barium carbonate (BaCO₃) and titanium dioxide (TiO₂) powders.

  • Procedure:

    • Mix stoichiometric amounts of BaCO₃ and TiO₂ powders.

    • Calcination: Heat the mixed powder at a high temperature (e.g., 1000-1100 °C) for several hours to form BaTiO₃. The reaction is: BaCO₃ + TiO₂ → BaTiO₃ + CO₂.

    • Milling: Mill the calcined powder to obtain a fine and uniform particle size.

    • Pressing: Press the powder into the desired shape (e.g., a pellet).

    • Sintering: Sinter the pressed shape at a higher temperature (e.g., 1200-1400 °C) to form a dense ceramic.

Measurement of Ferroelectric Hysteresis Loop

The ferroelectric hysteresis loop (Polarization vs. Electric Field) is a key characteristic of a ferroelectric material. It is commonly measured using a Sawyer-Tower circuit.[13][14][15][16][17]

  • Experimental Setup:

    • A function generator to apply a sinusoidal or triangular AC voltage.

    • A high-voltage amplifier to amplify the signal.

    • The ferroelectric sample (in the form of a capacitor).

    • A standard linear capacitor (C₀) connected in series with the sample.

    • An oscilloscope to display the voltage across the sample (proportional to the electric field) on the X-axis and the voltage across the standard capacitor (proportional to the polarization) on the Y-axis.

  • Procedure:

    • Connect the ferroelectric sample and the standard capacitor in series.

    • Apply an AC voltage to the circuit.

    • The voltage across the sample (Vₓ) is applied to the horizontal input of the oscilloscope. The electric field (E) is calculated as E = Vₓ / d, where d is the thickness of the sample.

    • The voltage across the standard capacitor (Vᵧ) is applied to the vertical input. The polarization (P) is calculated as P = (C₀ * Vᵧ) / A, where A is the electrode area of the sample.

    • The oscilloscope will display the P-E hysteresis loop. From this loop, the remnant polarization (Pᵣ) and the coercive field (E꜀) can be determined.

Visualizations

Sawyer-Tower Circuit for Hysteresis Measurement

SawyerTower cluster_circuit Sawyer-Tower Circuit FG Function Generator AMP High-Voltage Amplifier FG->AMP AC Signal p1 AMP->p1 Sample Ferroelectric Sample (C_x) p2 Sample->p2 C0 Standard Capacitor (C_0) p3 C0->p3 OSC Oscilloscope p1->Sample p1->OSC X-input (E) p2->C0 p2->OSC Y-input (P) p3->AMP

Caption: A schematic of the Sawyer-Tower circuit used for measuring ferroelectric hysteresis loops.

Phase Transitions in this compound and Barium Titanate

PhaseTransitions cluster_RS This compound cluster_BTO Barium Titanate PE1_RS Paraelectric (Orthorhombic) FE_RS Ferroelectric (Monoclinic) PE1_RS->FE_RS -18°C (255 K) PE2_RS Paraelectric (Orthorhombic) FE_RS->PE2_RS +24°C (297 K) PE_BTO Paraelectric (Cubic) FE_T_BTO Ferroelectric (Tetragonal) PE_BTO->FE_T_BTO ~130°C (403 K) FE_O_BTO Ferroelectric (Orthorhombic) FE_T_BTO->FE_O_BTO ~5-10°C (278-283 K) FE_R_BTO Ferroelectric (Rhombohedral) FE_O_BTO->FE_R_BTO ~-90°C (183 K)

Caption: Phase transitions of this compound and Barium Titanate as a function of temperature.

Property Comparison for Ferroelectric Applications

PropertyComparison cluster_props Key Properties cluster_materials Material Choice Tc Curie Temperature (Tc) RS This compound Tc->RS Low, narrow range BTO Barium Titanate Tc->BTO High, broad range Pr Remnant Polarization (Pr) Pr->RS Low Pr->BTO High Ec Coercive Field (Ec) Ec->RS Low Ec->BTO High d33 Piezoelectric Coeff. (d33) d33->RS Moderate d33->BTO High Cost Material & Processing Cost Cost->RS Low Cost->BTO Moderate to High Stability Environmental Stability Stability->RS Sensitive to humidity & temp. Stability->BTO Robust

Caption: A logical diagram comparing the key properties of this compound and Barium Titanate.

Discussion and Applications

This compound was one of the first discovered ferroelectric materials.[18] Its primary advantages are its low cost and ease of crystal growth.[2] However, its ferroelectric properties are only present within a narrow temperature range between its two Curie points, and it is sensitive to humidity.[18] These limitations restrict its use in many modern applications. Historically, it was used in transducers, microphones, and phonograph pickups.[18][19]

Barium Titanate , on the other hand, is a widely used ceramic ferroelectric material.[3][20] It exhibits robust ferroelectric properties over a broad temperature range below its high Curie temperature.[4] BTO has a significantly higher remnant polarization, coercive field, and piezoelectric coefficient compared to this compound.[4][10] These superior properties, combined with its good environmental stability, make it suitable for a wide range of applications, including:

  • Multilayer ceramic capacitors (MLCCs): Due to its high dielectric constant.[20][21]

  • Piezoelectric transducers and sensors: For applications such as ultrasonic transducers and pressure sensors.[3][8][21]

  • Actuators: In devices requiring precise mechanical movement.[21]

  • Non-volatile memory (FeRAM): Utilizing its switchable polarization states.

Conclusion

References

A Comparative Performance Analysis of Rochelle Salt-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance of Rochelle salt-based sensors compared to leading alternatives, supported by experimental data and detailed protocols.

This compound, a well-known piezoelectric material, is re-emerging as a sustainable and cost-effective alternative to conventional sensor materials. This guide provides a detailed comparison of the performance of this compound-based sensors with established technologies such as those based on lead zirconate titanate (PZT) and polyvinylidene fluoride (B91410) (PVDF). This analysis is based on quantitative data from various studies and outlines the experimental protocols for performance evaluation.

Performance Comparison of Piezoelectric Materials

The efficacy of a piezoelectric material in a sensor is determined by several key performance indicators, including its piezoelectric coefficient (d₃₃), sensitivity, limit of detection (LOD), and response/recovery times. The following tables summarize the available quantitative data for this compound and its alternatives in various sensor applications.

Table 1: Piezoelectric and Dielectric Properties

MaterialPiezoelectric Coefficient (d₃₃) (pC/N)Relative Permittivity (εᵣ)Key Characteristics
This compound (Single Crystal) ~275 (highly dependent on crystal cut and conditions)9.5 (unstable)High piezoelectric response, biodegradable, non-toxic, sensitive to humidity and temperature.[1]
This compound/PLA Composite 30 - 120-Higher d₃₃ than many piezoelectric polymers, eco-friendly.[1]
Lead Zirconate Titanate (PZT) 200 - 6001000 - 3000High sensitivity, stable, but contains lead and is brittle.[2]
Polyvinylidene Fluoride (PVDF) 20 - 4010 - 13Flexible, lightweight, biocompatible, but lower piezoelectric response than PZT.[3]
Quartz ~2.3~4.5High stability, mature technology, but low piezoelectric coefficient.[4]

Table 2: Performance in Pressure Sensing Applications

MaterialSensitivityLimit of Detection (LOD)Response/Recovery Time
This compound Data not availableData not availableData not available
PZT ~3-fold increase with microstructured PDMS layer~230 PaFast response, corresponds to force application/removal.[5][6]
PVDF 12 mV/kPa0.31 kPa~2 ms (B15284909) / <102 ms.[7][8]

Table 3: Performance in Acoustic Sensing Applications

MaterialFrequency ResponseSensitivityKey Features
This compound Can generate ultrasonic waves.[9]Frequency-dependent.[10]Biodegradable and low-cost for disposable transducers.
PZT High, especially at resonance.Excellent acoustic sensitivity in the kHz range.[11]High power output, suitable for transmitters.[12]
PVDF Broadband (up to 1 MHz).[13]High sensitivity, good acoustic coupling to water.[14][15]Flexible, suitable for conformal transducers.[13]

Table 4: Performance in Humidity Sensing Applications

MaterialSensitivityResponse/Recovery TimeHysteresis
This compound Deliquescent, high sensitivity to humidity changes.Data not availableData not available
Quartz Crystal Microbalance (QCM) ~34.3 Hz/%RH (with Graphene Oxide).[16]7 s / 6 s.[16]~3.2%.[16]

Table 5: Performance in Biosensing Applications

MaterialLimit of Detection (LOD)SelectivityResponse Time
This compound Data not availableData not availableData not available
PZT-based 0.25 ng/ml (for PSA).[17]High, based on immobilized antibodies.[17]Within 30 min.[17]
PVDF-based 10 cells/mL (for E. coli).High, demonstrated with non-target bacteria.~2 min.
QCM-based 0.1 ng/mL (for Cholera toxin).[18]Excellent, resistant to non-specific adsorption.[18]-

Experimental Protocols

This section details the methodologies for key experiments in the performance analysis of this compound-based sensors.

Fabrication of this compound Crystals

Objective: To synthesize single crystals of this compound (Potassium Sodium Tartrate Tetrahydrate).

Materials:

  • Potassium bitartrate (B1229483) (Cream of Tartar)

  • Sodium carbonate (Washing Soda)

  • Distilled water

  • Beakers (600 ml and 250 ml)

  • Heating source (e.g., lab burner or hot plate)

  • Stirring rod

  • Filter paper and funnel

  • Refrigerator

Procedure:

  • Preparation of Potassium Bitartrate Solution: In a 600 ml beaker, dissolve a specific amount of potassium bitartrate in distilled water (e.g., 80g in 1 cup of water).[19]

  • Heating and Neutralization: Heat the solution to a near-boil while stirring continuously.[19][20][21][22][23]

  • Slowly add sodium carbonate to the hot solution. The solution will fizz as carbon dioxide is released. Continue adding sodium carbonate until the fizzing stops, indicating that the tartaric acid is neutralized.[19][20]

  • Filtration: While the solution is still hot, filter it through filter paper to remove any impurities or unreacted solids.[19][20]

  • Crystallization: Place the filtered solution in a clean container and allow it to cool slowly. For larger crystals, this can be done at room temperature over several days. For faster crystallization of smaller crystals, the container can be placed in a refrigerator.[19][20]

  • Crystal Harvesting: Once crystals have formed, carefully pour off the remaining solution and dry the crystals on filter paper.[20]

Measurement of Piezoelectric Coefficient (d₃₃) - Direct Method

Objective: To quantify the piezoelectric charge coefficient (d₃₃) of a this compound crystal or composite.

Apparatus:

  • Piezoelectric material sample with electrodes applied to opposing faces.

  • Force generator (e.g., an impact hammer or a shaker applying a known oscillating force).

  • Force sensor/load cell.

  • Charge amplifier or electrometer.

  • Data acquisition system.

Procedure:

  • Sample Preparation: Ensure the this compound sample has flat, parallel faces. Apply conductive electrodes (e.g., silver paint or sputtered gold) to these faces.

  • Setup: Place the sample in the test fixture between the force generator and the force sensor.

  • Connect the electrodes of the sample to the input of the charge amplifier.

  • Measurement: Apply a known, controlled force (F) to the sample along the polarization axis (the '3' direction). This can be a static force or a low-frequency oscillating force.[24]

  • Simultaneously measure the electrical charge (Q) generated by the piezoelectric effect using the charge amplifier.

  • Calculation: The piezoelectric coefficient d₃₃ is calculated as the ratio of the generated charge to the applied force: d₃₃ = Q / F

Visualizations

Experimental Workflow for Performance Analysis

The following diagram illustrates a typical workflow for the fabrication and performance characterization of piezoelectric sensors.

G cluster_0 Sensor Fabrication cluster_1 Performance Characterization cluster_2 Data Analysis & Comparison A Material Synthesis (e.g., this compound Crystal Growth) B Device Fabrication (e.g., Electrode Deposition) A->B C Piezoelectric Coefficient Measurement (d33, g33) B->C D Application-Specific Testing C->D E Sensitivity & Linearity D->E F Limit of Detection (LOD) D->F G Response & Recovery Time D->G H Selectivity Testing D->H I Stability Analysis (Temperature & Humidity) D->I J Comparative Analysis with Alternative Materials (PZT, PVDF) E->J F->J G->J H->J I->J G cluster_0 Detection cluster_1 Transduction cluster_2 Signal Output Analyte Target Analyte Bioreceptor Immobilized Bioreceptor (e.g., Antibody, Aptamer) Analyte->Bioreceptor Binding Event MassChange Mass Change on Sensor Surface Piezoelectric Piezoelectric Crystal (e.g., this compound) MassChange->Piezoelectric FrequencyShift Resonant Frequency Shift Piezoelectric->FrequencyShift ElectricalSignal Measurable Electrical Signal FrequencyShift->ElectricalSignal

References

A Comparative Guide to Rochelle Salt Crystal Growth: Solution Growth vs. Flux Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary methods for growing Rochelle salt (sodium potassium tartrate tetrahydrate) crystals. We will delve into the widely used solution growth techniques and explain the inapplicability of the flux method for this particular material. This guide is intended to assist researchers in selecting the optimal crystal growth strategy based on their specific experimental needs and desired crystal characteristics.

Inapplicability of the Flux Method for this compound

The flux method is a high-temperature solution growth technique where a molten salt (the flux) is used as a solvent to dissolve the material to be crystallized. This method is highly effective for growing a wide range of inorganic crystals, particularly those with high melting points.

However, the flux method is not suitable for the growth of this compound crystals. This compound is a hydrated organic salt with a relatively low thermal stability. It begins to lose its water of hydration at temperatures around 55°C (131°F) and decomposes at higher temperatures. The operating temperatures for typical flux growth methods are significantly higher, often ranging from several hundred to over a thousand degrees Celsius. Subjecting this compound to such temperatures would lead to its complete decomposition, preventing any crystal growth. Therefore, the low-temperature solution growth method from an aqueous solution is the universally accepted and practiced technique for producing this compound crystals.

Solution Growth Methods: A Comparative Analysis

Solution growth is the standard and most effective method for producing high-quality this compound crystals. This technique involves dissolving the this compound in a suitable solvent (typically water) to create a supersaturated solution, from which the crystals will precipitate under controlled conditions. The two most common variations of this method are the slow cooling method and the slow evaporation method.

Slow Cooling Method

In the slow cooling method, a saturated solution of this compound is prepared at an elevated temperature. The temperature of the solution is then gradually lowered, decreasing the solubility of the this compound and inducing crystallization. The rate of cooling is a critical parameter that influences the size and quality of the resulting crystals.

Slow Evaporation Method

The slow evaporation method involves maintaining a saturated solution of this compound at a constant temperature while allowing the solvent to evaporate slowly. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal growth. This method is particularly useful for materials that have a small temperature coefficient of solubility.[1]

Data Presentation: Comparison of Slow Cooling and Slow Evaporation Methods
FeatureSlow Cooling MethodSlow Evaporation Method
Principle Supersaturation is achieved by gradually lowering the temperature of a saturated solution.Supersaturation is achieved by the slow removal of the solvent at a constant temperature.[1]
Growth Rate Generally faster than the slow evaporation method.Typically slower, allowing for more controlled crystal growth.
Typical Crystal Size Can produce large single crystals, but rapid cooling can lead to smaller, less perfect crystals.[1]Often yields large, well-formed single crystals due to the slow and controlled growth process.[2]
Process Control Requires precise control over the cooling rate. Fluctuations in temperature can introduce defects.Requires a stable temperature and controlled environment to regulate the evaporation rate.
Common Defects Rapid cooling can lead to the formation of inclusions (pockets of solution trapped within the crystal) and skeletal or dendritic growth.If the evaporation rate is too high, it can result in the formation of multiple nucleation sites and smaller crystals.
Equipment Requires a programmable temperature controller or a well-insulated container to ensure a slow and steady cooling rate.Can be performed with simpler equipment, often requiring only a beaker covered with a perforated film to control evaporation.
Best Suited For Situations where a relatively large crystal is needed in a shorter amount of time and precise temperature control is available.Growing high-quality, large single crystals for applications requiring high purity and structural perfection, such as in piezoelectric devices.

Experimental Protocols

Synthesis of this compound Solution

This protocol outlines the synthesis of a this compound solution from common laboratory reagents.

Materials:

  • Potassium bitartrate (B1229483) (Cream of Tartar)

  • Sodium carbonate (Washing Soda)

  • Distilled water

  • Beakers

  • Heating plate with magnetic stirring

  • Filter paper and funnel

Procedure:

  • Prepare a saturated solution of potassium bitartrate in distilled water at an elevated temperature (e.g., 70-80°C).

  • Slowly add sodium carbonate to the hot potassium bitartrate solution while stirring continuously. The addition will cause effervescence (release of CO2 gas).

  • Continue adding sodium carbonate until the effervescence ceases, indicating that the reaction is complete.

  • Filter the hot solution to remove any unreacted solids or impurities.

  • The resulting clear solution is a saturated solution of this compound, ready for crystal growth.

Slow Cooling Method for this compound Crystal Growth

Procedure:

  • Prepare a saturated this compound solution at a temperature of approximately 40-50°C.

  • Pour the hot, saturated solution into a clean crystallizing dish or beaker.

  • If a single large crystal is desired, introduce a small, well-formed seed crystal into the solution. The seed crystal should be suspended in the solution, away from the walls and bottom of the container.

  • Cover the container to prevent contamination and rapid evaporation.

  • Place the container in a temperature-controlled environment and slowly cool the solution at a rate of 1-2°C per day.

  • Once the solution has reached room temperature, carefully remove the grown crystal(s).

Slow Evaporation Method for this compound Crystal Growth

Procedure:

  • Prepare a saturated this compound solution at room temperature.

  • Pour the saturated solution into a clean crystallizing dish or beaker.

  • Introduce a seed crystal if a single large crystal is desired, suspending it in the solution.

  • Cover the container with a piece of filter paper or a watch glass with a small opening to allow for slow evaporation.

  • Place the container in a location with a stable temperature and minimal air currents to ensure a slow and constant evaporation rate.

  • Monitor the crystal growth over several days to weeks. The crystal(s) can be removed once they have reached the desired size.[2]

Mandatory Visualization

CrystalGrowthWorkflow Decision Workflow for this compound Crystal Growth start Start: Need to Grow This compound Crystals prepare_solution Prepare Saturated This compound Solution start->prepare_solution decision Primary Goal? slow_cool_path Faster Growth of Large Single Crystal decision->slow_cool_path Time-sensitive slow_evap_path Highest Quality & Structural Perfection of Single Crystal decision->slow_evap_path Quality-focused slow_cool_protocol Slow Cooling Protocol: - Heat solution - Introduce seed crystal - Slow, controlled cooling slow_cool_path->slow_cool_protocol slow_evap_protocol Slow Evaporation Protocol: - Maintain constant temperature - Introduce seed crystal - Control evaporation rate slow_evap_path->slow_evap_protocol prepare_solution->decision characterization Crystal Characterization (e.g., XRD, microscopy) slow_cool_protocol->characterization slow_evap_protocol->characterization

Caption: Decision workflow for selecting a solution growth method for this compound crystals.

References

Rochelle Salt's Piezoelectric Performance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the d33 piezoelectric coefficient of Rochelle salt in comparison to other piezoelectric materials, complete with experimental validation protocols.

This guide provides a detailed comparison of the d33 piezoelectric coefficient of this compound with several alternative piezoelectric materials. The data presented is intended for researchers, scientists, and professionals in drug development who require a clear understanding of the performance characteristics of various piezoelectric substances. This document summarizes quantitative data in a tabular format, offers a detailed experimental protocol for d33 coefficient measurement, and includes a visual representation of the experimental workflow.

Comparative Analysis of d33 Piezoelectric Coefficients

The longitudinal piezoelectric coefficient (d33) is a critical parameter that quantifies the electric charge generated by a material per unit of applied mechanical force in the same direction. While this compound was one of the first discovered piezoelectric materials, its d33 value can be highly dependent on the crystal orientation and whether it is in a pure single crystal form or part of a composite material. This compound has three significant orthogonal piezoelectric coefficients (d14, d25, and d36), and the measured d33 in composites is an "effective" value.[1] For single crystals, the d33 value can exceed 100 pC/N.

The following table provides a comparative overview of the typical d33 piezoelectric coefficients for this compound and a range of other commonly used piezoelectric materials.

MaterialTypical d33 Piezoelectric Coefficient (pC/N)Notes
This compound (Single Crystal) >100Value is highly dependent on crystal orientation.
This compound (in composite) 10 - 120Effective d33 value varies with the matrix material and fabrication process.[2]
Lead Zirconate Titanate (PZT)200 - 600One of the most common high-performance piezoelectric ceramics.
Barium Titanate (BaTiO3)100 - 200A common lead-free piezoelectric ceramic.
Potassium Sodium Niobate (KNN)171 - 490A promising lead-free alternative to PZT, with performance depending on composition and processing.
Polyvinylidene Fluoride (PVDF)~23A flexible and biocompatible piezoelectric polymer.
Aluminum Nitride (AlN)4 - 7.2Often used in thin-film applications.
Zinc Oxide (ZnO)5 - 44Piezoelectric properties can be enhanced with doping.
Quartz (SiO2)~2.3Known for its high stability and use in frequency control applications.
Lithium Niobate (LiNbO3)6 - 20Used in optical and surface acoustic wave devices.

Experimental Protocol: Quasi-Static Direct d33 Measurement

The direct measurement of the d33 piezoelectric coefficient is a widely accepted method for characterizing piezoelectric materials. The quasi-static approach involves applying a low-frequency oscillating force to the sample and measuring the resulting electric charge. This method is often referred to as the Berlincourt method.[3]

Objective: To determine the d33 piezoelectric coefficient of a material by applying a known dynamic force and measuring the generated electrical charge.

Materials and Equipment:

  • Piezoelectric material sample with electrodes on the surfaces perpendicular to the direction of the applied force.

  • d33 meter (Piezometer) or a setup consisting of:

    • A mechanical shaker or actuator to apply a low-frequency force.

    • A force sensor or load cell to measure the applied force.

    • A charge amplifier to convert the generated charge into a voltage signal.

    • An oscilloscope or data acquisition system to record the force and charge signals.

  • Sample holder with fixtures to securely clamp the material.

Procedure:

  • Sample Preparation: Ensure the piezoelectric sample is clean and has conductive electrodes applied to the top and bottom surfaces. The electrodes should be connected to the measurement instrumentation.

  • Mounting the Sample: Securely clamp the sample in the holder, ensuring that the force will be applied perpendicularly to the electroded surfaces.

  • Applying a Static Pre-load: Apply a small static pre-load to the sample to ensure a stable mechanical contact.[3]

  • Applying the Dynamic Force: Use the mechanical shaker to apply a low-frequency (typically around 100-200 Hz) sinusoidal force to the sample. The magnitude of the force should be known and constant.[3]

  • Measuring the Generated Charge: The charge generated by the piezoelectric material is measured using a charge amplifier connected to the sample's electrodes. The output of the charge amplifier is a voltage signal proportional to the charge.

  • Data Acquisition: Simultaneously record the force signal from the load cell and the voltage signal from the charge amplifier using an oscilloscope or a data acquisition system.

  • Calculating the d33 Coefficient: The d33 coefficient is calculated as the ratio of the generated charge (Q) to the applied force (F): d33 = Q / F The charge Q can be determined from the output voltage of the charge amplifier and its known sensitivity.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the quasi-static direct d33 measurement experiment.

experimental_workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Piezoelectric Sample B Mount Sample in Holder A->B C Apply Static Pre-load B->C D Apply Dynamic Force (Mechanical Shaker) C->D E Measure Applied Force (Load Cell) D->E F Measure Generated Charge (Charge Amplifier) D->F G Record Force and Charge Signals (Oscilloscope/DAQ) E->G F->G H Calculate d33 Coefficient (d33 = Q/F) G->H

Caption: Workflow for the quasi-static direct measurement of the d33 piezoelectric coefficient.

References

Rochelle Salt: A Comparative Analysis of Piezoelectric Performance in Composites vs. Single Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of piezoelectric materials is critical for applications ranging from sensors and actuators to advanced medical devices. Rochelle salt, a well-known ferroelectric material, offers intriguing possibilities due to its high piezoelectric coefficients. This guide provides a detailed comparison of the piezoelectric performance of this compound when incorporated into composite materials versus its single crystal form, supported by experimental data and methodologies.

Performance Comparison: Composite vs. Single Crystal

The integration of this compound into a polymer matrix, such as polylactic acid (PLA), results in a composite material with distinct piezoelectric properties compared to a pure this compound single crystal. While single crystals can exhibit exceptionally high piezoelectric effects along specific crystallographic axes, composites offer a more robust and adaptable solution, albeit with a trade-off in the magnitude of the piezoelectric response. The effective piezoelectric coefficient in the thickness direction (d33) is a key metric for comparison.

Recent studies have demonstrated that this compound/PLA composites can achieve significant effective d33 values. For instance, composites with a 1.5 mm thickness have shown an average d33 of 119 pC/N, while 2.5 mm thick samples exhibit an average of 39 pC/N[1]. In contrast, while a direct equivalent d33 value for a single crystal is not straightforward due to its anisotropic nature, it is known to possess high piezoelectric shear coefficients, specifically d14, d25, and d36[2]. Some reports suggest that the piezoelectric coefficient of a single crystal can exceed 100 pm/V[3]. The performance of the composite is influenced by the orientation of the this compound crystals within the polymer matrix.

Below is a summary of the key piezoelectric parameters for this compound in both composite and single crystal forms based on available data.

PropertyThis compound / PLA CompositeThis compound Single Crystal
Piezoelectric Coefficient (d) Effective d33: 39 - 119 pC/N[1]d14, d25, d36 are the primary non-zero coefficients[2]. Specific values for d33 are not typically reported due to crystal symmetry, but the overall piezoelectric effect can be very high (>100 pm/V)[3]. One study reported the following tensor components: d21 = 7.0(6) × 10⁻¹⁰ CN⁻¹, d22 = 2.2(9) × 10⁻⁹ CN⁻¹, d23 = 2.1(9) × 10⁻⁹ CN⁻¹, and d25 = 3.7(8) × 10⁻¹¹ CN⁻¹[4].
Voltage Coefficient (g) Data not readily available in reviewed literature.Data not readily available in reviewed literature.
Electromechanical Coupling Factor (k) Thickness coupling factor (kt): 0.15 (for 2.5 mm thickness) - 0.25 (for 1.5 mm thickness)[5]Data not readily available in reviewed literature.
Relative Dielectric Constant (εr) Data not readily available in reviewed literature.A stated relative permittivity (ε33) of 9.5 has been noted for the unstable salt[1][2]. Other studies on this compound/PVA composites show a significant increase in dielectric constant with increasing this compound content[6][7].

Experimental Protocols

The characterization of piezoelectric properties involves standardized experimental techniques. The following outlines the methodologies commonly employed for determining the key parameters discussed above.

Measurement of Piezoelectric Coefficient (d33)

The direct piezoelectric effect, where an electric charge is generated in response to an applied mechanical stress, is typically quantified by the d33 coefficient. The Berlincourt method is a widely used quasi-static technique for this measurement.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 Measurement Setup cluster_2 Data Acquisition & Analysis prep_sample Prepare electroded sample place_sample Place sample in d33 meter prep_sample->place_sample apply_force Apply a low-frequency (e.g., 110 Hz) sinusoidal force place_sample->apply_force measure_charge Measure generated charge apply_force->measure_charge compare_ref Compare with internal reference measure_charge->compare_ref calculate_d33 Calculate d33 value compare_ref->calculate_d33 cluster_0 Sample Preparation cluster_1 Impedance Analysis cluster_2 Data Analysis prep_sample Prepare electroded sample connect_analyzer Connect sample to impedance analyzer prep_sample->connect_analyzer sweep_freq Sweep frequency across expected resonance connect_analyzer->sweep_freq measure_impedance Measure impedance and phase vs. frequency sweep_freq->measure_impedance identify_res Identify resonance (fr) and anti-resonance (fa) frequencies measure_impedance->identify_res calculate_k Calculate coupling factor (k) using fr and fa identify_res->calculate_k cluster_0 Material Choice cluster_1 Performance Path cluster_2 Practicality Path choice Application Requirement high_performance High Piezoelectric Response choice->high_performance robustness Durability & Manufacturability choice->robustness single_crystal This compound Single Crystal high_performance->single_crystal anisotropy Anisotropic Properties single_crystal->anisotropy fragility Fragile & Moisture Sensitive anisotropy->fragility composite This compound Composite robustness->composite isotropy Effective Isotropic Properties composite->isotropy stability Enhanced Stability isotropy->stability

References

literature review of Rochelle salt's dielectric constant measurements

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the dielectric constant of Rochelle salt, with a comparative analysis against other notable ferroelectric materials, supported by experimental data and detailed methodologies.

This guide provides a comprehensive literature review of the dielectric constant measurements of this compound, offering a comparative analysis with other well-known ferroelectric materials such as Barium Titanate (BaTiO₃) and Potassium Dihydrogen Phosphate (KDP). This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the electrical properties of dielectric and ferroelectric substances.

Comparative Analysis of Dielectric Constants

The dielectric constant is a critical parameter that characterizes a material's ability to store electrical energy in an electric field. In ferroelectric materials, this property is highly dependent on temperature, exhibiting a characteristic peak at the Curie temperature (Tc), the point at which the material transitions from a ferroelectric to a paraelectric phase.

This compound is unique in that it exhibits a ferroelectric phase between two Curie temperatures, an upper and a lower Tc.[1] Below the lower Tc and above the upper Tc, it is in a paraelectric phase. This behavior is in contrast to materials like Barium Titanate and KDP, which typically have a single Curie temperature.[2][3]

The following tables summarize the temperature-dependent dielectric constants of this compound, Barium Titanate, and Potassium Dihydrogen Phosphate as reported in various studies.

Table 1: Dielectric Constant of this compound at Various Temperatures

Temperature (°C)Dielectric Constant (ε)Notes
-18Peak value (order of 10³)Lower Curie Temperature
0HighWithin the ferroelectric range
15Can reach up to 18,000Measured at 60 Hz[4]
23Peak value (order of 10³)Upper Curie Temperature
25~10 (b and c directions)Paraelectric phase

Table 2: Dielectric Constant of Barium Titanate (BaTiO₃) at Various Temperatures

Temperature (°C)Dielectric Constant (ε)Notes
251085.88[5]Room temperature
35894.91[5]
45724.29[5]
95137.85[5]
~120-130Peak value (can exceed 7000)Curie Temperature[6][7]
150DecreasingParaelectric phase

Table 3: Dielectric Constant of Potassium Dihydrogen Phosphate (KDP) at Various Temperatures

Temperature (K)Dielectric Constant (ε)Notes
~122-125Peak valueCurie Temperature[8][9]
Room Temp (~298 K)Relatively lowParaelectric phase

Experimental Protocols for Dielectric Constant Measurement

The determination of a material's dielectric constant as a function of temperature is a fundamental experiment in materials science. The general methodology involves treating the material as a dielectric in a capacitor and measuring its capacitance as the temperature is varied.

A common experimental setup includes the following components:

  • Sample Preparation: The ferroelectric crystal is cut into a thin plate of known dimensions (area and thickness). The surfaces are polished to ensure good contact with the electrodes.

  • Electroding: A conductive material, such as silver paste or evaporated gold, is applied to the two parallel faces of the sample to form a parallel plate capacitor.

  • Measurement Instrument: An LCR (Inductance, Capacitance, Resistance) meter is used to measure the capacitance of the sample.[10]

  • Temperature Control: The sample is placed in a temperature-controlled environment, such as a furnace or a cryostat, to allow for precise variation of the sample's temperature. A thermocouple is placed in close proximity to the sample to accurately measure its temperature.

  • Data Acquisition: The capacitance and temperature are recorded at regular intervals as the temperature is slowly ramped up or down. A slow ramp rate is crucial to ensure thermal equilibrium and to avoid measurement errors due to pyroelectric currents.[11][12]

The dielectric constant (ε) is then calculated from the measured capacitance (C) using the formula for a parallel plate capacitor:

ε = (C * d) / (ε₀ * A)

where:

  • C is the measured capacitance

  • d is the thickness of the sample

  • A is the area of the electrodes

  • ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for measuring the dielectric constant of a ferroelectric material as a function of temperature.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement Setup cluster_data Data Acquisition & Analysis crystal_growth Crystal Growth cutting_polishing Cutting & Polishing crystal_growth->cutting_polishing electrode_deposition Electrode Deposition cutting_polishing->electrode_deposition sample_mounting Mount Sample in Holder electrode_deposition->sample_mounting temp_control Place in Furnace/Cryostat sample_mounting->temp_control connect_lcr Connect to LCR Meter temp_control->connect_lcr connect_thermocouple Connect Thermocouple temp_control->connect_thermocouple set_temp_ramp Set Temperature Ramp Rate connect_lcr->set_temp_ramp connect_thermocouple->set_temp_ramp record_data Record Capacitance & Temperature set_temp_ramp->record_data calculate_dielectric Calculate Dielectric Constant record_data->calculate_dielectric plot_data Plot ε vs. Temperature calculate_dielectric->plot_data

Caption: Workflow for dielectric constant measurement.

Concluding Remarks

The dielectric properties of this compound, particularly its unique dual Curie temperatures and high dielectric constant within its ferroelectric range, make it a subject of continued interest in materials science.[1][4] In comparison, materials like Barium Titanate and KDP, while having a single Curie point, are widely used in various applications due to their robust ferroelectric properties.[2][3] The choice of a particular ferroelectric material is dictated by the specific requirements of the application, such as the operating temperature range and the desired dielectric performance. The experimental methodologies outlined in this guide provide a standardized approach for characterizing and comparing the dielectric properties of these and other novel materials.

References

Unveiling the Piezoelectric Effect: A Comparative Guide to Amateur-Grown Rochelle Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals interested in the fundamental principles of piezoelectricity, this guide offers a comprehensive comparison of amateur-grown Rochelle salt crystals and commercially available piezoelectric materials. Detailed experimental protocols and quantitative data are provided to facilitate the replication of these experiments in a laboratory or educational setting.

This compound, chemically known as potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), is a historically significant material, being one of the first discovered to exhibit piezoelectricity.[1][2][3] Its ease of synthesis from common household ingredients makes it an excellent candidate for demonstrating and studying the piezoelectric effect in a hands-on manner.[3][4][5] This guide will compare the performance of homemade this compound crystals with a common commercial piezoelectric transducer, providing the necessary data and protocols for experimental verification.

Comparative Performance of Piezoelectric Materials

The following table summarizes the key performance indicators and properties of amateur-grown this compound and a typical commercial piezoelectric ceramic igniter.

PropertyAmateur-Grown this compoundCommercial Piezoelectric Igniter (e.g., from a BBQ lighter)
Piezoelectric Material Potassium Sodium Tartrate TetrahydrateLead Zirconate Titanate (PZT)
Typical Voltage Output (from mechanical stress) Millivolts to a few volts (qualitative observation with LED or oscilloscope)[6][7]High voltage (capable of generating a spark)
Piezoelectric Coefficient (d) High, can be greater than 100 pm/V[2]High
Synthesis/Acquisition Grown from cream of tartar and baking soda[3][4][5]Extracted from a commercial lighter
Advantages Demonstrates crystal growth principles, non-toxic (food additive E337)[2], low cost, easy to synthesize[2][3]High energy output, robust, readily available
Disadvantages Brittle, sensitive to humidity and temperature (decomposes at 55°C)[1], variable crystal qualityRequires extraction from a commercial product, contains lead (PZT)

Experimental Protocols

I. Synthesis of this compound Crystals

This protocol outlines the steps to grow this compound crystals from common household chemicals.[3][4][5]

Materials:

  • Cream of tartar (potassium bitartrate)

  • Baking soda (sodium bicarbonate)

  • Distilled water

  • Beakers or heat-resistant glass jars

  • Heating plate or stove

  • Stirring rod

  • Coffee filter or filter paper

  • Shallow dish

Procedure:

  • Preparation of Sodium Carbonate: Heat baking soda in an oven at approximately 175°C for about three hours to convert it into sodium carbonate.[4]

  • Reaction: In a beaker, dissolve cream of tartar in distilled water (a common ratio is 80g of cream of tartar per 100ml of water) and heat the solution to a simmer (around 70°C).[4]

  • Neutralization: Slowly add the prepared sodium carbonate to the hot cream of tartar solution while stirring. The solution will fizz as carbon dioxide is released. Continue adding sodium carbonate until the fizzing stops, indicating the reaction is complete.[8]

  • Crystallization: Filter the hot, clear solution through a coffee filter into a clean beaker or jar to remove any impurities.

  • Crystal Growth: Allow the solution to cool slowly to room temperature. As it cools, this compound crystals will begin to form. To grow larger single crystals, you can use a small, well-formed crystal as a "seed crystal" suspended in a saturated solution.[4][9]

  • Harvesting: Carefully remove the crystals from the solution and dry them with a paper towel.

II. Experimental Verification of the Piezoelectric Effect

This section details two methods for observing the piezoelectric effect in the grown this compound crystals.

A. Qualitative Verification with a Light Emitting Diode (LED)

Materials:

  • Grown this compound crystal (at least 1 cm in length)

  • Two small pieces of aluminum foil

  • Two alligator clip leads

  • A light-emitting diode (LED)

  • A small hammer or other object for applying pressure

Procedure:

  • Electrode Attachment: Tightly wrap the two pieces of aluminum foil around opposite faces of the this compound crystal to act as electrodes.[8]

  • Circuit Connection: Connect one alligator clip lead to each of the aluminum foil electrodes. Connect the other ends of the leads to the two legs of the LED.

  • Applying Stress: In a darkened room, gently but firmly tap the crystal with the small hammer.[8] Observe the LED for a faint flash of light, which indicates the generation of a voltage due to the piezoelectric effect.

B. Quantitative Measurement with an Oscilloscope

Materials:

  • Grown this compound crystal

  • Aluminum foil electrodes

  • An oscilloscope with probes

  • A mechanism for applying consistent mechanical stress (e.g., a small weight dropped from a fixed height)

Procedure:

  • Crystal Preparation: Prepare the crystal with aluminum foil electrodes as described in the qualitative method.

  • Oscilloscope Connection: Connect the oscilloscope probes to the aluminum foil electrodes. Set the oscilloscope to trigger on a single event.

  • Measurement: Apply a sharp mechanical stress to the crystal (e.g., by tapping it). The oscilloscope will display a voltage spike.[7]

  • Data Analysis: Measure the peak voltage from the oscilloscope reading. By applying a known force, it is possible to begin to characterize the piezoelectric response of the crystal.

III. Comparison with a Commercial Piezoelectric Element

Materials:

  • A BBQ or gas lighter with a piezoelectric igniter

  • Tools for disassembly (e.g., screwdriver, pliers)

  • Alligator clip leads

  • LED or oscilloscope

Procedure:

  • Extraction: Carefully disassemble the lighter to extract the piezoelectric igniter mechanism. This typically consists of a spring-loaded hammer that strikes a piezoelectric crystal.

  • Connection: Identify the two electrical contacts on the igniter and connect alligator clip leads to them.

  • Testing: Connect the other ends of the leads to an LED or an oscilloscope.

  • Activation: Actuate the spring-loaded hammer to strike the piezoelectric crystal. Observe the bright flash of the LED or the high voltage spike on the oscilloscope. This demonstrates the significantly higher energy output of the commercial PZT ceramic compared to the amateur-grown this compound.

Visualizations

The following diagrams illustrate the experimental workflow for this project and the fundamental concept of the piezoelectric effect.

Experimental_Workflow cluster_synthesis This compound Synthesis cluster_verification Piezoelectric Verification cluster_comparison Comparison prep Prepare Sodium Carbonate react React Cream of Tartar and Sodium Carbonate prep->react filter Filter Solution react->filter grow Crystal Growth filter->grow attach Attach Electrodes grow->attach qualitative Qualitative Test (LED) attach->qualitative quantitative Quantitative Test (Oscilloscope) attach->quantitative extract Extract Commercial Piezo Element test_commercial Test Commercial Element extract->test_commercial

Caption: Experimental workflow for this compound synthesis and piezoelectric verification.

Piezoelectric_Effect cluster_direct Direct Piezoelectric Effect cluster_converse Converse Piezoelectric Effect stress Mechanical Stress crystal_direct Piezoelectric Crystal stress->crystal_direct voltage Generated Voltage crystal_direct->voltage electric_field Applied Electric Field crystal_converse Piezoelectric Crystal electric_field->crystal_converse deformation Mechanical Deformation crystal_converse->deformation

Caption: The direct and converse piezoelectric effects.

References

A Comparative Guide: Lead Zirconate Titanate (PZT) vs. Rochelle Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of piezoelectric materials is a critical decision impacting the performance and viability of sensitive applications. This guide provides an objective comparison of Lead Zirconate Titanate (PZT), a widely used synthetic ceramic, and Rochelle salt, a naturally occurring crystal, as piezoelectric materials.

This comparison delves into their respective piezoelectric, dielectric, and mechanical properties, supported by experimental data. Furthermore, it outlines detailed experimental protocols for the synthesis and characterization of both materials, offering a comprehensive resource for material selection and experimental design.

At a Glance: Key Performance Differences

Lead Zirconate Titanate (PZT) stands out for its superior piezoelectric performance and high thermal and mechanical stability, making it the material of choice for a vast array of applications, including high-frequency transducers, actuators, and sensors. In contrast, this compound, while historically significant as one of the first recognized piezoelectric materials, exhibits a significantly lower piezoelectric response and is highly sensitive to environmental conditions, limiting its practical use.

The primary advantages of PZT lie in its strong piezoelectric effect, high Curie temperature, and the ability to be tailored for specific applications through doping. However, the presence of lead in its composition raises environmental and health concerns. This compound, on the other hand, is a non-toxic and environmentally friendly material. Its major drawbacks are its low piezoelectric coefficients, narrow operating temperature range between its two Curie points, and high solubility in water.

Quantitative Data Comparison

The following tables summarize the key quantitative properties of various PZT compositions and this compound, providing a clear basis for comparison.

Table 1: Piezoelectric and Dielectric Properties

PropertyPZT-4PZT-5APZT-5HThis compound
Piezoelectric Charge Coefficient (d)
d₃₃ (pC/N)295374585-
d₃₁ (pC/N)-122-171-265-
d₁₅ (pC/N)500585730-
d₁₄ (pC/N)---1.6 - 2.3
d₂₅ (pC/N)---5.5 - 6.0
d₃₆ (pC/N)---350
Electromechanical Coupling Factor (k)
k₃₃0.700.710.75-
k₃₁0.330.340.39-
k₁₅0.710.690.68-
kₚ0.580.600.65-
Relative Dielectric Constant (εr) 130017003400~1000 (at peak)[1]
Curie Temperature (°C) 328365193-18 and +24[1]
Operating Temperature Range (°C) >300>350<190-18 to +24

Table 2: Mechanical and Physical Properties

PropertyPZT-4PZT-5APZT-5HThis compound
Young's Modulus (GPa) 81.366.260.612-30[2]
Density ( kg/m ³) 7600775075001770
Solubility in Water InsolubleInsolubleInsolubleHigh
Toxicity Contains Lead (Toxic)Contains Lead (Toxic)Contains Lead (Toxic)Non-toxic

Experimental Protocols

PZT Ceramic Synthesis and Poling

The fabrication of PZT ceramics typically involves a solid-state reaction method followed by a poling process to align the ferroelectric domains and induce piezoelectricity.

1. Raw Material Preparation and Mixing:

  • High-purity precursor powders of lead oxide (PbO), zirconium dioxide (ZrO₂), and titanium dioxide (TiO₂) are weighed in stoichiometric ratios.

  • The powders are mixed using ball milling with a solvent (e.g., ethanol (B145695) or water) and grinding media (e.g., zirconia balls) to achieve a homogeneous mixture and reduce particle size.

2. Calcination:

  • The dried powder mixture is calcined at a high temperature (typically 800-900 °C) for several hours. This step facilitates the solid-state reaction to form the PZT perovskite phase.

3. Milling and Binder Addition:

  • The calcined powder is milled again to break up agglomerates and achieve a fine, uniform particle size.

  • An organic binder (e.g., polyvinyl alcohol) is added to the powder to provide green strength for shaping.

4. Shaping and Sintering:

  • The powder-binder mixture is pressed into the desired shape (e.g., discs, plates).

  • The green body is then sintered at a higher temperature (1200-1350 °C) to achieve high density and the final ceramic structure.

5. Poling:

  • Electrodes are applied to the sintered ceramic (e.g., by screen printing silver paste).

  • The ceramic is immersed in a silicone oil bath and heated to a temperature below its Curie point (e.g., 100-200 °C).

  • A high DC electric field (typically 2-4 kV/mm) is applied across the electrodes for a specific duration to align the ferroelectric domains. The field is maintained while the ceramic is cooled back to room temperature.

This compound Crystal Growth

This compound crystals can be grown from a supersaturated aqueous solution.

1. Solution Preparation:

  • Dissolve potassium bitartrate (B1229483) (cream of tartar) and sodium carbonate (washing soda) in distilled water. A common method involves adding sodium carbonate to a hot solution of potassium bitartrate until effervescence ceases.

  • Alternatively, dissolve this compound powder in distilled water at an elevated temperature (e.g., 50-60 °C) to create a supersaturated solution.

2. Crystal Seeding and Growth:

  • Allow the solution to cool slowly. Small seed crystals will form at the bottom of the container.

  • Select a well-formed seed crystal and suspend it in the supersaturated solution using a thin thread.

  • Cover the container to prevent rapid evaporation and contamination.

  • Allow the crystal to grow over several days or weeks as the solution slowly cools and evaporates. The size of the final crystal depends on the volume of the solution and the growth time.

Measurement of Piezoelectric Coefficient (d₃₃)

The direct piezoelectric effect, where a mechanical stress produces an electric charge, is often used to determine the d₃₃ coefficient.

1. Sample Preparation:

  • The piezoelectric material (PZT ceramic or this compound crystal) is prepared with electrodes on the surfaces perpendicular to the poling direction (for PZT) or the crystallographic axis of interest (for this compound).

2. Experimental Setup:

  • A quasi-static force is applied to the sample using a Berlincourt-style d₃₃ meter or a custom setup with a force sensor and a charge amplifier.

  • The applied force and the generated charge are measured simultaneously.

3. Data Acquisition and Calculation:

  • The d₃₃ coefficient is calculated as the ratio of the generated charge (Q) to the applied force (F): d₃₃ = Q/F.

  • Measurements are typically performed at a low frequency (e.g., 100 Hz) to minimize inertial effects.

Visualizing the Processes

To better understand the workflows and relationships discussed, the following diagrams have been generated using the DOT language.

PZT_Synthesis_Workflow cluster_powder_prep Powder Preparation cluster_ceramic_fab Ceramic Fabrication raw_materials Raw Materials (PbO, ZrO₂, TiO₂) mixing Mixing & Milling raw_materials->mixing calcination Calcination (800-900 °C) mixing->calcination milling2 Milling calcination->milling2 binder Binder Addition milling2->binder shaping Shaping (Pressing) binder->shaping sintering Sintering (1200-1350 °C) shaping->sintering electroding Electroding sintering->electroding poling Poling (High E-field) electroding->poling

PZT Synthesis Workflow

Rochelle_Salt_Growth_Workflow cluster_solution Solution Preparation cluster_growth Crystal Growth dissolve Dissolve Reactants (Potassium Bitartrate, Sodium Carbonate) in Water saturate Create Supersaturated Solution at Elevated Temperature dissolve->saturate cool Slow Cooling to Form Seed Crystals saturate->cool seed Suspend Seed Crystal in Solution cool->seed grow Crystal Growth via Slow Evaporation seed->grow

This compound Crystal Growth Workflow

PZT_vs_Rochelle_Salt_Comparison cluster_pzt Lead Zirconate Titanate (PZT) cluster_rochelle This compound pzt_props High Piezoelectric Coefficients High Curie Temperature Mechanically Robust Tunable Properties pzt_cons Contains Lead (Toxic) High Processing Temperature rochelle_cons Low Piezoelectric Coefficients Narrow Operating Temperature Water Soluble Mechanically Fragile rochelle_props Non-toxic Environmentally Friendly Low Processing Temperature

PZT vs. This compound: A High-Level Comparison

Conclusion

The choice between PZT and this compound is largely dictated by the specific requirements of the application. For high-performance devices requiring strong piezoelectric coupling, high-temperature operation, and mechanical durability, PZT remains the dominant material, despite its environmental drawbacks. The various formulations of PZT, such as PZT-4, PZT-5A, and PZT-5H, offer a range of properties that can be optimized for specific transducer, actuator, or sensor designs.

This compound, while possessing a notable piezoelectric effect, is severely limited by its environmental instability and modest performance compared to PZT. Its primary advantages of being non-toxic and easily synthesized from common materials make it an interesting subject for educational purposes and niche applications where biocompatibility is paramount and performance requirements are not stringent. For the vast majority of industrial and research applications, PZT's superior and reliable performance characteristics make it the more practical and effective choice.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Rochelle Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. This guide provides essential, step-by-step procedures for the proper and safe disposal of Rochelle salt (potassium sodium tartrate), ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

This compound is generally not classified as a hazardous substance; however, it is crucial to handle it with care to minimize risks.[1][2][3][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields.[1]

  • Hand Protection: Use cloth, leather, or rubber gloves.[1][2]

  • Respiratory Protection: In case of dust, use a P2 particle filter mask.[1]

  • Body Protection: Wear clothing that covers the entire body to prevent skin irritation.[1]

General Handling:

  • Avoid generating dust and inhaling it.[1]

  • Ensure adequate ventilation in the work area.[2][5]

  • Do not eat, drink, or smoke while handling the substance.[1]

  • Wash hands and/or face before breaks and after finishing work.[1]

Step-by-Step Disposal Protocol

Disposal of this compound must always comply with federal, state, and local regulations.[2][3][5][6][7]

1. Managing Spills:

  • In case of a spill, sweep or vacuum the material and collect it in a suitable, labeled container for disposal.[1][8][9]

  • Avoid allowing the substance to enter the sewerage system or water courses.[1][5][6][9][10]

  • After collecting the spilled material, flush the area with water.[1]

2. Final Disposal Options:

  • Licensed Disposal Company: The most recommended method is to offer surplus and non-recyclable solutions to a licensed disposal company.[7][9]

  • Incineration: In some cases, this compound can be burned in an incinerator equipped with an afterburner and gas sensor.[1]

  • Landfill: Whatever cannot be saved for recovery or recycling should be managed in an appropriate and approved waste disposal facility.[2]

3. Packaging Disposal:

  • Contaminated packaging should be treated with the same caution as the substance itself.[7][9][10]

  • Empty containers may retain product residues and should be disposed of in accordance with local regulations.[2][7] Paper and plastic packaging can often be incinerated.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the safe disposal of this compound.

start Start: this compound for Disposal assess Assess State and Quantity (Spill or Unused Product) start->assess spill Spill Occurred assess->spill Spill unused Unused Product assess->unused Unused ppe Wear Appropriate PPE (Gloves, Goggles, Mask) spill->ppe package_unused Ensure Proper Packaging and Labeling unused->package_unused contain Contain and Collect Spill (Sweep or Vacuum) ppe->contain containerize Place in a Suitable, Closed Container contain->containerize package_unused->containerize consult_regs Consult Local, State, and Federal Disposal Regulations containerize->consult_regs dispose Transfer to a Licensed Waste Disposal Facility consult_regs->dispose end_proc End of Process dispose->end_proc

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Rochelle salt

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Rochelle Salt

This guide provides immediate safety, operational, and disposal information for laboratory professionals working with this compound (Potassium sodium tartrate tetrahydrate). Adherence to these procedures is critical for ensuring a safe laboratory environment.

Physicochemical and Safety Data

The following table summarizes key quantitative data for this compound. Hazard classifications can vary between suppliers, with some identifying it as non-hazardous and others as an irritant.[1][2][3] It is prudent to handle it with care, assuming the more stringent hazard classification.

PropertyValueCitations
Molecular Formula KNaC₄H₄O₆ · 4H₂O[2]
Molecular Weight 282.22 g/mol [2]
Appearance White crystalline solid or powder[3]
Melting Point 70 - 80 °C / 158 - 176 °F[1][3]
Boiling Point 220 °C[1]
pH (5% aq. solution) 5.5 - 8.5 @ 20°C[3]
Occupational Exposure No exposure limits have been established.[1]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is contingent on the specific laboratory procedure. The following protocol outlines the minimum required PPE and additional measures for specific scenarios.

Standard Handling (Solutions or Low-Dust Solids)
  • Eye Protection: Wear ANSI-approved safety glasses with side-shields or chemical safety goggles.[4]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or rubber.[4] Gloves should be inspected before use and disposed of properly after handling.[2]

  • Skin and Body Protection: A standard lab coat or long-sleeved garment is required to prevent skin contact.[4]

Handling with Dust or Aerosol Potential
  • Respiratory Protection: If handling generates dust or aerosols, a NIOSH-approved P2-filter dust mask or respirator is necessary.[4] Work should be conducted in a well-ventilated area, preferably within a fume hood.[1][2]

  • Eye Protection: Chemical safety goggles are required when there is a risk of dust particles entering the eyes.[4]

  • Skin and Body Protection: Wear clothing that covers the entire body to minimize skin irritation from dust.[4]

The following diagram illustrates the decision-making process for selecting the correct level of PPE.

PPE_Selection_Workflow cluster_ppe PPE Selection for this compound start Start: Handling this compound task_assessment Assess Task: - Solid or solution? - Potential for dust/aerosol generation? start->task_assessment ppe_standard Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves task_assessment->ppe_standard  Solution or  Low-Dust Solid   ppe_enhanced Enhanced PPE: - Chemical Goggles - Full Body Coverage - Dust Mask (P2 Filter) or Respirator task_assessment->ppe_enhanced  Dust or Aerosol  Potential   work_location Work in Fume Hood or Well-Ventilated Area ppe_enhanced->work_location

Diagram 1: Decision workflow for selecting appropriate PPE.

Operational and Disposal Plan

A systematic approach to handling, from receipt of the chemical to its ultimate disposal, is essential for safety and regulatory compliance.

Experimental Protocol: Safe Handling Workflow
  • Receiving and Storage:

    • Upon receipt, inspect the container for damage.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[3][5] this compound is deliquescent and will absorb moisture from the air.[6][7]

  • Preparation and Handling:

    • Ensure an eyewash station and safety shower are accessible.[1][5]

    • Handle the substance in a well-ventilated area to avoid dust accumulation.[5]

    • Avoid direct contact with skin, eyes, and clothing.[3] Do not inhale dust.[4]

    • After handling, wash hands and face thoroughly.[4] Do not eat, drink, or smoke in the work area.[1]

  • Spill Management:

    • In case of a spill, avoid dust formation.[2]

    • For dry spills, sweep or vacuum the material into a suitable, closed container for disposal.[4]

    • After collecting the bulk material, flush the area with water.[4]

    • Prevent spilled material from entering drains or water courses.[1][2]

  • Disposal:

    • Dispose of waste and contaminated packaging in accordance with federal, state, and local regulations.[1][8]

    • Some sources suggest that for small quantities, the salt can be dissolved in a large amount of water and flushed down the drain; however, consulting with your institution's environmental health and safety office is the recommended course of action.[6]

The diagram below outlines the logistical flow for safely managing this compound within a laboratory setting.

Safe_Handling_Workflow cluster_workflow Safe Handling and Disposal Workflow for this compound receive Receive Chemical - Inspect container for damage - Verify label store Storage - Tightly closed container - Cool, dry, well-ventilated area - Away from incompatibles receive->store handle Handling & Use - Use appropriate PPE - Ensure proper ventilation - Avoid dust generation store->handle spill {Spill Response | - Evacuate and ventilate - Contain and collect spill - Decontaminate area} handle->spill Accidental Release dispose Disposal - Collect in labeled waste container - Follow institutional & local regulations handle->dispose Routine Waste spill->dispose end End of Lifecycle dispose->end

Diagram 2: Logical workflow for this compound management.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.